L-2,3-Diaminopropionic acid
Description
(S)-2,3-diaminopropanoate is a natural product found in Coniophora puteana with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2,3-diaminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYZEOJVXMISF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193328 | |
| Record name | L-Alanine, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,3-Diaminopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4033-39-0 | |
| Record name | L-α,β-Diaminopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diaminopropionic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIAMINOPROPIONIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE1TUV83JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Diaminopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of L-2,3-diaminopropionic Acid
Introduction: Unveiling L-2,3-diaminopropionic Acid, a Versatile Non-Proteinogenic Amino Acid
This compound (L-DAPA), also known as 3-amino-L-alanine, is a fascinating non-proteinogenic amino acid that holds significant interest for researchers, scientists, and drug development professionals.[1][2] Unlike the 20 common proteinogenic amino acids, L-DAPA is not directly incorporated into proteins during ribosomal translation but is synthesized through specialized enzymatic pathways.[3] Its unique structure, featuring two amino groups at the α and β positions, imparts distinct physicochemical properties that make it a crucial precursor for a variety of biologically active molecules. These include siderophores, which are essential for iron acquisition in bacteria like Staphylococcus aureus, and several potent antibiotics such as capreomycin and viomycin, used in the treatment of multidrug-resistant tuberculosis.[3][4][5]
This technical guide provides a comprehensive overview of the core physicochemical properties of L-DAPA. We will delve into its structural and chemical characteristics, solubility profiles, and acid-base properties. Furthermore, this guide will present detailed, field-proven experimental protocols for its characterization, offering a practical resource for laboratory investigation. The insights provided herein are intended to empower researchers to harness the full potential of this versatile biomolecule in their scientific endeavors.
Core Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of L-DAPA is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems, influencing its reactivity, bioavailability, and suitability for different experimental conditions.
Chemical Structure and Identifiers
The foundational aspect of L-DAPA is its molecular structure, which consists of a propanoic acid backbone with amino groups attached to both the alpha (C2) and beta (C3) carbons. The "L" designation refers to the stereochemistry at the alpha-carbon, which is in the (S)-configuration.[1][2]
Diagram 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
A compilation of key identifiers and molecular properties is provided in the table below for easy reference. L-DAPA is often supplied and used as its hydrochloride salt to enhance stability.[6]
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2,3-diaminopropanoic acid | [1][2] |
| Synonyms | 3-Amino-L-alanine, L-α,β-Diaminopropionic acid, L-Dpr | [1][2] |
| CAS Number | 4033-39-0 | [1][2][3][7] |
| Molecular Formula | C₃H₈N₂O₂ | [1][2][6] |
| Molecular Weight | 104.11 g/mol | [1][2][3][6] |
| Appearance | White crystalline solid/powder | [6][] |
Table 1: Key Identifiers and Molecular Properties of this compound.
Solubility Profile
The solubility of L-DAPA is a critical parameter for its handling, formulation, and application in various experimental settings. Its zwitterionic nature, arising from the presence of both acidic (carboxylic acid) and basic (amino) functional groups, governs its solubility behavior.
L-DAPA is highly soluble in water and other polar solvents due to its ability to form hydrogen bonds with solvent molecules.[6][] Conversely, it exhibits poor solubility in nonpolar organic solvents such as ethanol and acetone.[6] The solubility of L-DAPA is also pH-dependent; adjustments in pH can alter the ionization state of its functional groups, thereby influencing its overall charge and interaction with the solvent.[6] For instance, in its hydrochloride salt form, L-DAPA is freely soluble in water.[9]
Acid-Base Properties (pKa Values)
The acid-base properties of L-DAPA are defined by the pKa values of its ionizable groups: the carboxylic acid, the α-amino group, and the β-amino group. These values are crucial for understanding its charge state at a given pH, which in turn affects its biological activity and interaction with other molecules.
The pKa values for L-DAPA can vary depending on the specific conditions and whether it is in its free form or incorporated into a peptide. In its free acid form, the pKa of the α-amino group is approximately 6.67, which is significantly lower than that of typical α-amino acids (around 9.7-9.9).[10] When incorporated into a peptide, the pKa of the β-amino group is also lowered, making its protonation state sensitive to pH changes within the endosomal range.[10] This property is of particular interest in drug delivery applications.[10]
| Ionizable Group | Approximate pKa | Source(s) |
| Carboxylic Acid (-COOH) | ~2.1 | |
| α-Amino Group (-NH₂) | ~6.7 | [10] |
| β-Amino Group (-NH₂) | ~9.6 |
Table 2: Approximate pKa Values of this compound.
Thermal Properties
The melting point of L-DAPA is an important indicator of its purity and thermal stability. The reported melting point for this compound is approximately 200 °C.[6] The hydrochloride salt of L-DAPA has a higher melting point, typically in the range of 231-233 °C, with decomposition.[11][12]
Biosynthesis of this compound
Understanding the biosynthetic pathway of L-DAPA provides valuable context for its biological significance and potential for metabolic engineering. In many bacteria, L-DAPA is synthesized from the proteinogenic amino acid L-serine.[3][13] A well-characterized pathway in Staphylococcus aureus involves two key enzymes, SbnA and SbnB.[3][4][5]
-
Step 1 (SbnA): The enzyme SbnA, which is dependent on pyridoxal 5'-phosphate (PLP), catalyzes the condensation of O-phospho-L-serine and L-glutamate.[3][4][5]
-
Step 2 (SbnB): The resulting intermediate is then acted upon by SbnB, an NAD⁺-dependent dehydrogenase, which catalyzes an oxidative hydrolysis to yield L-DAPA and α-ketoglutarate.[3][4][5]
Diagram 2: Simplified Biosynthetic Pathway of L-DAPA in S. aureus
Caption: A simplified representation of the two-step enzymatic synthesis of L-DAPA.
Experimental Protocols for Characterization
To ensure the quality and consistency of L-DAPA for research and development, rigorous characterization is essential. The following protocols provide a framework for determining key physicochemical properties.
Protocol 1: Determination of pKa Values by Potentiometric Titration
This protocol outlines the determination of the pKa values of L-DAPA using potentiometric titration, a reliable method for measuring the dissociation constants of ionizable groups.
Materials:
-
This compound hydrochloride
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Deionized water (degassed)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of L-DAPA hydrochloride and dissolve it in 50 mL of degassed deionized water in a 100 mL beaker.
-
Initial pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized 0.1 M HCl solution dropwise until the pH is below 2.0 to ensure all functional groups are fully protonated.
-
Titration: Begin the titration by adding small, precise increments (e.g., 0.1 mL) of a standardized 0.1 M NaOH solution.
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH is above 11.
-
Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxylic acid) will be in the acidic range, followed by the pKa of the α-amino group, and finally the pKa of the β-amino group in the basic range.
Protocol 2: Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the identity and purity of L-DAPA.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. For L-DAPA, characteristic peaks corresponding to the protons on the α-carbon, β-carbon, and the amino groups would be expected.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
B. Infrared (IR) Spectroscopy:
-
IR spectroscopy can identify the presence of key functional groups. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and amino groups (N-H stretches) should be observable.
C. Mass Spectrometry (MS):
-
MS is used to determine the molecular weight of L-DAPA and can provide information about its fragmentation pattern, further confirming its structure.
Diagram 3: General Workflow for L-DAPA Characterization
Caption: A workflow for the synthesis, purification, and characterization of L-DAPA.
Stability and Reactivity
This compound is generally stable under normal ambient conditions.[14][15] However, as with many amino acids, it is hygroscopic and can absorb moisture and carbon dioxide from the air.[6][16] It is often supplied as a hydrochloride salt to improve its stability and handling.[6] L-DAPA can undergo reactions typical of amino acids, such as peptide bond formation. It is incompatible with strong oxidizing agents.[14][17]
Biological and Metabolic Implications
The accumulation of L-DAPA in certain biological systems can lead to metabolic stress. For instance, in Salmonella enterica, high levels of L-DAPA have been shown to inhibit the biosynthesis of coenzyme A and the amino acid isoleucine.[18] This highlights the importance of tightly regulated metabolic pathways and the potential for non-proteinogenic amino acids to interfere with normal cellular processes.
Conclusion
This compound is a non-proteinogenic amino acid with a unique chemical structure and a diverse range of biological activities. Its physicochemical properties, including high water solubility, distinct pKa values, and its role as a precursor to important secondary metabolites, make it a molecule of significant interest in fields ranging from microbiology to medicinal chemistry. A thorough understanding and characterization of these properties, as outlined in this guide, are essential for unlocking its full potential in the development of new therapeutics and research tools.
References
- 1. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 2. L-alpha,beta-Diaminopropionic acid | C3H8N2O2 | CID 97328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | 4033-39-0 [chemicalbook.com]
- 9. Dthis compound monohydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 10. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound =97.0 1482-97-9 [sigmaaldrich.com]
- 12. L-2,3-二氨基丙酸 盐酸盐 ≥97.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 13. Biosynthesis of L-2,3-diaminopropanoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. carlroth.com [carlroth.com]
- 18. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
L-2,3-Diaminopropionic Acid: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Biological Significance in Plants and Microbes
Introduction to L-2,3-Diaminopropionic Acid (L-DAP)
This compound (L-DAP), also known as 3-amino-L-alanine, is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the universal genetic code for protein synthesis.[1][2] Despite this, L-DAP is far from a biological rarity. It is a versatile precursor molecule found in a diverse array of organisms, including plants, bacteria, and cyanobacteria.[3][4] Its significance lies in its role as a key building block for a variety of secondary metabolites, some of which possess potent biological activities.[1][4] These include neurotoxins, antibiotics, and siderophores, which are small, high-affinity iron-chelating compounds.[3][4][5] This guide provides an in-depth exploration of the natural occurrence of L-DAP, its biosynthetic pathways in different organisms, and its broader biological and toxicological implications, with a focus on its relevance to researchers, scientists, and drug development professionals.
L-DAP in the Plant Kingdom
The presence of L-DAP in the plant kingdom is most notably associated with the production of a potent neurotoxin in certain legumes.[3] However, its distribution is not limited to this family, and its role as a metabolic intermediate is an area of ongoing research.
Occurrence in Legumes: The Genus Lathyrus
The most well-documented occurrence of L-DAP in plants is within the genus Lathyrus, which includes species like the grass pea (Lathyrus sativus).[3] In these plants, L-DAP serves as the direct precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[3] The consumption of large quantities of grass pea, particularly during times of famine due to its drought resistance, can lead to a neurological disorder known as neurolathyrism, which is characterized by spastic paralysis of the lower limbs.
2.1.1 Factors Influencing β-ODAP Production
The concentration of β-ODAP in Lathyrus sativus is not static and can be influenced by environmental stressors. Conditions such as drought have been observed to increase the production of this neurotoxin, likely as a defense mechanism for the plant.[3] This has significant implications for food safety in regions where grass pea is a staple crop.
Occurrence in Other Plant Species
While the Lathyrus genus is the most prominent example, L-DAP and its derivatives have been identified in other plants as well. For instance, dencichine, which is β-N-oxalyl-L-α,β-diaminopropionic acid, has been found in medicinal plants of the Panax species.[3][6]
L-DAP in the Microbial World
Microorganisms, particularly bacteria, utilize L-DAP as a crucial building block for a wide range of secondary metabolites with significant biological activities.[4][5]
Bacterial Synthesis of L-DAP for Secondary Metabolites
3.1.1 Role in Antibiotic Biosynthesis
L-DAP is a fundamental component of several non-ribosomal peptide antibiotics.[3] These include:
-
Viomycin and Capreomycin: Tuberactinomycin antibiotics that are effective against Mycobacterium tuberculosis.
-
Zwittermicin A: An antibiotic with activity against a broad range of bacteria and fungi.[1]
The incorporation of L-DAP into these molecules is critical for their antibiotic activity.
3.1.2 Role in Siderophore Biosynthesis
In the realm of microbial iron acquisition, L-DAP plays a pivotal role as a precursor to siderophores.[3][7] A prime example is the synthesis of staphyloferrin B by the pathogenic bacterium Staphylococcus aureus.[3][7] Siderophores are essential for scavenging iron from the host environment, a process that is crucial for bacterial survival and virulence.
Detailed Microbial Biosynthesis of L-DAP
The biosynthesis of L-DAP in microbes can occur through different enzymatic pathways.
3.2.1 The SbnA/SbnB Pathway in Staphylococcus aureus
In S. aureus, the biosynthesis of L-DAP is a two-step process involving the enzymes SbnA and SbnB, which are encoded by the staphyloferrin B biosynthetic gene cluster.[5][7]
-
Step 1 (SbnA): SbnA, a PLP-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to produce N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[5][7]
-
Step 2 (SbnB): SbnB then utilizes NAD+ to oxidatively hydrolyze ACEGA, yielding α-ketoglutarate and the final product, L-DAP.[7]
Caption: Biosynthetic pathway of L-DAP in S. aureus via SbnA and SbnB.
3.2.2 The PLP-mediated Amination of Serine
A more general pathway for L-DAP biosynthesis involves the pyridoxal phosphate (PLP)-mediated amination of serine.[1] This reaction is thought to proceed through an aminoacrylate intermediate.[8]
L-DAP in Cyanobacteria and its Link to Neurotoxins
Certain species of cyanobacteria are known to produce the neurotoxin β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases.[3][9] It is hypothesized that L-DAP is a precursor to BMAA through a methylation reaction.[10][11][12] However, the direct detection of L-DAP in cyanobacteria has been challenging.[10][13] The presence of enzymes like 2,3-diaminopropionate ammonia-lyase (DAPAL), which degrades L-DAP, may explain the difficulty in its detection.[10][13]
Biological Activities and Toxicological Aspects of L-DAP
Beyond its role as a biosynthetic precursor, L-DAP itself can exert biological effects.
Intrinsic Biological Effects of L-DAP
The accumulation of L-DAP can be toxic to some bacteria. In Salmonella enterica, for example, L-DAP accumulation inhibits growth by disrupting several metabolic pathways.[4][14]
4.1.1 Inhibition of Specific Metabolic Pathways
Studies in S. enterica have shown that L-DAP specifically inhibits the biosynthesis of:
Caption: Metabolic pathways in S. enterica inhibited by L-DAP.
Neurotoxicity of L-DAP Derivatives
As previously mentioned, the derivatives of L-DAP, namely β-ODAP and BMAA, are potent neurotoxins. Their mechanisms of action are complex and involve excitotoxicity and oxidative stress, leading to neuronal cell death.
Methodologies for Detection and Quantification
Accurate detection and quantification of L-DAP and its derivatives are crucial for research in food safety, toxicology, and drug discovery.
Extraction of L-DAP from Biological Matrices
A generalized protocol for the extraction of L-DAP and its polar derivatives from plant tissues typically involves homogenization in an acidic aqueous solution, followed by centrifugation to remove solid debris. Further purification can be achieved using solid-phase extraction (SPE).
Experimental Protocol: Generalized Extraction from Plant Tissues
-
Homogenization: Weigh 100 mg of lyophilized and ground plant tissue into a 2 mL centrifuge tube. Add 1 mL of 0.1 M HCl.
-
Extraction: Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which contains the extracted amino acids.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before analysis.
Analytical Techniques
Several analytical techniques are employed for the separation and quantification of L-DAP and its derivatives.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-MS/MS | Separation based on polarity using a liquid chromatography column, followed by detection using tandem mass spectrometry.[6] | High sensitivity and specificity. Can distinguish between isomers with appropriate chromatography.[6] | Requires expensive instrumentation. Matrix effects can suppress ionization. |
| Capillary Zone Electrophoresis (CZE) | Separation based on the charge-to-size ratio of molecules in an electric field.[15] | High separation efficiency. Requires small sample volumes. | Can be less robust than HPLC. High pH buffers may cause hydrolysis of some derivatives.[6] |
Implications for Drug Development
The unique chemical structure and biological roles of L-DAP make it a molecule of interest for drug development.
L-DAP as a Scaffold for Novel Therapeutics
The diamino functionality of L-DAP provides a versatile scaffold for the synthesis of peptidomimetics and other novel compounds with potential therapeutic applications.[14] Its presence in bioactive natural products like antibiotics serves as an inspiration for the design of new antimicrobial agents.
Targeting L-DAP Biosynthesis for Antimicrobial Drug Design
The biosynthetic pathways of L-DAP, particularly in pathogenic bacteria like S. aureus, represent potential targets for the development of new antimicrobial drugs. Inhibiting enzymes like SbnA or SbnB could disrupt siderophore production, thereby limiting the pathogen's ability to acquire iron and establish an infection.
Conclusion and Future Perspectives
This compound is a non-proteinogenic amino acid with a widespread natural occurrence and diverse biological significance. From its role as a precursor to neurotoxins in plants to its function as a building block for antibiotics and siderophores in microbes, L-DAP is a key player in the chemical ecology of various organisms. A thorough understanding of its biosynthesis and biological activities is crucial for addressing challenges in food safety and for discovering new therapeutic agents. Future research should focus on further elucidating the regulatory mechanisms of L-DAP biosynthesis, exploring its full distribution across different biological taxa, and harnessing its chemical properties for the rational design of novel drugs.
References
- 1. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of L-2,3-diaminopropanoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Production of the Neurotoxin BMAA by a Marine Cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.stir.ac.uk [dspace.stir.ac.uk]
- 11. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
L-2,3-Diaminopropionic Acid: A Pivotal Precursor in the Biosynthesis of Antibiotics and Siderophores
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
L-2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid, serves as a critical building block in the microbial synthesis of a diverse array of bioactive secondary metabolites. Its incorporation is a key feature in the structures of potent antibiotics, such as the tuberactinomycin family, and high-affinity iron chelators known as siderophores. This guide provides a comprehensive technical overview of DAP's central role as a biosynthetic precursor. We will explore the enzymatic pathways responsible for its formation, delve into the non-ribosomal peptide synthetase (NRPS) machinery that utilizes it, and present detailed methodologies for its synthesis, detection, and the characterization of DAP-dependent biosynthetic systems. This document is intended to be a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biochemistry, offering both foundational knowledge and practical, field-proven insights to accelerate research and development efforts.
Introduction: The Significance of this compound in Microbial Secondary Metabolism
Unlike the 20 proteinogenic amino acids that are the fundamental constituents of proteins, this compound (DAP) is a specialized metabolite produced through dedicated enzymatic pathways in various bacteria and plants.[1][2] Its discovery is intrinsically linked to the structural elucidation of complex natural products, most notably the antituberculosis antibiotics viomycin and capreomycin, where it forms a key part of the cyclic peptide core.[1] Furthermore, DAP is an essential component of siderophores like staphyloferrin B from the pathogenic bacterium Staphylococcus aureus, highlighting its importance in microbial iron acquisition and virulence.[3][4]
The unique diamino functionality of DAP imparts crucial structural and chemical properties to the molecules it helps form. In antibiotics, the additional amino group can be critical for target binding and overall bioactivity. In siderophores, it provides an additional coordination site for the high-affinity chelation of ferric iron. The presence of DAP in these vital microbial molecules makes its biosynthetic pathways attractive targets for the development of novel antimicrobial agents. By inhibiting DAP synthesis, it is possible to disrupt the production of essential virulence factors and potent antibiotics, thereby disarming pathogenic bacteria. This guide will provide the technical foundation necessary to explore and exploit the fascinating biochemistry of this pivotal non-proteinogenic amino acid.
Biosynthesis of this compound: Two Key Enzymatic Pathways
Microorganisms have evolved sophisticated enzymatic strategies to synthesize L-DAP from primary metabolites. The most well-characterized pathways involve a two-step conversion of an L-serine derivative. These pathways are exemplified by the SbnA/SbnB system in Staphylococcus aureus for staphyloferrin B biosynthesis and the homologous CmnB/CmnK system in Saccharothrix mutabilis subsp. capreolus for capreomycin production.[5][6][7]
The SbnA/SbnB and CmnB/CmnK Pathways
Both the SbnA/SbnB and CmnB/CmnK systems utilize O-phospho-L-serine (OPS) and L-glutamate as their starting substrates.[5][6] The overall transformation involves the replacement of the phosphate group of OPS with an amino group derived from L-glutamate.
-
Step 1: Condensation Catalyzed by SbnA/CmnB: The first step is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzymes SbnA and CmnB.[5][6] These enzymes catalyze the condensation of O-phospho-L-serine and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA).[5][6]
-
Step 2: Oxidative Hydrolysis Catalyzed by SbnB/CmnK: The second step is carried out by the NAD+-dependent dehydrogenases SbnB and CmnK.[5][6] These enzymes catalyze the oxidative hydrolysis of ACEGA to yield this compound and α-ketoglutarate.[5][6]
The elucidation of these pathways has corrected earlier hypotheses and provided a clear picture of how this crucial non-proteinogenic amino acid is generated.
Enzyme Kinetics
Understanding the kinetic parameters of the enzymes involved in DAP biosynthesis is crucial for developing inhibitors and for metabolic engineering applications. While comprehensive kinetic data is still emerging, some studies have begun to characterize these enzymes.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |
| S. enterica PanC | This compound | 8.1 | N/A | [8] |
| S. enterica PanC | β-alanine | 0.66 | N/A | [8] |
Note: N/A indicates that the data was not available in the cited literature. Further research is required to fully characterize the kinetics of SbnA, SbnB, CmnB, and CmnK.
L-DAP as a Precursor to Antibiotics: The Tuberactinomycins
The tuberactinomycin family of antibiotics, which includes viomycin and capreomycin, are potent inhibitors of bacterial protein synthesis and have been used as second-line treatments for multidrug-resistant tuberculosis.[6] A defining feature of these cyclic peptides is the presence of L-DAP in their core structure.
Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The biosynthesis of tuberactinomycins is orchestrated by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs).[9] These enzymatic assembly lines are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.[9]
The core domains of an NRPS module are:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes peptide bond formation between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.
The biosynthesis of the cyclic pentapeptide core of viomycin and capreomycin involves a five-module NRPS system encoded by four genes (vioA/cmnA, vioI/cmnI, vioF/cmnF, and vioG/cmnG).[6] These NRPS modules assemble a linear peptide from precursors including L-DAP, L-serine, and other non-proteinogenic amino acids, which is then cyclized by a thioesterase (TE) domain.
L-DAP as a Precursor to Siderophores: Staphyloferrin B
In the iron-limited environment of a host, pathogenic bacteria like Staphylococcus aureus secrete high-affinity iron chelators called siderophores to scavenge this essential nutrient. Staphyloferrin B is a carboxylate-type siderophore that utilizes two molecules of L-DAP in its structure.[10] The biosynthesis of staphyloferrin B is carried out by a series of enzymes encoded by the sbn gene cluster.[10]
The assembly of staphyloferrin B from its precursors—citrate, α-ketoglutarate, and two molecules of L-DAP—is accomplished by a suite of NRPS-independent siderophore (NIS) synthetases.[9] These enzymes activate their substrates and catalyze amide bond formation in a step-wise fashion to construct the final siderophore molecule. The two L-DAP moieties are crucial for the octahedral coordination of ferric iron, making them indispensable for the siderophore's function.[11]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the study of L-DAP and its role in natural product biosynthesis.
Heterologous Expression and Purification of His-tagged SbnA/SbnB and CmnB/CmnK
The heterologous expression of the DAP biosynthetic enzymes in Escherichia coli is a prerequisite for their in vitro characterization. The use of a poly-histidine tag facilitates a straightforward purification process using immobilized metal affinity chromatography (IMAC).
Experimental Protocol: Heterologous Expression and Purification
-
Cloning: Amplify the genes encoding SbnA, SbnB, CmnB, or CmnK from the genomic DNA of the respective producing organism and clone them into a suitable E. coli expression vector (e.g., pET-28a) containing an N- or C-terminal His6-tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
IMAC Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[12]
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[12]
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Assess the purity of the protein by SDS-PAGE.
-
Store the purified protein at -80°C.
-
In Vitro Enzymatic Synthesis of L-DAP
The in vitro reconstitution of the DAP biosynthetic pathway allows for the detailed study of the enzymes and the production of L-DAP for further experiments.
Experimental Protocol: In Vitro DAP Synthesis
-
Reaction Setup: Prepare a reaction mixture containing:
-
50 mM Tris-HCl pH 7.5
-
5 mM MgCl2
-
1 mM O-phospho-L-serine
-
1 mM L-glutamate
-
1 mM NAD+
-
0.1 mM PLP
-
Purified SbnA (or CmnB) and SbnB (or CmnK) enzymes (e.g., 1-5 µM each)
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.
-
Analysis: Analyze the reaction mixture for the presence of L-DAP using HPLC-MS/MS as described below.
Chemical Synthesis of L-DAP
Chemical synthesis provides an alternative route to obtain L-DAP and its derivatives for various applications. Several synthetic strategies have been developed, often starting from readily available chiral precursors.
| Starting Material | Key Reaction | Reported Yield | Reference |
| Nα-Fmoc-O-tert-butyl-d-serine | Reductive amination of an aldehyde intermediate | 68% (over 2 steps for a protected derivative) | [13] |
| N-benzylaziridine-2-carboxylate | Regioselective ring-opening with azide | 95% (for the azido intermediate) | [14] |
Analytical Methods for L-DAP Detection
The accurate detection and quantification of L-DAP are essential for studying its biosynthesis and incorporation into secondary metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) is often employed to enhance the detection of amino acids.[15]
Experimental Protocol: HPLC Analysis of L-DAP with OPA Derivatization
-
Derivatization:
-
Prepare a borate buffer (e.g., 0.4 M, pH 9.5).
-
Prepare an OPA reagent solution (e.g., 10 mg/mL in methanol) and a thiol reagent solution (e.g., 3-mercaptopropionic acid).
-
Mix the sample containing L-DAP with the borate buffer, OPA reagent, and thiol reagent, and allow the reaction to proceed for a few minutes at room temperature.[15]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Quantification: Quantify L-DAP by comparing the peak area to a standard curve generated with known concentrations of L-DAP.
NRPS Adenylation Domain Activity Assay
Characterizing the substrate specificity of the NRPS adenylation domains is crucial for understanding how L-DAP is incorporated into antibiotics. A colorimetric assay using Chrome Azurol S (CAS) can be used to monitor the pyrophosphate (PPi) released during the amino acid activation step.[16]
Experimental Protocol: NRPS A-Domain Assay
-
Reaction Setup: Prepare a reaction mixture containing:
-
50 mM Tris-HCl pH 8.0
-
10 mM MgCl2
-
2 mM ATP
-
Purified NRPS adenylation domain (1-5 µM)
-
L-DAP (or other amino acid substrates) at various concentrations.
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Detection:
-
Analysis: Determine the kinetic parameters (Km and Vmax) by plotting the initial reaction rates against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Conclusion and Future Perspectives
This compound stands as a testament to the metabolic ingenuity of microorganisms. Its role as a precursor to essential antibiotics and virulence factors makes it a focal point for research in infectious diseases and drug discovery. The elucidation of its biosynthetic pathways and the characterization of the enzymes involved have opened up new avenues for the development of novel antimicrobial strategies. By targeting the synthesis of DAP, it may be possible to simultaneously inhibit the production of key virulence factors and disarm bacteria.
Future research will likely focus on several key areas:
-
Inhibitor Discovery: The development of potent and specific inhibitors of the SbnA/SbnB and CmnB/CmnK enzyme systems is a promising avenue for new antibiotic development.
-
Metabolic Engineering: The manipulation of DAP biosynthetic pathways in microbial hosts could lead to the overproduction of valuable antibiotics or the creation of novel analogues through precursor-directed biosynthesis.
-
Expanding the Chemical Diversity: The unique diamino structure of DAP makes it an attractive scaffold for the combinatorial biosynthesis and semi-synthesis of new bioactive compounds.
The in-depth technical understanding of this compound biosynthesis and utilization provided in this guide serves as a foundation for these exciting future endeavors. The continued exploration of this fascinating non-proteinogenic amino acid will undoubtedly lead to new discoveries and innovations in the fight against infectious diseases.
References
- 1. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutation of this compound synthase genes blocks staphyloferrin B synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Enzymes Catalyzing the Formation of the Nonproteinogenic Amino Acid l-Dap in Capreomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutation of this compound synthase genes blocks staphyloferrin B synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axionlabs.com [axionlabs.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. mdpi.com [mdpi.com]
- 14. bioorg.org [bioorg.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Topic: Neurotoxic Potential of L-2,3-Diaminopropionic Acid Derivatives
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the field of neurodegenerative disease research, understanding the mechanisms of environmental toxins is not merely an academic exercise; it is a critical step in identifying therapeutic targets and developing effective interventions. L-2,3-diaminopropionic acid (L-DAP) and its derivatives, such as β-N-methylamino-L-alanine (BMAA) and β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), represent a class of naturally occurring non-proteinogenic amino acids with potent neurotoxic capabilities. Their association with devastating neurological syndromes like Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC) and neurolathyrism compels us to dissect their molecular interactions with precision.[1][2][3]
This guide is structured to move from the foundational mechanisms of L-DAP derivative toxicity to the practical, validated methodologies required to study them. We will not just present protocols; we will explore the causal logic behind them. Why choose primary neurons over cell lines for excitotoxicity studies? How do we design an in vivo study to ensure the behavioral deficits we observe are directly attributable to motor neuron dysfunction? By grounding our experimental design in a deep understanding of the underlying biology, we create self-validating systems that yield trustworthy and translatable results. This document serves as both a strategic overview and a practical handbook for investigating this critical area of neurotoxicology.
Part 1: The Molecular Underpinnings of L-DAP Derivative Neurotoxicity
The neurotoxic effects of L-DAP derivatives are not monolithic; they are the result of a multi-pronged assault on neuronal homeostasis. Understanding these distinct but often interconnected mechanisms is fundamental to selecting appropriate experimental models and endpoints.
Excitotoxicity: The Primary Insult
The most well-established mechanism of toxicity for both BMAA and ODAP is excitotoxicity, a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[1][4][5]
-
BMAA: This toxin's neurotoxicity is multifaceted. In the presence of bicarbonate, BMAA forms a β-carbamate adduct that acts as a structural mimic of glutamate.[1] This allows it to act as an agonist at multiple glutamate receptors, including N-methyl-D-aspartate (NMDA), AMPA/kainate, and metabotropic glutamate receptors (mGluRs).[1][6][7] Activation of these receptors, particularly NMDA and AMPA receptors, leads to a massive influx of Ca²⁺ ions. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nitric oxide synthase (nNOS), mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[8][9]
-
ODAP: As a structural analogue of glutamate, ODAP is a potent agonist primarily for the ionotropic AMPA glutamate receptor.[2][3] Its over-activation of these receptors is the key initiator of the motor neuron degeneration observed in neurolathyrism.[2]
The causal chain of excitotoxicity explains the choice of specific antagonists in mechanistic studies. For example, the use of an NMDA receptor antagonist like MK-801 or an AMPA receptor antagonist like NBQX can confirm the involvement of these specific receptor subtypes in the observed toxicity.[10]
Oxidative Stress: A Compounding Factor
Beyond direct receptor agonism, L-DAP derivatives can induce or exacerbate oxidative stress.
-
System Xc⁻ Inhibition: BMAA can act on the cystine/glutamate antiporter (system Xc⁻), which is responsible for importing cystine (a precursor for the antioxidant glutathione, GSH) while exporting glutamate.[6] Inhibition of this system depletes intracellular GSH, weakening the neuron's antioxidant defenses and making it more vulnerable to ROS-induced damage.[9]
-
Mitochondrial Damage: The excitotoxicity-driven calcium overload directly impairs mitochondrial function, leading to increased production of ROS and further cellular damage.[2] This creates a vicious cycle where excitotoxicity and oxidative stress potentiate each other.
Protein Misfolding and Incorporation
A more chronic and insidious mechanism, particularly proposed for BMAA, involves its misincorporation into proteins in place of L-serine during protein synthesis.[1] This could lead to protein misfolding, aggregation, and the induction of endoplasmic reticulum (ER) stress, pathways heavily implicated in chronic neurodegenerative diseases like ALS.[1]
Part 2: Experimental Models for Assessing Neurotoxicity
The choice of an experimental model is the most critical decision in a study's design. The model must be sensitive to the specific mechanisms of the toxin and relevant to the research question, whether it's screening for neuroprotective compounds or modeling a disease state.
In Vitro Models: Mechanistic Dissection and High-Throughput Screening
In vitro systems offer unparalleled control over the cellular environment, making them ideal for dissecting molecular pathways and for screening potential therapeutic agents.[11][12]
| Model Type | Description | Rationale for Use & Key Considerations |
| Primary Neuronal Cultures | Neurons harvested directly from embryonic rodent brain tissue (e.g., cortex, spinal cord) and cultured.[13] | Causality: These are the gold standard for excitotoxicity studies as they are post-mitotic, form synaptic networks, and express the full complement of glutamate receptors.[4] Their physiological relevance is high. Trustworthiness: Cultures must mature (typically >10 days in vitro) to express NMDA receptors and become susceptible to excitotoxicity.[14][15] |
| Neuron/Glia Co-Cultures | Primary neurons cultured with astrocytes. | Causality: Astrocytes play a crucial role in glutamate uptake and metabolic support. Including them provides a more physiologically complete system to study how glial function modulates neurotoxicity.[16] |
| Immortalized Neuronal Cell Lines (e.g., SH-SY5Y) | Transformed, continuously dividing cell lines of neuronal origin. | Causality: Useful for high-throughput screening due to their robustness and ease of culture. However, they may not express the same receptor profiles as primary neurons and are often less sensitive to excitotoxicity.[5] They are better suited for assessing general cytotoxicity or oxidative stress. |
| Human iPSC-derived Neurons | Neurons differentiated from induced pluripotent stem cells, often from patients with specific genetic backgrounds. | Causality: Offers the highest translational relevance to human disease. Allows for the study of toxin effects in a human genetic context, exploring gene-environment interactions.[14] |
In Vivo Models: Systemic Effects and Behavioral Outcomes
To understand how a neurotoxin affects a whole organism, leading to functional deficits, animal models are indispensable.[17] Rodent models are most common due to their genetic tractability and well-characterized behaviors.[18][19]
| Model Type | Description | Rationale for Use & Key Considerations |
| Acute Toxin Administration | A single or short-term administration of the L-DAP derivative (e.g., intraperitoneal injection) in rodents.[20][21] | Causality: Useful for studying acute toxic effects, pharmacokinetics, and identifying the immediate neuronal pathways affected. The observed effects, like seizures, are directly tied to the toxin's potent excitotoxic action.[20] |
| Chronic Toxin Exposure | Long-term, low-dose administration of the toxin, often via diet or osmotic pumps. | Causality: This model is more relevant to the proposed environmental exposure routes in human diseases like ALS-PDC.[1] It is better suited for studying progressive neurodegeneration, protein misincorporation, and the resulting motor and cognitive decline. |
| Genetically Modified Models | Rodents with genetic mutations relevant to neurodegenerative diseases (e.g., SOD1 for ALS) exposed to the toxin.[22] | Causality: Essential for investigating gene-environment interactions. These models can test the hypothesis that toxins like BMAA act as a "second hit," accelerating disease progression in genetically susceptible individuals.[8] |
Part 3: Core Methodologies and Validated Protocols
The following section provides detailed, self-validating protocols for key experiments in the study of L-DAP derivative neurotoxicity.
In Vitro Neurotoxicity Assessment Workflow
This workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic assays.
Protocol 3.1.1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme released into the culture medium upon loss of membrane integrity.[23] It is a reliable marker for cytotoxicity.
Methodology:
-
Cell Plating: Plate primary cortical neurons in a 96-well plate at an appropriate density and culture for 12-14 days in vitro (DIV).
-
Compound Treatment:
-
Prepare serial dilutions of the L-DAP derivative (e.g., BMAA, ODAP) in fresh, warm neurobasal medium.
-
Self-Validation: Include the following controls on the same plate:
-
Spontaneous LDH Release: Wells with vehicle-treated cells.
-
Maximum LDH Release (Positive Control): Wells with vehicle-treated cells to which a lysis buffer is added 45 minutes before the final reading.
-
Excitotoxicity Control: Wells treated with a known excitotoxin like 25 µM NMDA or 100 µM Glutamate.[23]
-
-
Carefully remove half of the conditioned medium from each well and store it. Add the treatment media to the cells. Incubate for the desired period (e.g., 24 hours).
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Assay Reaction:
-
Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions (e.g., from suppliers like Sigma-Aldrich or Promega).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Electrophysiological Analysis: Probing Neuronal Function
Principle: Electrophysiology techniques like patch-clamp directly measure the electrical properties of neurons, providing definitive evidence of receptor activation and changes in neuronal excitability.[24][25] This is the most direct way to confirm the agonistic activity of L-DAP derivatives at ionotropic receptors.
Methodology (Whole-Cell Patch-Clamp):
-
Preparation: Use primary neuronal cultures or brain slices containing the neurons of interest.
-
Recording Setup: Place the culture dish or slice in a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patching:
-
Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution.
-
Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Apply a brief, strong pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration.
-
-
Data Acquisition:
-
Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).
-
Record baseline current.
-
-
Toxin Application:
-
Perfuse the L-DAP derivative onto the neuron. An inward current at the holding potential indicates the opening of ion channels, consistent with NMDA or AMPA receptor activation.
-
Causality Check: Co-apply specific antagonists (e.g., AP5 for NMDA, CNQX for AMPA) to confirm that the observed current is blocked, thereby identifying the receptor target.
-
-
Analysis: Analyze the recorded currents for amplitude, kinetics, and desensitization to characterize the toxin's effect on receptor function.
In Vivo Behavioral Testing: Assessing Motor Deficits
Principle: Behavioral tests in rodent models are used to quantify functional outcomes, such as motor coordination and strength, which are relevant to the symptoms of neurolathyrism and ALS.[18][26]
Protocol 3.3.1: Rotarod Test for Motor Coordination
Principle: This test assesses balance and motor coordination by measuring the time a rodent can remain on a rotating rod.[19][27] It is highly sensitive to deficits caused by motor neuron or cerebellar dysfunction.
Methodology:
-
Acclimation & Training:
-
Handle the mice or rats for several days before the test to reduce stress.
-
Train the animals on the rotarod at a constant, low speed (e.g., 4 RPM) for 2-3 consecutive days. A trial ends when the animal falls off or after a set time (e.g., 180 seconds). The goal is to achieve a stable baseline performance.
-
-
Toxin Administration: Administer the L-DAP derivative according to the chronic or acute study design.
-
Testing Protocol:
-
Place the animal on the rotarod, which is set to accelerate from a low speed to a high speed (e.g., 4 to 40 RPM) over a period of 5 minutes.
-
Record the latency to fall (the time at which the animal falls off the rod).
-
Self-Validation: Perform 3-4 trials per animal per testing session, with an inter-trial interval of at least 15 minutes. The average latency to fall is used for analysis.
-
-
Data Analysis: Compare the latency to fall between the toxin-treated group and a vehicle-treated control group over time. A statistically significant decrease in the latency to fall in the treated group indicates impaired motor coordination.
References
- 1. Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. innoprot.com [innoprot.com]
- 5. scantox.com [scantox.com]
- 6. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. researchgate.net [researchgate.net]
- 16. Gliotoxic properties of the Lathyrus excitotoxin beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (beta-L-ODAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models for motor neuron disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal behavioural test - Sensori motor deficits - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 20. The neurotoxicity of β-N-oxalyl-l-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The neurotoxicity of beta-N-oxalyl-L-alphabeta-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acnp.org [acnp.org]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
Enzymatic Synthesis of L-2,3-Diaminopropionic Acid: A Technical Guide
Abstract
L-2,3-diaminopropionic acid (L-DAP) is a non-proteinogenic amino acid of significant interest to the pharmaceutical and biotechnology sectors, serving as a critical building block for potent antibiotics like capreomycin and viomycin, as well as siderophores such as staphyloferrin B.[1][2] This guide provides a comprehensive technical overview of the robust and well-characterized enzymatic pathway for L-DAP synthesis. While L-serine is the ultimate metabolic precursor, the direct biocatalytic route proceeds from its phosphorylated derivative, O-phospho-L-serine (OPS). We will dissect the two-enzyme catalytic cascade, detailing the underlying biochemistry and providing field-proven protocols for enzyme expression, purification, and the in vitro synthesis of L-DAP. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient biosynthetic pathway.
Introduction: The Significance of L-DAP
This compound is a chiral α,β-diamino acid. Its structural motif is integral to a variety of natural products with significant biological activity. For instance, its presence in the antituberculosis drugs capreomycin and viomycin underscores its importance in medicinal chemistry.[2] Furthermore, in bacteria like Staphylococcus aureus, L-DAP is a precursor to the siderophore staphyloferrin B, a key molecule for iron acquisition and virulence.[3][4] The growing interest in L-DAP and its derivatives necessitates reliable and scalable synthetic methods. Enzymatic synthesis offers a compelling alternative to traditional chemical routes, providing exceptional stereoselectivity and milder reaction conditions.
The Biosynthetic Pathway: From L-Serine to L-DAP
The biosynthesis of L-DAP originates from the central metabolic pool, specifically from the amino acid L-serine. L-serine is converted to O-phospho-L-serine (OPS) via the ubiquitous phosphorylated pathway of serine biosynthesis, catalyzed by the enzyme serine O-phosphotransferase.[5][6] OPS then enters a highly conserved, two-step enzymatic cascade to yield L-DAP.[1][3] This cascade is the core focus of our guide.
The Two-Enzyme System for L-DAP Synthesis
In many bacteria, the conversion of OPS to L-DAP is efficiently catalyzed by a pair of enzymes, exemplified by the SbnA/SbnB system in Staphylococcus aureus and the CmnB/CmnK system in the capreomycin producer Saccharothrix mutabilis subsp. capreolus.[2][4]
-
Step 1: Condensation (SbnA / CmnB): The first enzyme is a pyridoxal 5'-phosphate (PLP)-dependent catalyst. It facilitates the condensation of O-phospho-L-serine and L-glutamate.[2][3] The PLP cofactor forms a Schiff base with OPS, leading to the elimination of the phosphate group and the formation of a reactive amino-acrylate intermediate. This intermediate is then attacked by the amino group of L-glutamate, yielding the stable intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2]
-
Step 2: Oxidative Hydrolysis (SbnB / CmnK): The second enzyme is an NAD⁺-dependent dehydrogenase. It catalyzes the oxidative hydrolysis of ACEGA.[1][2] The reaction involves the oxidation of the glutamate portion of ACEGA, followed by hydrolysis, which cleaves the molecule to release L-DAP and α-ketoglutarate.[2] This final step is irreversible and drives the reaction towards product formation.
The overall pathway is visualized in the diagram below.
Caption: The enzymatic pathway from L-Serine to L-DAP.
Experimental Guide to Enzymatic L-DAP Synthesis
This section provides a validated framework for the production of the necessary enzymes and their application in an in vitro synthesis system.
Recombinant Enzyme Production and Purification
The genes encoding for SbnA and SbnB (or their homologs) can be synthesized and cloned into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging) for overexpression in E. coli BL21(DE3).
Protocol 1: Enzyme Expression and Lysis
-
Transformation: Transform competent E. coli BL21(DE3) cells with the expression plasmids for SbnA and SbnB separately. Plate on LB agar with appropriate antibiotic selection (e.g., kanamycin).
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.
-
Expression: Continue to incubate at 18-20°C for 16-20 hours with shaking. The lower temperature promotes proper protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged protein.
Protocol 2: Enzyme Purification (IMAC and Size Exclusion)
-
IMAC (Immobilized Metal Affinity Chromatography):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.
-
-
Buffer Exchange / Desalting:
-
Pool the fractions containing the protein of interest (as determined by SDS-PAGE).
-
Exchange the buffer to a low-salt buffer suitable for storage or the next purification step (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) using a desalting column or dialysis.
-
-
Size Exclusion Chromatography (SEC) - Polishing Step:
-
For higher purity, concentrate the protein and load it onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with the final storage buffer.
-
This step separates the monomeric protein from aggregates and other contaminants.
-
-
Purity Check and Storage:
-
Assess purity using SDS-PAGE. The protein should appear as a single band.
-
Determine the protein concentration (e.g., using Bradford assay or A₂₈₀).
-
Add glycerol to 10-20% (v/v) as a cryoprotectant and store aliquots at -80°C.
-
In Vitro Synthesis of L-DAP
This protocol describes a one-pot reaction using the purified enzymes.
Protocol 3: One-Pot Enzymatic Synthesis
-
Reaction Setup: In a microcentrifuge tube or a larger reaction vessel, combine the following components:
-
HEPES Buffer (100 mM, pH 7.5)
-
O-Phospho-L-Serine (20 mM)
-
L-Glutamate (30 mM)
-
NAD⁺ (2 mM)
-
Pyridoxal 5'-phosphate (PLP) (0.1 mM)
-
Purified SbnA/CmnB (final concentration 0.1 mg/mL)
-
Purified SbnB/CmnK (final concentration 0.1 mg/mL)
-
Make up to the final volume with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 4-24 hours. The optimal time should be determined empirically by taking time-point samples.
-
Reaction Quenching: Stop the reaction by adding trichloroacetic acid to a final concentration of 5% or by heat inactivation (95°C for 5 minutes) followed by centrifugation to precipitate the enzymes.
-
Analysis: Analyze the supernatant for the presence of L-DAP. This is typically done using HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection, or by using LC-MS for definitive identification and quantification.
Data Summary and Workflow Visualization
Key Parameters for L-DAP Synthesis
The following table summarizes typical reaction conditions and parameters gathered from literature. Actual values should be optimized for your specific experimental setup.
| Parameter | Value / Condition | Rationale / Comment |
| pH Optimum | 7.5 - 8.5 | Reflects physiological pH and is optimal for the dehydrogenase activity of SbnB/CmnK. |
| Temperature | 30 - 37 °C | Balances enzyme activity with stability over longer incubation periods. |
| Substrates | OPS, L-Glutamate | L-Glutamate is often supplied in slight excess to drive the SbnA/CmnB reaction. |
| Cofactors | PLP, NAD⁺ | PLP is essential for SbnA/CmnB; NAD⁺ is required stoichiometrically for the SbnB/CmnK reaction. |
| Enzyme Purity | >95% | High purity is crucial to prevent side reactions and ensure accurate kinetic analysis. |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental process from gene to final product.
Caption: Workflow for the enzymatic synthesis of L-DAP.
Conclusion and Future Perspectives
The two-enzyme system utilizing an SbnA/CmnB and SbnB/CmnK homolog pair provides a powerful and stereospecific method for the synthesis of this compound from O-phospho-L-serine. The protocols outlined in this guide offer a robust starting point for laboratory-scale production. Future work in this area may focus on the development of whole-cell biocatalysts to eliminate the need for enzyme purification, or protein engineering efforts to improve the stability and catalytic efficiency of the enzymes. As the demand for chiral building blocks like L-DAP grows, these biocatalytic strategies will become increasingly central to sustainable and efficient chemical manufacturing.
References
- 1. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Enzymes Catalyzing the Formation of the Nonproteinogenic Amino Acid l-Dap in Capreomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 5. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemistry and Enantiomeric Purity of L-2,3-Diaminopropionic Acid
Abstract
L-2,3-Diaminopropionic acid (L-DAP), a non-proteinogenic amino acid, is a critical building block in the synthesis of numerous pharmaceuticals and bioactive molecules.[1][2][3] Its biological activity is intrinsically linked to its stereochemistry, making the control and analysis of its enantiomeric purity a paramount concern in drug development and manufacturing. This guide provides an in-depth exploration of the stereochemical nuances of L-DAP and a comprehensive overview of modern analytical techniques for the precise determination of its enantiomeric purity. Authored from the perspective of a seasoned application scientist, this document emphasizes not only the procedural steps but also the underlying scientific principles and practical considerations essential for robust and reliable analysis.
The Stereochemical Landscape of 2,3-Diaminopropionic Acid
2,3-Diaminopropionic acid (DAP) possesses a chiral center at the alpha-carbon (C2), giving rise to two enantiomers: this compound ((S)-2,3-diaminopropionic acid) and D-2,3-diaminopropionic acid ((R)-2,3-diaminopropionic acid). The "L" and "D" designations are based on the stereochemical relationship to L- and D-glyceraldehyde, respectively. In the Cahn-Ingold-Prelog (CIP) priority system, the L-enantiomer is assigned the (S) configuration.
The presence of two amino groups, one at the alpha-position and one at the beta-position, imparts unique chemical properties to DAP, including its utility as a linker in peptide synthesis and its role in the formation of metal-chelating structures.[3] The biological significance of L-DAP is underscored by its presence in various natural products, including siderophores and antibiotics.[3][4][5]
The following diagram illustrates the enantiomeric relationship of L- and D-2,3-diaminopropionic acid.
Caption: Enantiomers of 2,3-Diaminopropionic Acid.
The Critical Importance of Enantiomeric Purity in a Pharmaceutical Context
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For chiral molecules like L-DAP, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit adverse effects. Therefore, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs.
In the context of L-DAP as a building block, its enantiomeric purity directly influences the stereochemistry and, consequently, the biological activity and safety of the final drug product.[1] Impurities of the D-enantiomer can lead to the formation of diastereomeric drug substances, which may have different pharmacokinetic and pharmacodynamic properties.
Analytical Methodologies for Determining Enantiomeric Purity
The determination of enantiomeric purity requires analytical techniques capable of discriminating between enantiomers. This is typically achieved by converting the enantiomeric pair into diastereomers or by using a chiral environment to induce different physical or chemical behaviors.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[6] The direct separation of enantiomers is achieved using a chiral stationary phase (CSP).[6]
Principle of Separation: Chiral stationary phases create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, enabling their separation.
Key Considerations for Method Development:
-
Chiral Stationary Phase Selection: The choice of CSP is the most critical parameter. For amino acids like L-DAP, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for underivatized analysis.[7] Polysaccharide-based CSPs are also widely used, often requiring derivatization of the amino acid.[7]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts the separation. For underivatized amino acids on macrocyclic glycopeptide CSPs, a mixture of water, methanol, and an acid like formic acid is a common starting point.[7]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance chiral selectivity, while higher temperatures can improve peak shape and efficiency.[8]
-
Flow Rate: Chiral separations generally benefit from lower flow rates, which allow for more effective interaction between the analyte and the CSP.[8]
Experimental Protocol: Chiral HPLC Analysis of L-DAP
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP)[7]
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the L-DAP sample in the initial mobile phase.
-
Injection Volume: 5 µL
-
Data Analysis: Integrate the peak areas of the L- and D-enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [([L] - [D]) / ([L] + [D])] x 100.
Caption: General workflow for chiral HPLC analysis.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high efficiency and requires minimal sample and solvent consumption, making it an attractive alternative to HPLC.[9] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).
Principle of Separation: The chiral selector, such as a cyclodextrin, forms transient inclusion complexes with the enantiomers of the analyte.[10][11][12] The different formation constants of these diastereomeric complexes lead to different electrophoretic mobilities and, thus, separation.
Key Considerations for Method Development:
-
Chiral Selector: Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acid enantioseparation.[9][10][11][12] The choice of CD and its concentration in the BGE are critical for achieving resolution.
-
Background Electrolyte (BGE): The pH, buffer concentration, and organic modifiers in the BGE influence the charge of the analyte and the complexation with the chiral selector.
-
Voltage and Temperature: These parameters affect the electrophoretic mobility and the efficiency of the separation.
Experimental Protocol: Chiral CE Analysis of L-DAP
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve the L-DAP sample in water or the BGE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric purity, particularly through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[13]
Principle of Analysis:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a CDA to form a mixture of diastereomers.[13][14] These diastereomers have distinct NMR spectra, allowing for the quantification of each.[13][14] A common CDA for amines is Mosher's acid chloride.[13]
-
Chiral Solvating Agents (CSAs): The enantiomers form transient diastereomeric complexes with a CSA in solution. This results in chemically non-equivalent environments for the nuclei of the enantiomers, leading to separate signals in the NMR spectrum.
Key Considerations for NMR Analysis:
-
Choice of Agent: The selection of an appropriate CDA or CSA is crucial and depends on the functional groups of the analyte. For L-DAP, reagents that react with amines are suitable.[14][15]
-
Solvent: The solvent can influence the chemical shift differences between the diastereomeric species.
-
Complete Reaction/Complexation: For quantitative analysis with CDAs, the derivatization reaction must go to completion without any kinetic resolution.
Experimental Protocol: NMR Analysis of L-DAP using a Chiral Derivatizing Agent
-
Derivatization: React the L-DAP sample with a slight excess of an enantiomerically pure CDA (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) in an appropriate deuterated solvent (e.g., CDCl₃) with a non-chiral base.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their relative ratio, which corresponds to the enantiomeric ratio of the original sample.
Caption: Workflow for NMR-based enantiomeric purity determination.
Table 1: Comparison of Analytical Techniques for Enantiomeric Purity of L-DAP
| Technique | Advantages | Disadvantages |
| Chiral HPLC | High resolution, robust, widely applicable, preparative scale possible.[6][16] | Can be time-consuming to develop methods, requires specialized chiral columns.[6] |
| Capillary Electrophoresis | High efficiency, low sample and solvent consumption, rapid analysis.[9][17] | Lower sensitivity for UV detection compared to HPLC, less suitable for preparative work. |
| NMR Spectroscopy | Absolute method (no reference standard needed for ee determination), provides structural information. | Lower sensitivity, requires higher sample concentrations, derivatization may be necessary.[18] |
Stereoselective Synthesis of this compound
The production of enantiomerically pure L-DAP is crucial for its use in pharmaceutical applications. Several synthetic strategies have been developed to achieve high enantioselectivity.
-
From Chiral Precursors: A common approach is to start from a readily available, enantiomerically pure precursor, such as L-aspartic acid or L-serine.[2][19]
-
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a key reaction step.
One efficient method involves a Curtius rearrangement of a protected L-aspartic acid derivative.[19][20] This approach is cost-effective and suitable for large-scale synthesis. Another strategy utilizes the reductive amination of an aldehyde derived from D-serine to obtain the L-DAP stereochemistry.[2] The use of D-serine as a starting material to yield L-DAP highlights the importance of careful retrosynthetic analysis in stereoselective synthesis.[2]
Conclusion
The stereochemistry and enantiomeric purity of this compound are of paramount importance in the development of safe and effective pharmaceuticals. A thorough understanding of its stereochemical properties and the application of robust analytical methodologies are essential for ensuring product quality and regulatory compliance. Chiral HPLC, capillary electrophoresis, and NMR spectroscopy each offer unique advantages for the determination of enantiomeric purity. The choice of technique should be based on the specific requirements of the analysis, including sensitivity, sample throughput, and the need for structural information. As the demand for enantiomerically pure building blocks like L-DAP continues to grow, the development and validation of these analytical methods will remain a critical focus for researchers and scientists in the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Recent progress in capillary electrophoretic analysis of amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to L-2,3-diaminopropionic Acid Metabolism in Salmonella enterica
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2,3-diaminopropionic acid (L-DAP), a non-proteinogenic amino acid, poses a significant metabolic challenge to Salmonella enterica. While not endogenously synthesized by this pathogen, exposure to L-DAP from exogenous sources can lead to growth inhibition and cellular stress. This technical guide provides a comprehensive overview of the known metabolic pathways involved in L-DAP detoxification in Salmonella enterica, with a particular focus on the enzymatic machinery and its regulation. We delve into the molecular mechanisms that underpin L-DAP-induced toxicity and the bacterium's countermeasures. Furthermore, this guide offers detailed, field-proven protocols for the genetic manipulation of Salmonella enterica, expression and purification of key enzymes, and robust methodologies for enzymatic and metabolomic analyses. These experimental frameworks are designed to empower researchers to investigate this metabolic pathway, identify potential drug targets, and develop novel anti-infective strategies.
Introduction: The Metabolic Conundrum of L-DAP in Salmonella enterica
Salmonella enterica is a facultative intracellular pathogen responsible for a wide spectrum of diseases in humans and animals. Its success as a pathogen is intimately linked to its metabolic adaptability, enabling it to thrive in diverse and often nutrient-limited host environments.[1] The metabolism of amino acids is central to this adaptability. This compound (L-DAP), while a precursor for various secondary metabolites like siderophores and antibiotics in some bacteria and plants, is not synthesized by S. enterica.[2][3] However, the bacterium may encounter L-DAP in its environment.
Accumulation of L-DAP within S. enterica is detrimental, leading to significant metabolic stress and growth inhibition.[4][5] This toxicity is multifaceted, arising from the inhibition of essential biosynthetic pathways. Specifically, L-DAP has been shown to interfere with the biosynthesis of proline, coenzyme A, and isoleucine.[2] The bacterium's primary defense against L-DAP toxicity is its degradation into less harmful molecules. This guide will explore the key enzyme responsible for this detoxification and the broader metabolic implications.
The Core Detoxification Pathway: DpaL-mediated Degradation of L-DAP
The central enzyme in the detoxification of L-DAP in Salmonella enterica is diaminopropionate ammonia-lyase (DpaL).[6][7] DpaL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the α,β-elimination of ammonia from L-DAP, converting it to pyruvate and ammonia.[4][8][9] This reaction effectively neutralizes the threat posed by L-DAP accumulation.
The gene encoding DpaL in Salmonella enterica serovar Typhimurium is STM1002 (orthologous to ygeX in E. coli).[6] Strains of S. Typhimurium with a deleted STM1002 gene are unable to grow on L-DAP as a sole carbon source and exhibit increased sensitivity to its toxic effects.[6]
The Challenge of a Reactive Intermediate: 2-Aminoacrylate Stress
The enzymatic reaction catalyzed by DpaL, while crucial for detoxification, generates a highly reactive and potentially toxic intermediate: 2-aminoacrylate (2AA).[2] If allowed to accumulate, 2AA can cause widespread cellular damage. To counteract this, S. enterica employs a reactive intermediate deaminase, RidA. RidA enhances the rate of 2AA hydrolysis to pyruvate, thereby preventing its accumulation and mitigating the associated stress.[2][4] This highlights a sophisticated two-pronged approach to L-DAP metabolism: initial degradation by DpaL followed by the quenching of a reactive byproduct by RidA.
Visualizing the L-DAP Metabolic Pathway in S. enterica
Caption: L-DAP metabolism and its effects in S. enterica.
Experimental Protocols for Studying L-DAP Metabolism
This section provides detailed, step-by-step methodologies for key experiments to investigate L-DAP metabolism in Salmonella enterica.
Genetic Manipulation: Construction of a dpaL (STM1002) Knockout Mutant
The λ Red recombinase system is a powerful tool for generating precise gene deletions in Salmonella enterica.[10][11][12] This protocol outlines the creation of a dpaL null mutant using the pKD46, pKD4, and pCP20 plasmids.
Rationale: Creating a knockout mutant is essential to definitively establish the in vivo function of a gene. By comparing the phenotype of the wild-type and mutant strains, we can infer the role of the deleted gene.
Protocol:
-
Preparation of Electrocompetent S. enterica containing pKD46:
-
Transform wild-type S. enterica with the temperature-sensitive plasmid pKD46 (carries the λ Red genes under an arabinose-inducible promoter) and select on LB agar with ampicillin at 30°C.[13][14]
-
Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.
-
Inoculate 50 mL of LB broth with ampicillin with the overnight culture and grow at 30°C to an OD600 of 0.4-0.6.
-
Induce the expression of the λ Red recombinase by adding L-arabinose to a final concentration of 10 mM and continue to grow for 1 hour at 30°C.
-
Prepare electrocompetent cells by washing the culture three times with ice-cold sterile 10% glycerol. Resuspend the final cell pellet in a small volume of 10% glycerol.
-
-
Generation of the Kanamycin Resistance Cassette with Homology Arms:
-
Design primers to amplify the kanamycin resistance cassette from the pKD4 plasmid. The primers should have 5' extensions of 40-50 nucleotides that are homologous to the regions immediately upstream and downstream of the dpaL gene.[15][16]
-
Perform PCR using these primers and pKD4 as a template.
-
Purify the PCR product and treat with DpnI to digest the template plasmid.[13]
-
-
Electroporation and Recombination:
-
Electroporate the purified PCR product into the electrocompetent S. enterica carrying pKD46.
-
Recover the cells in SOC medium for 1-2 hours at 37°C.
-
Plate the cells on LB agar containing kanamycin to select for recombinants.
-
-
Verification of the Knockout:
-
Confirm the replacement of the dpaL gene with the kanamycin resistance cassette by colony PCR using primers that flank the dpaL locus.
-
-
Removal of the Kanamycin Resistance Cassette (Optional, for a "scarless" deletion):
-
Transform the verified knockout mutant with the pCP20 plasmid, which expresses the FLP recombinase.
-
Select for transformants at 30°C on LB agar with ampicillin.
-
Streak single colonies on LB agar without antibiotics and incubate at 42°C to induce FLP recombinase expression and cure the pCP20 plasmid.
-
Screen for colonies that are sensitive to both kanamycin and ampicillin.
-
Visualizing the dpaL Knockout Workflow
Caption: Workflow for generating a dpaL knockout mutant.
Protein Expression and Purification of His-tagged DpaL
Rationale: To characterize the enzymatic properties of DpaL, it is necessary to obtain a pure sample of the protein. The use of a polyhistidine (His) tag allows for efficient purification by immobilized metal affinity chromatography (IMAC).[17][18]
Protocol:
-
Cloning of dpaL into an Expression Vector:
-
Amplify the dpaL (STM1002) gene from S. enterica genomic DNA by PCR.
-
Clone the PCR product into a suitable expression vector (e.g., pET series) that allows for the production of an N- or C-terminal His-tagged protein.
-
-
Expression of His-tagged DpaL:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 16-20°C.
-
-
Cell Lysis and Lysate Preparation:
-
Purification by Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.[21]
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[19]
-
Elute the His-tagged DpaL from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Collect the eluted fractions and analyze by SDS-PAGE to assess purity.
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange of the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Store the purified protein at -80°C.
-
Enzymatic Assay for DpaL Activity
Rationale: An enzymatic assay is crucial for determining the kinetic parameters of DpaL and for screening potential inhibitors. This protocol describes a coupled-enzyme assay to measure DpaL activity by monitoring the production of pyruvate.
Protocol:
-
Assay Principle: The pyruvate produced by the DpaL-catalyzed reaction is used as a substrate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the DpaL activity.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM this compound (substrate)
-
0.2 mM NADH
-
5 units of lactate dehydrogenase (LDH)
-
Purified DpaL enzyme (appropriate concentration to be determined empirically)
-
-
-
Assay Procedure:
-
Add all components of the reaction mixture except the DpaL enzyme to a cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the DpaL enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the change in absorbance to the amount of pyruvate produced.
-
Determine the specific activity of the enzyme (units/mg of protein). One unit of DpaL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
-
Metabolomic Analysis of L-DAP-treated S. enterica
Rationale: Metabolomics provides a global snapshot of the metabolic state of the cell, allowing for the identification of pathways affected by L-DAP treatment. This protocol outlines a general workflow for intracellular metabolite extraction and analysis by GC-MS.[22][23]
Protocol:
-
Cell Culture and L-DAP Treatment:
-
Grow wild-type and ΔdpaLS. enterica in minimal medium to mid-log phase.
-
Expose the cultures to a sub-lethal concentration of L-DAP for a defined period. Include an untreated control for each strain.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by adding the cell culture to a cold quenching solution (e.g., 60% methanol at -40°C).[5]
-
Harvest the cells by centrifugation at low temperature.
-
Extract intracellular metabolites using a cold methanol extraction method.[5][24] Other methods like hot ethanol can also be considered depending on the target metabolites.[5]
-
Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.
-
-
Sample Derivatization for GC-MS:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried samples to increase the volatility of the metabolites for GC-MS analysis. A common method is a two-step derivatization with methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[25]
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
-
Use a standard non-polar column for separation of the metabolites.
-
Acquire mass spectra in full scan mode.
-
-
Data Processing and Analysis:
-
Process the raw GC-MS data using software such as XCMS or MetaboAnalyst to perform peak picking, alignment, and normalization.[26]
-
Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Fiehn).
-
Perform statistical analysis (e.g., t-test, PCA) to identify metabolites that are significantly altered by L-DAP treatment in both the wild-type and ΔdpaL strains.
-
Concluding Remarks and Future Directions
The study of L-DAP metabolism in Salmonella enterica offers valuable insights into the metabolic robustness of this important pathogen. The DpaL/RidA system represents a sophisticated mechanism for neutralizing a potentially toxic non-proteinogenic amino acid and its reactive byproducts. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect this pathway.
Future research in this area could focus on:
-
Identifying the transcriptional regulators of the dpaL gene to understand how its expression is controlled in response to L-DAP exposure.
-
Screening for inhibitors of DpaL as potential novel antimicrobial agents that could work synergistically with other drugs by sensitizing Salmonella to L-DAP.
-
Investigating the prevalence and significance of L-DAP in the various environments that Salmonella encounters, including the host gut.
-
Exploring the broader impact of L-DAP on Salmonella pathogenesis and its interaction with the host immune system.
By continuing to unravel the complexities of Salmonella's metabolic capabilities, we can pave the way for the development of innovative strategies to combat this persistent and adaptable pathogen.
References
- 1. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 2. Fluorescent enzyme-coupled activity assay for phenylalanine ammonia-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Five Extraction Methods for Intracellular Metabolites of Salmonella typhimurium - Take on Typhoid [coalitionagainsttyphoid.org]
- 6. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional analysis of the genes encoding diaminopropionate ammonia lyase in Escherichia coli and Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diaminopropionate ammonia-lyase - Wikipedia [en.wikipedia.org]
- 9. Diaminopropionate ammonia-lyase from Salmonella typhimurium. Purification and characterization of the crystalline enzyme, and sequence determination of the pyridoxal 5'-phosphate binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Red-Mediated Recombineering of Salmonella enterica Genomes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 14. ProcedureGenomeModificationDatsenkoWanner < Lab < TWiki [barricklab.org]
- 15. Gene disruption in Salmonella typhimurim by modified λ Red disruption system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid and Highly Efficient Method for Scarless Mutagenesis within the Salmonella enterica Chromosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Magnetic His-Protein Purification - Protocol - OneLab [onelab.andrewalliance.com]
- 19. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 20. m.youtube.com [m.youtube.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Gas Chromatography-Mass Spectrometry-Based Metabolite Profiling of Salmonella enterica Serovar Typhimurium Differentiates between Biofilm and Planktonic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gas chromatography-mass spectrometry-based metabolite profiling of Salmonella enterica serovar Typhimurium differentiates between biofilm and planktonic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolomics-based response of Salmonella to desiccation stress and skimmed milk powder storage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-2,3-diaminopropionic Acid: From Discovery to Therapeutic Potential
Introduction: A Tale of Two Molecules
The story of L-2,3-diaminopropionic acid (L-DAPA) is inextricably linked with the crippling neurodegenerative disease, neurolathyrism.[1][2] For centuries, the consumption of the hardy legume, the grass pea (Lathyrus sativus), during times of famine in regions of Asia and Africa has been a double-edged sword, providing sustenance while insidiously causing irreversible paralysis of the lower limbs.[3][4] The causative agent was identified as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), a potent neurotoxin.[1][2][5] This discovery propelled its biosynthetic precursor, L-DAPA, from relative obscurity into the scientific spotlight. L-DAPA, a non-proteinogenic amino acid, is not merely a stepping stone to a potent toxin but a versatile molecule in its own right, serving as a crucial building block for antibiotics and siderophores in various microorganisms.[6][7][8] This guide will provide a comprehensive technical overview of L-DAPA, from its historical discovery to its complex biological roles and its emerging potential in drug development.
The Discovery and Link to Neurolathyrism
The investigation into neurolathyrism, a disease characterized by spastic paraparesis, led researchers to scrutinize the chemical constituents of Lathyrus sativus.[9][10] In the mid-20th century, β-ODAP was isolated and identified as the neurotoxin responsible for this devastating condition.[11] Subsequent research revealed that L-DAPA is a key intermediate in the biosynthesis of β-ODAP within the grass pea.[5][12]
The biosynthesis of β-ODAP in Lathyrus sativus begins with O-acetyl-L-serine and isoxazolin-5-one, which form β-(isoxazolin-5-on-2-yl)-alanine (BIA).[13] A subsequent ring-opening reaction is proposed to yield the short-lived intermediate L-DAPA, which is then oxalylated by oxalyl-CoA to form β-ODAP.[5][13]
Biochemistry of this compound
Natural Occurrence and Biosynthesis
L-DAPA is found in a variety of natural sources, including plants of the Lathyrus genus and numerous bacteria.[6][7] In the bacterial realm, it is a vital precursor for the synthesis of essential secondary metabolites. For instance, in the pathogenic bacterium Staphylococcus aureus, L-DAPA is a fundamental component of the siderophore staphyloferrin B, which is crucial for iron acquisition.[7][8] It is also a key structural element in several non-ribosomal peptide antibiotics like capreomycin and viomycin.[7]
The biosynthesis of L-DAPA in bacteria often starts from L-serine.[7][14] A well-characterized pathway in Staphylococcus aureus involves the enzymes SbnA and SbnB. SbnA, a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to produce N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[8][15] Subsequently, the NAD+-dependent dehydrogenase SbnB oxidatively hydrolyzes ACEGA to yield α-ketoglutarate and L-DAPA.[8][15]
Caption: Bacterial Biosynthesis of L-DAPA.
Chemical Synthesis
The unique structure of L-DAPA has prompted the development of various synthetic strategies, particularly for creating orthogonally protected derivatives for peptide synthesis and drug discovery.[16] One common approach utilizes D-serine as a chiral starting material. The synthesis involves the protection of the amino and carboxyl groups, followed by the conversion of the hydroxyl group into a leaving group and subsequent nucleophilic substitution with an azide or a protected amino group to introduce the second amino functionality.[16]
A detailed synthetic approach involves the preparation of appropriately masked 2,3-diaminopropanols from Nα-Fmoc-O-tert-butyl-d-serine.[16] Reductive amination of the corresponding aldehyde with primary amines or sulfonamides, assisted by the Lewis acid Ti(OiPr)4, yields the protected diaminopropanols.[16] The final step involves the oxidation of the alcohol to the carboxylic acid to afford the desired protected L-DAPA derivative.[16]
Biological Activity and Toxicological Profile
Intrinsic Biological Effects of L-DAPA
Beyond its role as a biosynthetic precursor, L-DAPA itself exhibits biological activity. In the bacterium Salmonella enterica, the accumulation of L-DAPA has been shown to be toxic, leading to growth inhibition.[6][17] This toxicity is attributed to the disruption of several metabolic pathways, including the biosynthesis of proline, coenzyme A, and the amino acid isoleucine.[6][17] L-DAPA can act as a substrate for pantothenate synthetase, leading to the formation of a pantothenate analog and thereby inhibiting coenzyme A biosynthesis.[7][17]
The Neurotoxicity of β-ODAP: The Dark Side of L-DAPA Metabolism
The primary toxicological concern related to L-DAPA is its conversion to the potent neurotoxin β-ODAP in Lathyrus sativus.[3][12] β-ODAP is a structural analog of the neurotransmitter glutamate and acts as an agonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][5]
The mechanism of β-ODAP-induced neurotoxicity is multifaceted and involves:
-
Excitotoxicity: Hyperactivation of AMPA receptors by β-ODAP leads to excessive neuronal excitation, causing an influx of Ca2+ ions and subsequent neuronal damage and death, particularly in motor neurons.[1][2][18]
-
Oxidative Stress: β-ODAP is known to disturb the mitochondrial respiratory chain and inhibit the uptake of cystine, a precursor for the antioxidant glutathione.[1] This compromises the cell's ability to cope with oxidative stress, leading to further cellular damage.
-
Disruption of Calcium Homeostasis: Recent studies suggest that β-ODAP disrupts cellular Ca2+ homeostasis, leading to increased Ca2+ loading in the endoplasmic reticulum-mitochondrial axis, further contributing to excitotoxicity.[1]
Caption: Mechanism of β-ODAP Neurotoxicity.
Applications in Drug Development and Research
The unique chemical scaffold of L-DAPA and its derivatives has made them attractive targets for drug development and as tools in biotechnology.
Enzyme Inhibitors
N-acylated L-DAPA analogs have been shown to be potent inhibitors of various enzymes. A notable example is the inhibition of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of the fungal and bacterial cell wall, by N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) dipeptides.[6][19] This makes them promising candidates for the development of novel antimicrobial agents.
Gene Delivery Vectors
The incorporation of L-DAPA into linear cationic amphipathic peptides has been shown to produce pH-sensitive vectors for gene delivery.[20] The pKa of the β-amino group of L-DAPA is lowered when it is part of a peptide, making its protonation state sensitive to the pH changes that occur during endosomal acidification.[20] This property can be harnessed to facilitate the escape of genetic material from the endosome into the cytoplasm.
Bioconjugation and Peptide Synthesis
The two amino groups of L-DAPA allow for orthogonal protection strategies, making it a valuable building block in peptide synthesis for creating complex peptide structures and for bioconjugation.[16] The azido derivative, Nb-Azido-L-2,3-diaminopropionic acid, is particularly useful in "click chemistry" applications for the efficient synthesis of drug candidates and bioconjugates.[21]
Experimental Protocols
Protocol 1: Synthesis of Orthogonally Protected L-DAPA Methyl Ester
This protocol is a conceptual summary based on described synthetic strategies.[16]
Objective: To synthesize an orthogonally protected L-DAPA derivative suitable for solid-phase peptide synthesis.
Materials:
-
Nα-Fmoc-O-tert-butyl-d-serine
-
N,O-dimethylhydroxylamine hydrochloride
-
LiAlH4
-
Primary amine or sulfonamide (e.g., p-toluenesulfonamide)
-
Ti(OiPr)4
-
Oxidizing agent (e.g., TEMPO/BAIB)
-
Appropriate solvents and reagents for reaction workup and purification.
Methodology:
-
Weinreb Amide Formation: React Nα-Fmoc-O-tert-butyl-d-serine with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb-Nahm amide.
-
Aldehyde Synthesis: Reduce the Weinreb amide with LiAlH4 to obtain the α-amino aldehyde.
-
Reductive Amination: React the aldehyde with a chosen primary amine or sulfonamide in the presence of Ti(OiPr)4 to introduce the second protected amino group at the 3-position.
-
Oxidation: Oxidize the primary alcohol of the resulting 2,3-diaminopropanol derivative to a carboxylic acid using a mild oxidizing agent.
-
Esterification: Convert the carboxylic acid to its methyl ester using standard esterification methods.
-
Purification: Purify the final product using column chromatography.
Protocol 2: Assessment of L-DAPA Toxicity in Salmonella enterica
This protocol is a conceptual workflow based on described experimental approaches.[6][17]
Objective: To determine the inhibitory effect of L-DAPA on the growth of S. enterica.
Materials:
-
Salmonella enterica culture
-
Minimal growth medium (e.g., M9 minimal medium)
-
This compound solution
-
Spectrophotometer
-
Incubator
Methodology:
-
Culture Preparation: Grow an overnight culture of S. enterica in a rich medium.
-
Inoculation: Inoculate fresh minimal medium with the overnight culture to a starting OD600 of ~0.05.
-
Treatment: Add varying concentrations of L-DAPA to the experimental cultures. Include a no-treatment control.
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Growth Monitoring: Measure the optical density (OD600) of the cultures at regular intervals to monitor bacterial growth.
-
Data Analysis: Plot the growth curves for each concentration of L-DAPA and determine the minimum inhibitory concentration (MIC).
Quantitative Data Summary
| Compound | Biological Source/Target | Activity/Role | Reference |
| This compound (L-DAPA) | Staphylococcus aureus | Precursor to the siderophore staphyloferrin B | [6][7] |
| Lathyrus sativus | Precursor to the neurotoxin β-ODAP | [6][7] | |
| Salmonella enterica | Inhibits growth by disrupting metabolic pathways | [6][17] | |
| β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) | Lathyrus sativus | Neurotoxin causing neurolathyrism | [1][2] |
| AMPA Receptor | Potent agonist | [1][5] | |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) dipeptides | Fungal and bacterial cell wall | Inhibitor of glucosamine-6-phosphate synthase | [19] |
Conclusion and Future Perspectives
This compound is a molecule of profound contrasts. It is a vital metabolite in the microbial world, essential for survival and the production of potent antibiotics. In the plant kingdom, it is the precursor to a devastating neurotoxin that has caused human suffering for centuries. This duality makes L-DAPA a fascinating subject of study. The elucidation of its biosynthetic pathways and the mechanisms of its derivatives' toxicity has provided crucial insights into microbial metabolism and neurodegenerative processes.
For researchers and drug development professionals, L-DAPA and its analogs represent a rich chemical space for exploration. The development of novel enzyme inhibitors, pH-responsive gene delivery systems, and unique peptide-based therapeutics are just a few of the promising avenues of research. As our understanding of the intricate roles of non-proteinogenic amino acids in biology deepens, the story of L-DAPA will undoubtedly continue to unfold, offering new opportunities for scientific discovery and therapeutic innovation.
References
- 1. Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxin (N-Oxalyl-L-α,β-Diamino Propionic Acid) Content in Different Plant Parts of Grass Pea (Lathyrus sativus L.) Spanning Seedling to Maturity Stage: Does It Increase over Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurolathyrism - Wikipedia [en.wikipedia.org]
- 5. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 8. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rat model of neurolathyrism: repeated injection of L: -beta-ODAP induces the paraparesis of the hind legs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New findings and symptomatic treatment for neurolathyrism, a motor neuron disease occurring in north west Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neurotoxicity of β-N-oxalyl-l-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of the key enzyme in the biosynthesis of the neurotoxin β-ODAP in grass pea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biosynthesis of L-2,3-diaminopropanoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New insights into the mechanism of neurolathyrism: L-β-ODAP triggers [Ca2+]i accumulation and cell death in primary motor neurons through transient receptor potential channels and metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectral Characteristics of L-2,3-Diaminopropionic Acid
Abstract
L-2,3-diaminopropionic acid (L-DAPA), a non-proteinogenic amino acid, is a crucial precursor in the biosynthesis of numerous secondary metabolites, including antibiotics and siderophores[1]. Its unique structure, featuring both an α- and a β-amino group, imparts distinct chemical properties that are of significant interest to researchers in drug discovery and chemical biology. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and utilization in complex biological and chemical systems. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data, grounded in the molecular structure of L-DAPA. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with this important biomolecule.
Introduction: The Significance of this compound
This compound (L-DAPA) is a fascinating and biologically important non-proteinogenic amino acid. Unlike the 20 common proteinogenic amino acids, L-DAPA is not directly encoded in the genetic code for protein synthesis[2]. Instead, it is synthesized through specialized enzymatic pathways and serves as a key building block for a variety of natural products with potent biological activities.
L-DAPA's structural distinction lies in the presence of two primary amino groups, one at the α-carbon and another at the β-carbon. This arrangement confers unique chemical reactivity and conformational flexibility, making it a valuable moiety in the design of novel therapeutic agents and biochemical probes. Its incorporation into peptides can enhance their resistance to enzymatic degradation, a desirable trait in drug development.
Given its pivotal role in the biosynthesis of medically relevant compounds and its potential in synthetic chemistry, the ability to unambiguously identify and characterize L-DAPA is of utmost importance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed exploration of the spectral signature of L-DAPA, offering insights into how its unique structure is reflected in its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise mapping of the carbon-hydrogen framework of this compound.
Causality Behind Experimental Choices for NMR Analysis
The choice of experimental parameters in NMR is critical for obtaining high-quality, interpretable spectra of amino acids like L-DAPA.
-
Solvent Selection: Deuterated water (D₂O) is the solvent of choice for analyzing the zwitterionic form of L-DAPA. This is because D₂O is a polar solvent that mimics a physiological environment and readily dissolves the polar amino acid. Furthermore, the deuterium in D₂O does not produce a signal in ¹H NMR, thus avoiding a large solvent peak that would otherwise obscure the signals of the analyte. The protons of the amino and carboxylic acid groups will exchange with the deuterium of the solvent, leading to their disappearance from the ¹H NMR spectrum.
-
pH (pD) Adjustment: The chemical shifts of the protons and carbons in L-DAPA, particularly those near the ionizable amino and carboxyl groups, are highly sensitive to the pH (or pD in D₂O) of the solution. To ensure reproducibility and obtain spectra corresponding to the physiologically relevant zwitterionic state, the pD of the sample should be adjusted to the isoelectric point (pI) of the molecule.
-
Internal Standard: A known compound with a sharp, well-defined NMR signal that does not overlap with the analyte's signals, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is typically added as an internal standard. This allows for accurate referencing of the chemical shift scale (δ = 0 ppm).
Experimental Protocol for NMR Analysis
The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of D₂O.
-
Add a small amount of an internal standard (e.g., DSS).
-
Adjust the pD of the solution to the isoelectric point of L-DAPA using dilute DCl or NaOD in D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
Solvent suppression techniques may be employed to minimize the residual HOD signal.
-
-
¹³C NMR Spectroscopy Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
A spectral width of ~200 ppm is generally sufficient to cover the expected chemical shift range for amino acids.
-
Caption: Workflow for NMR analysis of this compound.
Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
Due to the scarcity of publicly available, high-resolution experimental NMR data for the free zwitterionic form of this compound, the following spectral data is based on predictive models and comparison with structurally similar compounds. These predictions provide a reliable estimation of the expected chemical shifts and coupling patterns.
¹H NMR Spectrum (Predicted, in D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hα (C2-H) | ~ 3.9 - 4.1 | dd | Jαβa ≈ 4-5, Jαβb ≈ 7-8 | 1H |
| Hβa (C3-H) | ~ 3.3 - 3.5 | dd | Jβaβb ≈ 13-14, Jαβa ≈ 4-5 | 1H |
| Hβb (C3-H) | ~ 3.1 - 3.3 | dd | Jβaβb ≈ 13-14, Jαβb ≈ 7-8 | 1H |
Interpretation of the ¹H NMR Spectrum:
-
Hα Proton: The proton attached to the α-carbon (C2) is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on the β-carbon (C3). Its downfield chemical shift is a result of the deshielding effects of the adjacent α-amino and carboxylate groups.
-
Hβ Protons: The two protons on the β-carbon (C3) are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They will appear as two separate signals, each as a doublet of doublets. They couple with each other (geminal coupling, with a large J value of ~13-14 Hz) and with the Hα proton (vicinal coupling). The deshielding effect of the β-amino group results in their chemical shifts being in the 3.1-3.5 ppm range.
¹³C NMR Spectrum (Predicted, in D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | ~ 172 - 175 |
| Cα (C2) | ~ 53 - 56 |
| Cβ (C3) | ~ 40 - 43 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C1): The carboxylate carbon is the most deshielded carbon in the molecule and will appear at the downfield end of the spectrum, typically in the range of 172-175 ppm.
-
α-Carbon (C2): The α-carbon, attached to both the α-amino and carboxylate groups, is significantly deshielded and is expected to have a chemical shift in the range of 53-56 ppm.
-
β-Carbon (C3): The β-carbon, attached to the β-amino group, is less deshielded than the α-carbon and is predicted to appear in the 40-43 ppm range.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, which exists as a zwitterion in the solid state, IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the ammonium (-NH₃⁺), carboxylate (-COO⁻), and C-H bonds.
Causality Behind Experimental Choices for IR Analysis
-
Sample Preparation: For solid samples like zwitterionic amino acids, the potassium bromide (KBr) pellet method is a common and effective technique[2]. The amino acid is finely ground and mixed with dry KBr powder, then pressed into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). This method minimizes scattering of the IR beam and produces a high-quality spectrum. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.
-
Instrumental Setup: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. FTIR instruments offer high sensitivity and rapid data acquisition compared to older dispersive instruments.
Experimental Protocol for FTIR Analysis (KBr Pellet Method)
-
Sample and KBr Preparation:
-
Thoroughly dry high-purity KBr powder in an oven to remove any traces of water.
-
Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Caption: Workflow for FTIR analysis of this compound.
FTIR Spectral Data and Interpretation
The following table summarizes the characteristic infrared absorption bands expected for this compound in its solid, zwitterionic form. The interpretation is based on established correlations for amino acids[3][4].
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Description |
| 3200 - 2800 | N-H stretching | Ammonium (-NH₃⁺) | A broad and strong absorption band characteristic of the stretching vibrations of the N-H bonds in the ammonium group, often with multiple sub-maxima. |
| ~3000 - 2850 | C-H stretching | Alkyl (CH, CH₂) | Stretching vibrations of the C-H bonds in the aliphatic backbone. |
| ~1630 - 1550 | N-H bending (asymmetric) | Ammonium (-NH₃⁺) | Asymmetric bending (scissoring) vibration of the ammonium group. |
| ~1600 - 1580 | C=O stretching (asymmetric) | Carboxylate (-COO⁻) | Strong asymmetric stretching vibration of the carboxylate group. |
| ~1550 - 1480 | N-H bending (symmetric) | Ammonium (-NH₃⁺) | Symmetric bending (scissoring) vibration of the ammonium group. |
| ~1420 - 1380 | C=O stretching (symmetric) | Carboxylate (-COO⁻) | Symmetric stretching vibration of the carboxylate group. |
| Below 1300 | Fingerprint Region | C-N stretching, C-C stretching, various bending modes | A complex region with multiple bands that are unique to the overall structure of the molecule. |
Interpretation of the FTIR Spectrum:
The FTIR spectrum of solid L-DAPA is dominated by the features of its zwitterionic structure. The broad and intense absorption in the 3200-2800 cm⁻¹ region is a clear indication of the presence of the ammonium (-NH₃⁺) groups, with the N-H stretching vibrations being significantly broadened due to strong hydrogen bonding in the crystal lattice. The presence of two strong bands in the 1600-1580 cm⁻¹ and 1420-1380 cm⁻¹ regions, corresponding to the asymmetric and symmetric stretching of the carboxylate (-COO⁻) group, respectively, confirms the deprotonation of the carboxylic acid. The N-H bending vibrations of the ammonium groups are also prominent in the 1630-1480 cm⁻¹ range. The combination of these features provides a definitive spectroscopic signature for the zwitterionic form of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids, as it allows for their ionization with minimal fragmentation in the source.
Causality Behind Experimental Choices for Mass Spectrometry Analysis
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for analyzing amino acids because it is a soft ionization technique that can generate intact molecular ions from polar, thermally labile compounds in solution. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode, which is ideal for determining the molecular weight.
-
Mass Analyzer: A variety of mass analyzers can be coupled with an ESI source, including quadrupole, time-of-flight (TOF), and ion trap analyzers. For accurate mass measurements, a high-resolution mass spectrometer such as a TOF or Orbitrap is advantageous. For fragmentation studies (MS/MS), a tandem mass spectrometer (e.g., quadrupole-quadrupole-collision cell, Q-TOF, or ion trap) is necessary.
-
Collision-Induced Dissociation (CID): To obtain structural information, the protonated molecular ion is isolated and subjected to collision-induced dissociation (CID). In this process, the ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to fragment. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
Experimental Protocol for ESI-MS and MS/MS Analysis
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
The final concentration should be in the low micromolar to nanomolar range, depending on the sensitivity of the instrument.
-
-
ESI-MS (Full Scan) Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
-
ESI-MS/MS (Product Ion Scan) Acquisition:
-
Set the mass spectrometer to isolate the [M+H]⁺ ion of L-DAPA (m/z 105.07).
-
Introduce a collision gas into the collision cell and apply a collision energy to induce fragmentation.
-
Acquire a product ion scan to detect the fragment ions.
-
Caption: Workflow for ESI-MS/MS analysis of this compound.
Mass Spectral Data and Predicted Fragmentation
Molecular Ion:
-
Chemical Formula: C₃H₈N₂O₂
-
Monoisotopic Molecular Weight: 104.0586 g/mol
-
Protonated Molecular Ion [M+H]⁺: m/z 105.0659
Predicted Fragmentation Pattern (MS/MS of m/z 105.07):
The fragmentation of protonated amino acids typically involves the neutral loss of small molecules such as water (H₂O), ammonia (NH₃), and carbon monoxide (CO) from the carboxylic acid group (as formic acid, HCOOH, or CO + H₂O). For this compound, the presence of two amino groups introduces additional fragmentation possibilities.
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 88.04 | NH₃ | Loss of ammonia from either the α- or β-amino group. |
| 87.06 | H₂O | Loss of water from the carboxylic acid group. |
| 71.04 | NH₃ + H₂O | Sequential loss of ammonia and water. |
| 60.04 | HCOOH | Loss of formic acid from the carboxylic acid group. |
| 59.05 | CO + H₂O | Loss of carbon monoxide and water. |
| 44.05 | C₂H₃NO | Cleavage of the Cα-Cβ bond. |
| 30.03 | CH₄N | Cleavage leading to the formation of an iminium ion from the β-amino group. |
Interpretation of the Mass Spectrum and Fragmentation:
The mass spectrum of this compound acquired in positive ESI mode will show a prominent peak at m/z 105.0659, corresponding to the protonated molecule [M+H]⁺. The MS/MS spectrum will provide structural information through the observed fragment ions.
Common fragmentation pathways for protonated amino acids include the loss of water (m/z 87.06) and the combined loss of water and carbon monoxide (m/z 59.05) from the carboxylic acid moiety. A key fragmentation pathway for α-amino acids is the loss of formic acid (46 Da), leading to an iminium ion at m/z 60.04.
The presence of the β-amino group in L-DAPA introduces unique fragmentation possibilities. The loss of ammonia (NH₃, 17 Da) to give a fragment at m/z 88.04 is expected to be a significant pathway. This loss can occur from either the α- or β-amino group, and further fragmentation of this ion can provide more detailed structural information. Cleavage of the Cα-Cβ bond can lead to fragments at m/z 44.05 and m/z 30.03, which are indicative of the diaminopropionic acid structure.
Caption: Proposed major fragmentation pathways for protonated this compound.
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and mass spectrometry provides a detailed and unambiguous fingerprint of this important non-proteinogenic amino acid. The ¹H and ¹³C NMR spectra reveal the precise connectivity and chemical environment of the carbon-hydrogen framework. The FTIR spectrum confirms the zwitterionic nature of the molecule in the solid state through the characteristic vibrational modes of the ammonium and carboxylate functional groups. Mass spectrometry provides an accurate molecular weight and, through MS/MS fragmentation, offers valuable structural insights, particularly regarding the characteristic losses from the two amino groups and the carboxylic acid moiety.
This technical guide, by integrating the theoretical principles, practical experimental protocols, and detailed spectral interpretations, serves as a foundational resource for scientists and researchers. The ability to confidently identify and characterize this compound is a critical first step in harnessing its potential in fields ranging from natural product synthesis to the development of novel pharmaceuticals.
References
A Senior Application Scientist's Guide to the Commercial Sourcing and Availability of L-2,3-diaminopropionic acid (L-DAPA)
Abstract
L-2,3-diaminopropionic acid (L-DAPA), a non-proteinogenic amino acid, is a critical building block in the synthesis of numerous bioactive molecules, including antibiotics and siderophores.[1][2][3] Its unique structural properties make it an invaluable component in pharmaceutical and agrochemical research.[] This guide provides an in-depth analysis of the commercial landscape for L-DAPA, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the availability of L-DAPA from various commercial suppliers, delve into typical product specifications, and present a workflow for strategic procurement. Furthermore, this guide includes a detailed protocol for the analytical verification of purity, ensuring that researchers can confidently assess the quality of their procured materials.
Introduction: The Scientific Significance of L-DAPA
This compound, also referred to as 3-amino-L-alanine, is a versatile molecule with significant implications in biological systems and synthetic chemistry.[5] It serves as a crucial precursor in the biosynthesis of essential microbial compounds. For instance, in Staphylococcus aureus, L-DAPA is indispensable for the creation of the siderophore staphyloferrin B, which is vital for iron acquisition.[1][3] It is also a fundamental component of several non-ribosomal peptide antibiotics like capreomycin and viomycin.[1]
The scientific interest in L-DAPA extends to its role as a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), found in certain legumes.[1] In the realm of drug development, the unique diamino structure of L-DAPA provides a valuable scaffold for creating novel therapeutic agents and peptidomimetics with enhanced stability and binding specificity.[1][][6] Given its diverse applications, a reliable and well-characterized commercial supply of L-DAPA is paramount for advancing research and development in these fields.
The Commercial Landscape for L-DAPA
The procurement of L-DAPA for research and development necessitates a thorough understanding of the commercial market. Several reputable chemical suppliers offer L-DAPA, primarily as the hydrochloride salt to improve stability and solubility.
Major Commercial Suppliers & Product Offerings
A survey of the market reveals several key suppliers for L-DAPA and its derivatives. These include large, well-established chemical companies as well as smaller, specialized firms.
| Supplier | Product Name | CAS Number | Purity | Form | Notes |
| Sigma-Aldrich (Merck) | This compound hydrochloride | 1482-97-9 | ≥97.0% | Solid | Suitable for peptide synthesis. |
| Santa Cruz Biotechnology | This compound hydrochloride | 1482-97-9 | ≥98% | Crystalline | Competitive inhibitor of cystathionase.[5] |
| BOC Sciences | This compound hydrochloride | 1482-97-9 | Not specified | White crystalline powder | Offers custom synthesis and stable isotope labeling.[][] |
| United States Biological | This compound hydrochloride | Not specified | 98+% | Not specified | Reagent Grade.[8] |
| RayBiotech | This compound | 4033-39-0 | 98% | Powder | For research use only.[9] |
| TCI Chemicals | DAP (2,3-Diaminopropionic Acid) Derivatives | Various | Various | Various | Offers a range of unnatural amino acid derivatives. |
| Chem-Impex | Various Fmoc- and Alloc-protected derivatives | Various | ≥ 98% (HPLC) | White powder | Building blocks for peptide synthesis.[6] |
| Fisher Scientific | Dthis compound monohydrochloride | Not specified | 99% | Not specified | Racemic mixture available.[10] |
This table is not exhaustive but represents a selection of prominent suppliers. Researchers should always verify product specifications with the supplier before purchase.
Common Product Forms and Specifications
-
Chemical Form: The most commonly available form is This compound hydrochloride (L-DAPA HCl) .[][5][8] The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[] The free base form is also available but may be less stable.
-
Purity: Commercial grades typically offer a purity of ≥97% or ≥98% , as determined by techniques like HPLC.[5][8][9] For applications in drug development or sensitive biological assays, higher purity grades should be sought.
-
Isotopically Labeled Variants: For metabolic studies and tracer experiments, stable isotope-labeled L-DAPA is essential.[1] Specialized suppliers like BOC Sciences offer custom synthesis of isotopically labeled amino acids, including variants with ¹³C, ¹⁵N, or deuterium.[][]
-
Derivatives: For peptide synthesis, various protected forms of L-DAPA are commercially available. These often include Nα-Fmoc and Nβ-Alloc protected derivatives, which allow for selective deprotection during solid-phase peptide synthesis.[6]
Quality Control: A Scientist's Responsibility
While suppliers provide a Certificate of Analysis (CoA), it is a cornerstone of good laboratory practice to independently verify the purity and identity of critical reagents. The causality behind this is simple: impurities can lead to confounding experimental results, failed syntheses, and a significant loss of time and resources.
Standard Analytical Techniques
The identity and purity of L-DAPA are typically confirmed using a combination of the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[1][11]
Experimental Protocol: Purity Verification by RP-HPLC
This protocol outlines a general method for the purity analysis of L-DAPA hydrochloride using reverse-phase HPLC with UV detection. This self-validating system allows any lab with standard HPLC equipment to confirm the purity of their purchased material.
Objective: To determine the purity of a commercial sample of this compound hydrochloride.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[11]
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[11]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[11]
-
Gradient Elution:
-
0-2 min: 2% B
-
2-15 min: 2% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 2% B
-
21-25 min: 2% B
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore on L-DAPA, low UV is used to detect the peptide bonds).
-
Injection Volume: 10 µL.[11]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the L-DAPA HCl reference standard in Mobile Phase A to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the commercial L-DAPA HCl sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Strategic Procurement Workflow
Selecting the right supplier involves more than just comparing prices. The following workflow, visualized in the diagram below, outlines a strategic approach to procuring L-DAPA.
Caption: Strategic workflow for procuring this compound.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of L-DAPA.
-
Handling: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.[12][13][14] Avoid creating dust.[13]
-
Storage: Most suppliers recommend storing L-DAPA hydrochloride at room temperature or refrigerated (4°C).[][8] It should be kept in a tightly sealed container in a dry, well-ventilated place, protected from light.[12][13]
Conclusion
This compound is a commercially accessible and vital reagent for a wide range of scientific applications. While several reputable suppliers provide high-purity L-DAPA, primarily as the hydrochloride salt, it remains the responsibility of the end-user to perform due diligence. This includes a strategic procurement process and independent quality verification. By following the guidelines and protocols outlined in this technical guide, researchers can confidently source high-quality L-DAPA, thereby ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 8. usbio.net [usbio.net]
- 9. raybiotech.com [raybiotech.com]
- 10. Dthis compound monohydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 11. benchchem.com [benchchem.com]
- 12. Levodopa(59-92-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Orthogonal Protecting Group Strategies for L-2,3-Diaminopropionic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of L-2,3-Diaminopropionic Acid
This compound (L-Dap), a non-proteinogenic amino acid, is a valuable building block in peptide science. Its structure, featuring two primary amino groups (α and β), allows for the creation of branched peptides, cyclic structures, and peptidomimetics with unique conformational properties and biological activities.[1][2] However, the presence of two nucleophilic amino groups presents a significant challenge in peptide synthesis: the need for a differential or "orthogonal" protection strategy.[3][4] This guide provides an in-depth exploration of the chemical strategies and detailed protocols for the selective protection and deprotection of L-Dap, enabling its successful incorporation into complex peptide architectures.
The principle of orthogonality in peptide synthesis is foundational. It involves the use of multiple protecting groups within a single molecule, each of which can be removed under specific conditions without affecting the others.[5][6] For L-Dap, this means the α-amino group, destined for peptide bond formation, and the β-amino group, available for side-chain modifications, must be masked with protecting groups that can be cleaved independently.
Core Orthogonal Strategies for L-Dap
The choice of an orthogonal protecting group strategy is dictated by the overall synthetic plan, particularly whether the synthesis is conducted on a solid phase (Solid-Phase Peptide Synthesis, SPPS) or in solution, and the desired modifications on the β-amino group.[7][8] The two dominant strategies in SPPS are Boc/Bzl and Fmoc/tBu.[5]
The Fmoc/Boc Orthogonal Pair: A Workhorse in SPPS
The most widely employed orthogonal strategy for L-Dap in Fmoc-based SPPS utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function and the acid-labile tert-butoxycarbonyl (Boc) group for the β-amino side chain.[1][9] This combination, commercially available as Fmoc-Dap(Boc)-OH, is highly effective for routine peptide synthesis.
Causality of Experimental Choice:
-
Fmoc for α-NH₂: The Fmoc group is stable to the acidic conditions used for final cleavage from most resins but is readily removed by a mild base, typically 20% piperidine in dimethylformamide (DMF), allowing for sequential peptide chain elongation.[6][10]
-
Boc for β-NH₂: The Boc group is stable to the basic conditions used for Fmoc removal, ensuring the side chain remains protected throughout the synthesis. It is then cleaved simultaneously with other acid-labile side-chain protecting groups and the peptide-resin linker during the final trifluoroacetic acid (TFA) cleavage step.[10][11]
Figure 1: Workflow for Fmoc-Dap(Boc)-OH in SPPS.
The Alloc/Fmoc Pair for On-Resin Side-Chain Modification
For applications requiring selective modification of the β-amino group while the peptide remains attached to the solid support, a different orthogonal set is necessary. The allyloxycarbonyl (Alloc) group, in combination with Fmoc, provides this capability.[12][13] The commercially available Fmoc-Dap(Alloc)-OH is a key reagent for this strategy.[14][15]
Causality of Experimental Choice:
-
Alloc for β-NH₂: The Alloc group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. It is selectively removed by a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[11][16]
-
Fmoc for α-NH₂: As with the previous strategy, Fmoc serves as the temporary protecting group for chain elongation.
This strategy allows for the synthesis of the full peptide chain, followed by the selective deprotection of the Dap side chain for cyclization, branching, or conjugation to labels or other molecules.
Figure 2: On-resin side-chain modification using Fmoc-Dap(Alloc)-OH.
The ivDde Group: A Hydrazine-Labile Orthogonal Partner
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group offers another layer of orthogonality, being removable with dilute hydrazine.[17] This makes it orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[18] The building block Fmoc-Dap(ivDde)-OH is used for this purpose.
Causality of Experimental Choice:
-
ivDde for β-NH₂: The ivDde group is stable to piperidine and TFA but is cleaved by 2-5% hydrazine in DMF.[18] This allows for selective deprotection of the side chain on-resin.
-
Precaution: Hydrazine can also remove the Fmoc group. Therefore, if the N-terminus is Fmoc-protected, it should be replaced with a Boc group before ivDde removal to prevent unwanted N-terminal deprotection.[9]
The ivDde group is particularly useful for complex syntheses involving multiple orthogonal deprotection steps. However, its removal can sometimes be sluggish, especially in aggregated peptide sequences. The related Dde group is less sterically hindered and easier to remove but is more prone to migration to other free amines.[19]
Summary of Key Orthogonal Protecting Groups for L-Dap
| Protecting Group | Typical Position | Cleavage Reagent(s) | Stability | Orthogonal To |
| Fmoc | α-amino | 20% Piperidine in DMF | Acid, Pd(0), Hydrazine | Boc, tBu, Trt, Alloc, ivDde |
| Boc | β-amino | TFA, strong acids | Base, Pd(0), Hydrazine | Fmoc, Alloc, ivDde |
| Alloc | β-amino | Pd(PPh₃)₄ / Scavenger | Acid, Base, Hydrazine | Fmoc, Boc, tBu, Trt, ivDde |
| ivDde | β-amino | 2-5% Hydrazine in DMF | Acid, Base, Pd(0) | Fmoc, Boc, tBu, Trt, Alloc |
| Cbz | β-amino | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | Mild Acid, Base | Boc, Fmoc |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Peptide Containing Fmoc-Dap(Boc)-OH
This protocol outlines the manual solid-phase synthesis of a model peptide sequence (e.g., Ac-Ala-Dap-Gly-NH₂) on a Rink Amide resin, incorporating Fmoc-Dap(Boc)-OH.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-Gly-OH, Fmoc-Dap(Boc)-OH, Fmoc-Ala-OH
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF for 30 minutes in a fritted syringe reactor.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain.
-
Wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Coupling of Fmoc-Gly-OH:
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq., 0.4 mmol), DIC (4 eq., 0.4 mmol), and Oxyma (4 eq., 0.4 mmol) in 1.5 mL of DMF. Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Wash the resin as in step 2.
-
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines (negative result).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-Dap(Boc)-OH:
-
Prepare the coupling solution as in step 3, using Fmoc-Dap(Boc)-OH (4 eq.).
-
Add to the resin and agitate for 1-2 hours.
-
Wash and perform a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-Ala-OH:
-
Prepare the coupling solution as in step 3, using Fmoc-Ala-OH (4 eq.).
-
Add to the resin and agitate for 1-2 hours.
-
Wash and perform a Kaiser test.
-
-
N-terminal Acetylation:
-
Repeat the Fmoc deprotection (step 2).
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in 2 mL of DMF. Agitate for 30 minutes.
-
Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add 3 mL of the cleavage cocktail to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution into a centrifuge tube containing 10 mL of cold diethyl ether.
-
Rinse the resin with an additional 1 mL of the cocktail and add to the ether.
-
Centrifuge to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Analysis: Analyze the crude peptide by RP-HPLC and Mass Spectrometry to confirm identity and purity.
Protocol 2: On-Resin Side-Chain Deprotection of Alloc
This protocol describes the selective removal of the Alloc group from a Dap side chain on a fully assembled peptide-resin.
Materials:
-
Peptide-Dap(Alloc)-Resin
-
Anhydrous, degassed DCM and DMF
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Deprotection Cocktail Preparation:
-
Caution: Perform in a well-ventilated fume hood. Palladium catalysts are toxic.
-
Prepare a solution containing Pd(PPh₃)₄ (0.25 eq. relative to resin loading) and PhSiH₃ (20-30 eq.) in anhydrous, degassed DCM (approx. 10 mL/g of resin). The solution should be a clear, light yellow.
-
-
Alloc Cleavage:
-
Drain the DCM from the resin.
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture under an inert atmosphere (Nitrogen or Argon) for 30 minutes. The resin may turn dark.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection cocktail for another 30 minutes.
-
-
Washing:
-
Wash the resin extensively to remove the catalyst and byproducts.
-
Wash with DCM (5 x 2 mL).
-
Wash with 0.5% DIPEA in DMF (3 x 2 mL).
-
Wash with 0.5% sodium diethyldithiocarbamate in DMF (3 x 2 mL) to scavenge residual palladium.
-
Wash with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
-
Confirmation and Further Steps:
-
Self-Validation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Alloc group (mass decrease of 84.07 Da).
-
The resin with the free β-amino group is now ready for on-resin modification.
-
Conclusion and Future Perspectives
The strategic use of orthogonal protecting groups is indispensable for the successful incorporation of this compound into synthetic peptides. The Fmoc/Boc pair remains the standard for linear peptide synthesis, while the Alloc and ivDde groups provide crucial orthogonality for creating more complex architectures through on-resin side-chain modifications. As peptide therapeutics and diagnostics continue to advance, the demand for novel and more efficient orthogonal protection schemes will grow. Future research may focus on developing protecting groups that are removable under even milder, "greener" conditions, further expanding the synthetic chemist's toolkit for crafting the next generation of peptide-based molecules.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. jocpr.com [jocpr.com]
- 9. peptide.com [peptide.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-Dap(Alloc)-OH [myskinrecipes.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Fmoc-Dap(Alloc)-OH = 98.5 HPLC 188970-92-5 [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 19. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of L-2,3-Diaminopropionic Acid for the Synthesis of Branched Peptides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The construction of non-linear peptide architectures is a cornerstone of modern drug design and biomaterial science. Branched peptides, in particular, offer significant advantages over their linear counterparts, including enhanced proteolytic stability, improved bioavailability, and the ability to present multiple functional epitopes, which is crucial for vaccine development and targeted therapeutics.[1][2][3][4] L-2,3-diaminopropionic acid (L-Dap), a non-proteinogenic amino acid, serves as a uniquely efficient and versatile building block for creating these complex structures.[5] Its bifunctional nature, possessing both an α-amino group for backbone elongation and a β-amino group for side-chain conjugation, allows for the precise, site-specific initiation of a peptide branch. This guide provides a detailed exploration of the chemical principles, a robust experimental protocol, and field-proven insights for incorporating L-Dap into synthetic peptides to generate well-defined branched constructs using solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for Peptide Branching with L-Dap
Linear peptides, while biologically significant, often suffer from rapid degradation by proteases and a short in-vivo half-life, limiting their therapeutic potential.[4] Creating branched structures is a proven strategy to overcome these limitations. The bulkier, dendritic-like structure of branched peptides provides exceptional resistance to enzymatic cleavage.[2][4] Furthermore, multivalency—the presentation of multiple copies of a bioactive sequence—can dramatically increase binding affinity to target receptors, a phenomenon highly desirable in oncology and antimicrobial research.[2][3][6]
This compound (L-Dap) is an ideal scaffold for this purpose. Unlike lysine, which has a longer, more flexible side chain, the compact structure of L-Dap provides a well-defined branching point close to the peptide backbone. The key to its successful use lies in an orthogonal protection strategy , which allows for the differential deprotection of its two distinct amino groups.[7][8][9] This principle is the foundation of the entire synthetic process, enabling chemists to dictate whether the next amino acid is added to the main chain (via the α-amino group) or to a new branch (via the β-amino group).
The Core Principle: Orthogonal Protection of L-Dap
Orthogonality in SPPS refers to the use of multiple classes of protecting groups that can be removed under distinct, non-interfering chemical conditions.[9][10] For L-Dap, this means the α-amino group and the β-amino group are protected with groups that are labile to different reagents. The most common and robust strategies are the Fmoc/tBu and Boc/Bzl systems.[10][11][12]
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group, typically removed with piperidine in DMF. It is used for temporary protection of the α-amino group during standard chain elongation.[8]
-
Boc (tert-butyloxycarbonyl): An acid-labile group, removed with moderate acids like trifluoroacetic acid (TFA). It is often used for semi-permanent protection of the β-amino side chain.[8]
-
Mtt (4-methyltrityl): A highly acid-labile group, removable with very dilute TFA (e.g., 1-2%) or acetic acid/trifluoroethanol mixtures.[13] This allows for side-chain deprotection while the Boc/tBu-protected residues on the main chain remain intact. However, caution is advised as Fmoc-Dap(Mtt)-OH has been shown to be prone to lactamization during coupling, which can reduce efficiency.[13][14][15]
The choice of the protected L-Dap derivative, such as Fmoc-Dap(Boc)-OH or Boc-Dap(Fmoc)-OH , dictates the overall synthetic strategy (Fmoc-SPPS or Boc-SPPS, respectively).[7][8] The protocol detailed in this note will focus on the more prevalent Fmoc-SPPS approach, utilizing Fmoc-Dap(Boc)-OH.
Caption: The principle of orthogonal protection applied to L-Dap.
Data Presentation: Synthesis Parameters and Expected Outcomes
Successful synthesis relies on driving each reaction to completion. The following table summarizes key parameters and expected efficiencies for the synthesis of a branched peptide using the Fmoc-SPPS protocol described below.
| Parameter | Expected Efficiency/Purity | Monitoring Method | Causality & Rationale |
| Resin Loading | 0.2 - 0.7 mmol/g | Gravimetric/UV analysis of Fmoc cleavage | Lower loading is preferred for complex or long sequences to minimize steric hindrance and aggregation. |
| Fmoc Deprotection | >99.5% | UV quantification of piperidine-dibenzofulvene adduct | Incomplete deprotection leads to deletion sequences, a major source of impurity. Two short treatments are more effective than one long one. |
| Amino Acid Coupling | >99% | Kaiser (Ninhydrin) Test or Chloranil Test | Unreacted free amines result in truncated peptides. Double coupling may be required for sterically hindered residues like Dap. |
| Side-Chain Boc Deprotection | >99% | N/A (proceeds to coupling) | Requires sufficient reaction time with TFA to ensure the β-amino group is fully available for branching. |
| Crude Peptide Purity | 60-85% (Sequence Dependent) | Analytical RP-HPLC, Mass Spectrometry | Purity is impacted by aggregation, side reactions, and the efficiency of each step. The value reflects the target peptide versus synthesis-related impurities.[16] |
| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC, Mass Spectrometry | Reversed-phase HPLC is the standard method for purifying peptides based on hydrophobicity, effectively separating impurities.[16][17] |
Experimental Protocol: Synthesis of a Branched Peptide via Fmoc-SPPS
This protocol outlines the manual synthesis of a branched peptide on a Rink Amide resin (for a C-terminal amide) using Fmoc-Dap(Boc)-OH as the branching point.
Materials & Reagents:
-
Resin: Rink Amide AM Resin (or equivalent Wang/2-Cl-Trt resin for C-terminal acids).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide Synthesis Grade).
-
Amino Acids: Fmoc-protected amino acids, Fmoc-Dap(Boc)-OH.
-
Deprotection: 20% (v/v) Piperidine in DMF.
-
Coupling: HBTU/HATU, N,N-Diisopropylethylamine (DIEA).
-
Side-Chain Deprotection: 50% (v/v) TFA in DCM with 2.5% Triisopropylsilane (TIS) as a scavenger.
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Precipitation: Cold Diethyl Ether.
Caption: Experimental workflow for branched peptide synthesis using L-Dap.
Step-by-Step Methodology:
Part 1: Linear Chain Elongation
-
Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in DMF in a reaction vessel for 30-60 minutes. Drain the DMF.[11][12]
-
Initial Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Add a fresh solution of 20% piperidine and agitate for 15-20 minutes. This ensures complete removal of the Fmoc group from the resin linker.[7][8]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
First Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Perform a Kaiser test. A blue bead color indicates incomplete coupling (repeat step 4). A yellow/clear color indicates completion.[7]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
SPPS Cycle: Repeat steps 2, 3, 4, and 5 for each subsequent amino acid in the linear portion of the peptide before the branching point.
Part 2: Incorporation of L-Dap and Branch Initiation
-
L-Dap Incorporation: Following deprotection of the N-terminus of the growing chain, couple Fmoc-Dap(Boc)-OH using the same procedure as in step 4. Due to potential steric hindrance, a double coupling (repeating the coupling step with fresh reagents) is recommended to ensure maximum efficiency.
-
Continuation of Linear Chain (Optional): If additional residues are required on the main chain after the L-Dap, continue the SPPS cycle (steps 2-5) as needed.
-
Selective Side-Chain Deprotection:
-
Once the linear segment is complete, wash the peptide-resin with DCM (5x).
-
Prepare a solution of 50% TFA in DCM with 2.5% TIS. Add this to the resin and agitate for 30 minutes. Drain and repeat this treatment once more. This step is critical as it selectively removes the Boc group from the Dap side chain, exposing the β-amino group, while leaving other acid-labile side-chain protecting groups (like tBu) and the resin linkage intact. [8]
-
Wash the resin thoroughly with DCM (5x) to remove all acid.
-
-
Neutralization: Wash the resin with 10% DIEA in DMF (2x, 5 min each) to neutralize the protonated β-amino group, followed by extensive washing with DMF (5x). The resin is now ready for branch synthesis.
Part 3: Branch Synthesis and Final Cleavage
-
Branch Elongation: Synthesize the branch peptide sequence by coupling the first Fmoc-amino acid of the branch to the now-free β-amino group of the Dap residue. Follow the standard SPPS cycle (steps 2-5) for each residue in the branch.
-
Final Fmoc Removal: After coupling the last amino acid of the branch, remove the N-terminal Fmoc group using 20% piperidine in DMF as described in step 2.
-
Final Washing: Wash the completed branched peptide-resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum for at least 4 hours.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dry resin.[7]
-
Agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes all remaining side-chain protecting groups.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation & Purification:
-
Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative reversed-phase HPLC (RP-HPLC).[16]
-
Confirm the identity and purity of the final product by analytical HPLC and Mass Spectrometry.[18]
-
Troubleshooting and Expert Insights
-
Problem: Low coupling efficiency for Fmoc-Dap(Boc)-OH.
-
Cause: Steric hindrance.
-
Solution: Perform a double coupling. Use a more potent coupling reagent like HATU. Ensure proper resin swelling and use a lower-loaded resin for very complex sequences.
-
-
Problem: Side-product formation during cleavage.
-
Cause: Reactive carbocations generated during deprotection can modify sensitive residues (e.g., Trp, Met, Cys).
-
Solution: Always use a scavenger cocktail. The composition should be tailored to the peptide sequence. Reagent K is a robust, general-purpose cocktail.[19]
-
-
Problem: Poor solubility of the crude peptide.
-
Cause: Aggregation, particularly for hydrophobic or long sequences.
-
Solution: Dissolve the crude peptide in a solvent containing denaturants like Guanidine-HCl or Urea before purification. For purification, consider alternative mobile phase modifiers like formic acid instead of TFA.[17]
-
-
Expert Insight: When designing the synthesis, placing the L-Dap residue away from other bulky or aggregation-prone sequences can improve overall yield. The choice of the first amino acid on the branch can also impact efficiency; a less hindered residue is often easier to couple to the β-amino group.
Conclusion
The site-specific incorporation of this compound is a powerful and reliable method for the synthesis of branched peptides. By leveraging a robust orthogonal protection strategy, researchers can precisely control the assembly of complex, multivalent peptide constructs. These structures offer enhanced stability and biological activity, making them invaluable tools in the development of next-generation peptide-based therapeutics, vaccines, and advanced biomaterials.[2][6] The protocol and principles outlined in this guide provide a comprehensive framework for the successful design and execution of these sophisticated synthetic challenges.
References
- 1. Branched peptides as bioactive molecules for drug design | Semantic Scholar [semanticscholar.org]
- 2. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. bachem.com [bachem.com]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. peptide.com [peptide.com]
Application Notes and Protocols for Enzymatic Assays of L-2,3-Diaminopropionic Acid Activity
Authored by: A Senior Application Scientist
Introduction: The Significance of L-2,3-Diaminopropionic Acid (L-DAP)
This compound (L-DAP) is a non-proteinogenic amino acid that, despite its simple structure, plays a multifaceted and critical role in various biological systems. It serves as a key precursor in the biosynthesis of a range of important molecules, including antibiotics like capreomycin and viomycin, as well as siderophores such as staphyloferrin B, which are essential for iron acquisition in bacteria like Staphylococcus aureus.[1][2][3][4] The versatility of L-DAP also extends to its synthetic analogs, which are being explored for the development of novel therapeutic agents and biotechnological tools.[4]
However, the biological impact of L-DAP is not entirely benign. In certain legumes of the Lathyrus genus, it is a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), the causative agent of neurolathyrism, a debilitating neurodegenerative disease characterized by spastic paraplegia.[5][6][7][8] Furthermore, the accumulation of L-DAP in organisms that do not naturally produce it, such as Salmonella enterica, can be toxic, inhibiting crucial metabolic pathways like the biosynthesis of proline, coenzyme A, and isoleucine.[4][9]
Given its dual role as a vital biosynthetic building block and a potential metabolic disruptor and neurotoxin precursor, the ability to accurately detect and quantify the activity of enzymes that synthesize or metabolize L-DAP is of paramount importance. This guide provides detailed protocols for robust and reliable enzymatic assays to measure L-DAP-related enzyme activity, catering to researchers in academia and professionals in drug development.
Principles of L-DAP Enzymatic Assays
The detection of L-DAP enzymatic activity can be approached through various methodologies, each with its own advantages and considerations. The choice of assay often depends on the specific enzyme being studied, the available instrumentation, and the required throughput. Common principles include:
-
Coupled Spectrophotometric Assays: These are often the workhorse of enzymology. The reaction of the primary enzyme of interest is coupled to a second, indicator enzyme that produces or consumes a chromophore, typically NAD(P)H. The change in absorbance at 340 nm provides a continuous, real-time measure of enzyme activity. This method is highly quantitative and suitable for kinetic studies.
-
Discontinuous Colorimetric Assays: In cases where a continuous assay is not feasible, discontinuous methods can be employed. These assays involve stopping the enzymatic reaction at specific time points and then adding a reagent that reacts with the product to generate a colored compound. The ninhydrin assay, which detects free amino groups, is a classic example.[10][11]
-
Fluorometric Assays: These assays are conceptually similar to their colorimetric counterparts but utilize fluorescent probes for detection, often resulting in significantly higher sensitivity.[12][13][14]
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) offer high specificity and the ability to separate and quantify substrates and products directly.[15] While powerful, they are generally lower in throughput than plate-based spectrophotometric or fluorometric assays.
This guide will focus on providing detailed protocols for coupled spectrophotometric assays, which offer a robust and widely accessible method for quantifying the activity of enzymes involved in both L-DAP biosynthesis and degradation.
Assay for L-DAP Biosynthesis Activity: A Coupled Spectrophotometric Approach
This protocol is designed to measure the activity of enzymes that synthesize L-DAP or its immediate precursors. The example pathway described here is based on the activity of SbnA and SbnB from Staphylococcus aureus, which together synthesize L-DAP from O-phospho-L-serine and L-glutamate.[1][2] The assay can be adapted for analogous enzyme systems like CmnB and CmnK.[3]
The overall reaction catalyzed by SbnA and SbnB is as follows:
O-phospho-L-serine + L-glutamate → N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) + Pi ACEGA + NAD⁺ → L-DAP + α-ketoglutarate + NADH + H⁺
The production of NADH can be monitored by the increase in absorbance at 340 nm.
Visualizing the L-DAP Biosynthesis Pathway
Caption: Biosynthetic pathway of L-DAP by SbnA and SbnB.
Experimental Protocol: L-DAP Biosynthesis Assay
1. Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solutions:
-
100 mM O-phospho-L-serine in deionized water.
-
100 mM L-glutamate in deionized water.
-
50 mM NAD⁺ in deionized water.
-
-
Enzyme Preparations: Purified SbnA and SbnB enzymes at a suitable concentration (e.g., 1 mg/mL). The optimal concentration should be determined empirically.
-
Microplate: 96-well, UV-transparent flat-bottom plate.
2. Procedure:
-
Prepare a master mix of the assay buffer and substrates. For a 100 µL final reaction volume, the final concentrations should be:
-
100 mM Tris-HCl, pH 8.0
-
5 mM O-phospho-L-serine
-
5 mM L-glutamate
-
2 mM NAD⁺
-
-
Add the appropriate volume of the master mix to each well of the 96-well plate.
-
Include control wells:
-
No enzyme control: Master mix without any added enzyme.
-
No substrate controls: Master mix lacking one of the substrates (O-phospho-L-serine or L-glutamate) to check for background reactions.
-
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes in a temperature-controlled microplate reader.
-
Initiate the reaction by adding the SbnA and SbnB enzymes to the appropriate wells. The final concentration of each enzyme should be optimized to yield a linear reaction rate for at least 10-15 minutes. A starting point could be 1-5 µg of each enzyme per reaction.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Correct the reaction rates by subtracting the rate from the no-enzyme control.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (µmol/min/mg) = (ΔA₃₄₀/min * reaction volume (L)) / (ε * path length (cm) * mg of enzyme)
-
4. Causality and Experimental Insights:
-
Why Tris-HCl buffer at pH 8.0? This pH is often optimal for dehydrogenase activity. However, the optimal pH should be determined empirically for the specific enzymes being studied.
-
Why monitor at 340 nm? This is the absorbance maximum for NADH, while NAD⁺ does not absorb at this wavelength. This allows for direct and continuous monitoring of the reaction.
-
Importance of Controls: The control wells are crucial for ensuring that the observed activity is dependent on the presence of both the enzymes and all substrates, ruling out any contaminating activities or non-enzymatic reactions.
Assay for L-DAP Degradation Activity: A Coupled Spectrophotometric Approach
This protocol is tailored for measuring the activity of enzymes that degrade L-DAP, such as diaminopropionate ammonia-lyase (DpaL) from Salmonella enterica.[9] DpaL catalyzes the conversion of L-DAP to pyruvate and ammonia.[16][17] The production of pyruvate can be coupled to the oxidation of NADH by lactate dehydrogenase (LDH).
The coupled reaction is as follows:
L-DAP → Pyruvate + 2 NH₃ (catalyzed by DpaL) Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by LDH)
The activity of DpaL is monitored by the decrease in absorbance at 340 nm due to the consumption of NADH.
Visualizing the L-DAP Degradation Assay Workflow
Caption: Coupled assay for L-DAP degradation by DpaL.
Experimental Protocol: L-DAP Degradation Assay
1. Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate and Cofactor Stock Solutions:
-
100 mM this compound in deionized water.
-
10 mM NADH in assay buffer (prepare fresh).
-
-
Coupling Enzyme: Lactate dehydrogenase (LDH) from a commercial source (e.g., rabbit muscle), at a concentration of ~500 units/mL.
-
Enzyme Preparation: Purified DpaL enzyme at a suitable concentration.
-
Microplate: 96-well, UV-transparent flat-bottom plate.
2. Procedure:
-
Prepare a master mix containing the assay buffer, NADH, and LDH. For a 100 µL final reaction volume, the final concentrations should be:
-
100 mM Tris-HCl, pH 8.0
-
0.25 mM NADH
-
5 units of LDH
-
-
Add the appropriate volume of the master mix to each well of the 96-well plate.
-
Add the DpaL enzyme preparation to the appropriate wells.
-
Include control wells:
-
No DpaL control: Master mix with L-DAP but without DpaL to check for non-enzymatic degradation of NADH.
-
No L-DAP control: Master mix with DpaL but without L-DAP to ensure there is no background activity from the DpaL preparation that consumes NADH.
-
-
Equilibrate the plate to the desired reaction temperature (e.g., 22-37°C) for 5 minutes in a temperature-controlled microplate reader.
-
Initiate the reaction by adding L-DAP to the appropriate wells. The final concentration of L-DAP should be varied to determine kinetic parameters (e.g., 0-80 mM).[9]
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (-ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Correct the reaction rates by subtracting the rate from the appropriate control (typically the no L-DAP control).
-
Use the Beer-Lambert law, as described in the biosynthesis assay section, to convert the rate of change in absorbance to the rate of NADH consumption, which is stoichiometric to the rate of L-DAP degradation.
4. Causality and Experimental Insights:
-
Why use a coupling enzyme? The direct product of DpaL, pyruvate, is not easily detected spectrophotometrically. LDH provides a convenient way to link pyruvate formation to the easily measurable consumption of NADH.
-
Excess of Coupling Enzyme: It is crucial to ensure that the coupling enzyme (LDH) is not rate-limiting. The concentration of LDH should be high enough to instantly convert any pyruvate produced by DpaL. This can be verified by checking that increasing the LDH concentration does not increase the reaction rate.
-
Pyridoxal Phosphate (PLP) Dependence: DpaL is a PLP-dependent enzyme.[16][17] If you are working with a purified apoenzyme, you may need to supplement the assay buffer with PLP (typically 50-100 µM).
Summary of Assay Parameters and Considerations
| Parameter | L-DAP Biosynthesis Assay | L-DAP Degradation Assay | Rationale |
| Detection Method | Spectrophotometric (Increase in A₃₄₀) | Spectrophotometric (Decrease in A₃₄₀) | Monitors the production/consumption of NADH. |
| Primary Enzyme | e.g., SbnA/SbnB | e.g., DpaL | The enzyme whose activity is being measured. |
| Coupling Enzyme | None (direct detection of NADH) | Lactate Dehydrogenase (LDH) | Links the primary reaction to a measurable signal. |
| Substrates | O-phospho-L-serine, L-glutamate | This compound | The molecule(s) acted upon by the primary enzyme. |
| Cofactor(s) | NAD⁺ | NADH (for coupling reaction) | Required for the enzymatic reactions. |
| pH | Typically 7.5 - 8.5 | Typically 7.5 - 8.5 | Optimal for many dehydrogenases and lyases. |
| Temperature | 25 - 37°C | 22 - 37°C | Should be optimized for enzyme stability and activity. |
Troubleshooting Common Issues
-
High Background Rate:
-
Cause: Contaminating enzymes in the sample or reagent instability.
-
Solution: Run all recommended controls. If the enzyme preparation is impure, further purification may be necessary. Prepare NADH solutions fresh.
-
-
Non-linear Reaction Rate:
-
Cause: Substrate depletion, product inhibition, or enzyme instability.
-
Solution: Use a lower enzyme concentration or a shorter measurement time. Ensure the reaction is measured during the initial velocity phase.
-
-
No Activity Detected:
-
Cause: Inactive enzyme, incorrect assay conditions (e.g., pH, temperature), or missing cofactor.
-
Solution: Verify the activity of the enzyme with a known positive control if available. Check all reagent concentrations and buffer pH. For PLP-dependent enzymes, ensure the cofactor is present.
-
By employing these detailed protocols and understanding the underlying principles, researchers can achieve reliable and reproducible measurements of L-DAP-related enzymatic activities, paving the way for new discoveries in metabolism, drug development, and toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gliotoxic properties of the Lathyrus excitotoxin beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (beta-L-ODAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic Changes in Chick Brain Proteome Post Treatment with Lathyrus Sativus Neurotoxin, β-N-Oxalyl-L-α,β-Diaminopropionic Acid (L-ODAP): A Better Insight to Transient Neurolathyrism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmf.unizg.hr [pmf.unizg.hr]
- 9. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Alanine Aminotransferase (ALT/GPT) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 14. assaygenie.com [assaygenie.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diaminopropionate ammonia-lyase from Salmonella typhimurium. Purification and characterization of the crystalline enzyme, and sequence determination of the pyridoxal 5'-phosphate binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional analysis of the genes encoding diaminopropionate ammonia lyase in Escherichia coli and Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors Using L-2,3-Diaminopropionic Acid
Abstract
L-2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid, presents a versatile and powerful scaffold for the design and synthesis of novel enzyme inhibitors. Its unique structure, featuring two primary amines at the α and β positions, allows for diverse chemical modifications and the creation of peptidomimetics with enhanced therapeutic properties.[1] This guide provides a comprehensive overview of the strategic use of DAP in enzyme inhibitor development, detailing the underlying principles, step-by-step synthetic protocols, and methods for biochemical evaluation. We will explore the synthesis of orthogonally protected DAP derivatives, their incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and their application in targeting various enzyme classes, including proteases and metabolic enzymes. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of DAP to create potent and selective enzyme inhibitors.
Introduction: The Strategic Advantage of the this compound Scaffold
The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a well-established strategy to overcome the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[2] this compound (DAP) has emerged as a particularly valuable building block in this regard.[3] The presence of a second amino group on its side chain offers a unique handle for a variety of chemical modifications, including acylation, alkylation, and the attachment of various functional groups. This allows for the creation of a wide array of synthetic analogs with tailored biological activities.[3]
The strategic incorporation of DAP can lead to:
-
Enhanced Enzyme Binding: The additional amino group can participate in hydrogen bonding or electrostatic interactions within the enzyme's active site, leading to increased binding affinity.
-
Improved Selectivity: By modifying the β-amino group, it is possible to introduce functionalities that specifically interact with unique features of the target enzyme's active site, thereby improving selectivity over other related enzymes.
-
Increased Proteolytic Stability: The non-natural structure of DAP can confer resistance to degradation by proteases, prolonging the in vivo half-life of the inhibitor.
-
Versatile Peptidomimetic Design: DAP serves as an excellent scaffold for creating peptidomimetics that mimic the transition state of an enzymatic reaction or the binding conformation of a natural substrate.[4][5]
This guide will focus on the practical aspects of utilizing DAP in the synthesis of enzyme inhibitors, providing detailed protocols and insights into the design principles that underpin this powerful approach.
Principles of DAP-Based Inhibitor Design
The design of effective DAP-based enzyme inhibitors hinges on the strategic modification of its α- and β-amino groups. Orthogonal protection schemes are essential to selectively functionalize these two positions. A common and effective strategy involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[6][7][8] This allows for the selective deprotection and modification of either the α- or β-amino group while the other remains protected.
Orthogonal Protection Strategy
The use of orthogonally protected DAP derivatives, such as Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid or Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, is fundamental to the successful synthesis of DAP-containing inhibitors.[6][8] This strategy allows for the stepwise construction of the inhibitor, with the DAP residue serving as a branching point or a site for the introduction of specific functionalities.
Caption: Orthogonal protection of DAP enables selective modifications.
Targeting Different Enzyme Classes
The versatility of the DAP scaffold allows for the design of inhibitors targeting a wide range of enzyme classes.
-
Serine Proteases: DAP can be incorporated into peptide sequences to mimic the substrate. The β-amino group can be acylated with an electrophilic "warhead" that reacts with the catalytic serine residue in the enzyme's active site, leading to irreversible inhibition.[9][10]
-
Metalloproteases: The α- and β-amino groups of DAP can be functionalized with chelating agents, such as hydroxamates or carboxylates, that coordinate with the active site metal ion (typically zinc), leading to potent inhibition.[2][11][12]
-
Metabolic Enzymes: DAP derivatives have been successfully employed to inhibit enzymes involved in metabolic pathways. For example, N3-oxoacyl derivatives of DAP are potent inhibitors of glucosamine-6-phosphate synthase, a key enzyme in microbial cell wall biosynthesis.[13]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and characterization of DAP-based enzyme inhibitors.
Protocol 1: Solid-Phase Synthesis of a DAP-Containing Peptide Inhibitor
This protocol describes the incorporation of an orthogonally protected DAP residue into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours.
-
For Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid: Follow the same procedure as for standard amino acids.
-
-
Monitoring Coupling: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates the absence of free primary amines.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each amino acid in the desired sequence.
-
Selective Nβ-Boc Deprotection and Modification (Optional):
-
After incorporation of the DAP residue and completion of the peptide chain, the Nβ-Boc group can be selectively removed on-resin using a solution of TFA in DCM (e.g., 30% TFA in DCM for 30 minutes).
-
The free β-amino group can then be acylated with a desired "warhead" or other functional group using standard coupling conditions.
-
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide inhibitor by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Synthesis of an N-Acylated DAP Derivative
This protocol describes the solution-phase synthesis of an N-acylated DAP derivative, a common strategy for creating inhibitors of metabolic enzymes.
Materials:
-
Nα-Boc-L-2,3-diaminopropionic acid
-
Acylating agent (e.g., an acid chloride or activated ester)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
Procedure:
-
Selective Nβ-Acylation:
-
Dissolve Nα-Boc-L-2,3-diaminopropionic acid (1 eq.) and a base (e.g., TEA, 2 eq.) in an appropriate solvent (e.g., DCM).
-
Cool the solution to 0°C and slowly add the acylating agent (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous acid and base, then dry the organic layer and concentrate.
-
Purify the Nα-Boc-Nβ-acyl-DAP derivative by silica gel chromatography.
-
-
Nα-Boc Deprotection:
-
Dissolve the purified product in DCM and add an excess of TFA.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the final Nβ-acyl-DAP inhibitor as a TFA salt.
-
-
Characterization: Confirm the structure of the final product by NMR and mass spectrometry.
Protocol 3: Determination of Inhibitor Potency (IC₅₀)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized DAP-based inhibitor.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized inhibitor stock solution (in DMSO or appropriate solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme and the inhibitor at various concentrations. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.[14]
Note: The relationship between IC₅₀ and the inhibition constant (Ki) depends on the mechanism of inhibition and the substrate concentration.[1][15][16] For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC₅₀ value.[17]
Data Presentation: Inhibitory Activities of DAP-Based Compounds
The following table summarizes the inhibitory activities of several DAP-based inhibitors against their respective target enzymes, showcasing the versatility and potency that can be achieved with this scaffold.
| Inhibitor Class | Target Enzyme | Specific Inhibitor Example | IC₅₀ / Kᵢ | Reference |
| Metabolic Enzyme Inhibitors | Glucosamine-6-Phosphate Synthase | N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid | Kᵢ = 85 µM | [15] |
| DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) | Sulfate (mimics substrate binding) | IC₅₀ = 13.8 ± 2.8 mM | ||
| Protease Inhibitors | Matrix Metalloproteinase-1 (MMP-1) | Nα-(4-biphenylsulfonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid | IC₅₀ = 1.2 µM | [7] |
| Matrix Metalloproteinase-1 (MMP-1) | Nα-(2-naphthylsulfonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid | IC₅₀ = 0.8 µM | [7] | |
| Neuronal Nitric Oxide Synthase (nNOS) | L-ArgNO₂-L-Dbu-NH₂ (Dbu is a DAP analog) | Kᵢ = 130 nM | [12] |
Mechanistic Insights: How DAP-Based Inhibitors Work
Understanding the mechanism of inhibition is crucial for the rational design of more potent and selective inhibitors. DAP derivatives can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition.
Irreversible Inhibition of Glucosamine-6-Phosphate Synthase
N³-fumaroyl-L-2,3-diaminopropionic acid derivatives act as irreversible inhibitors of glucosamine-6-phosphate synthase. The electrophilic fumaroyl group undergoes a Michael addition with a nucleophilic cysteine residue in the enzyme's active site, forming a covalent adduct and permanently inactivating the enzyme.[15][18]
Caption: Irreversible inhibition of GlcN-6-P synthase by a DAP derivative.
Competitive Inhibition of Matrix Metalloproteinases
DAP-based inhibitors of MMPs are often designed to mimic the natural substrate and bind reversibly to the active site. Functional groups attached to the DAP scaffold, such as sulfonyl groups and other hydrophobic moieties, can occupy the S1' and other specificity pockets of the enzyme, leading to competitive inhibition.[7] The chelating group coordinates with the active site zinc ion, preventing the binding of the substrate.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel enzyme inhibitors. Its unique chemical properties allow for the creation of a diverse range of compounds with high potency and selectivity. The orthogonal protection strategies and synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the potential of DAP in their own drug discovery programs. By combining rational design with robust synthetic and biochemical evaluation, the DAP scaffold will undoubtedly continue to play a significant role in the development of the next generation of enzyme inhibitors.
References
- 1. Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Protease Inhibitors as Model Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of carboxylate inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, experimental evaluation and molecular modelling of hydroxamate derivatives as zinc metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 17. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Fluorescent Labeling of L-2,3-diaminopropionic Acid for Cellular Imaging: An Application Note and Protocol
Introduction: Illuminating Cellular Processes with a Non-Canonical Amino Acid
The ability to visualize and track specific biomolecules within the complex and dynamic environment of a living cell is fundamental to advancing our understanding of cellular biology and disease pathogenesis.[1][] Fluorescent labeling, a technique that involves attaching a fluorescent dye (fluorophore) to a molecule of interest, has become an indispensable tool for researchers.[3][4] This method allows for the real-time observation of molecular interactions, localization, and dynamic processes within live cells.[1][][3]
L-2,3-diaminopropionic acid (L-DAP) is a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids. Its unique structure, featuring two primary amine groups, makes it an attractive candidate for targeted fluorescent labeling. By selectively conjugating a fluorophore to one of the amine groups, L-DAP can be transformed into a powerful probe for cellular imaging. These fluorescently labeled amino acids can be used to study a variety of cellular processes, including amino acid transport and incorporation into proteins, providing insights into metabolic pathways and protein synthesis.[5][6][7] This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of L-DAP and its application in cellular imaging.
Principle of the Reaction: Covalent Conjugation to Primary Amines
The core of this technique lies in the covalent attachment of a fluorescent dye to one of the primary amine groups of L-DAP. This is typically achieved using amine-reactive fluorescent dyes, which are commercially available with a variety of spectral properties.[8][9] The most common reactive moieties for targeting primary amines are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[9][10]
-
NHS Esters: These react with primary amines at alkaline pH (typically 8.3-8.5) to form a stable amide bond.[11] The reaction is efficient and specific for primary amines.[8][12]
-
Isothiocyanates: This group reacts with primary amines to form a stable thiourea linkage.[13][14][15][16] Similar to NHS esters, the reaction is favored at an alkaline pH.[15]
The choice of fluorophore is critical and depends on the specific application, including the available excitation sources on the microscope, the presence of other fluorescent probes in multicolor experiments, and the desired photophysical properties such as brightness and photostability.[17][18]
Experimental Workflow Overview
The overall process of utilizing fluorescently labeled L-DAP for cellular imaging can be broken down into three key stages: labeling, purification, and cellular imaging. Each of these stages requires careful optimization to ensure the generation of a high-quality probe and the acquisition of meaningful biological data.
Caption: A high-level overview of the experimental workflow.
Selection of Fluorescent Dyes
The selection of an appropriate fluorescent dye is a critical step that will significantly impact the success of the cellular imaging experiments. Key parameters to consider are the quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (light-absorbing ability), and photostability (resistance to fading).[18][19]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Key Features |
| Fluorescein isothiocyanate (FITC) | 492 | 518-520 | 0.92 | High quantum yield, but pH sensitive and prone to photobleaching.[13][15][20] |
| Alexa Fluor™ 488 NHS Ester | 494 | 517 | 0.92 | Bright, photostable, and pH insensitive.[21][22] |
| Cy3 NHS Ester | 550 | 570 | ~0.15 | Good photostability, suitable for multiplexing with blue or green fluorophores. |
| Cy5 NHS Ester | 649 | 670 | ~0.20 | Emits in the far-red spectrum, minimizing autofluorescence from cells. |
Note: Quantum yields can vary depending on the solvent and conjugation to other molecules. The values presented are for the free dye in aqueous solution.[18][22]
Detailed Experimental Protocols
Protocol 1: Fluorescent Labeling of L-DAP with an NHS Ester Dye
This protocol describes the general procedure for labeling this compound with a fluorescent dye functionalized with an N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
This compound hydrochloride (L-DAP)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Deionized water
Procedure:
-
Prepare L-DAP Solution: Dissolve L-DAP in the 0.1 M sodium bicarbonate buffer to a final concentration of 10 mM.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction:
-
Add the dye stock solution to the L-DAP solution at a 1:1.2 molar ratio (L-DAP to dye). The slight excess of dye ensures complete labeling of one of the primary amines.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction: The reaction can be quenched by the addition of a small amount of a primary amine-containing buffer, such as Tris, if necessary, although purification will remove any unreacted dye.
-
Purification by HPLC:
-
Acidify the reaction mixture with a small amount of TFA.
-
Purify the fluorescently labeled L-DAP using reverse-phase HPLC on a C18 column.
-
Use a gradient of water/acetonitrile (both containing 0.1% TFA) to elute the product. The more hydrophobic labeled product will elute later than the unlabeled L-DAP.
-
Monitor the elution profile using both UV-Vis absorbance (at the dye's absorption maximum) and fluorescence detection.
-
-
Characterization and Storage:
-
Collect the fractions containing the purified fluorescent L-DAP.
-
Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.
-
Lyophilize the purified product and store it at -20°C, protected from light and moisture.
-
Caption: Workflow for labeling L-DAP with an NHS ester dye.
Protocol 2: Introduction of Fluorescent L-DAP into Mammalian Cells
This protocol provides a general method for introducing the fluorescently labeled L-DAP into cultured mammalian cells for imaging. The optimal concentration and incubation time will need to be determined empirically for each cell type and experimental condition.
Materials:
-
Cultured mammalian cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Purified fluorescently labeled L-DAP
-
Fluorescence microscope (preferably confocal)
Procedure:
-
Cell Seeding: Seed the cells onto a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Prepare Labeling Medium: Dilute the fluorescently labeled L-DAP in complete cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Cell Labeling:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for a specific period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator. The incubation time will depend on the rate of uptake by the cells.
-
-
Wash and Image:
-
Remove the labeling medium.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound fluorescent probe.
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope.
-
Protocol 3: Confocal Microscopy of Labeled Cells
This protocol outlines the basic steps for imaging the fluorescently labeled cells using a confocal microscope.
Equipment:
-
Confocal laser scanning microscope
-
Appropriate laser lines for excitation of the chosen fluorophore
-
Emission filters suitable for collecting the fluorescence signal
Procedure:
-
Microscope Setup: Turn on the microscope and laser sources, allowing them to warm up for stable performance.
-
Locate Cells: Place the imaging dish on the microscope stage and locate the cells using brightfield or differential interference contrast (DIC) microscopy.
-
Configure Imaging Parameters:
-
Select the appropriate laser line and set the laser power to a low level to minimize phototoxicity and photobleaching.[23][24]
-
Set the emission filter or spectral detector to collect the fluorescence from your labeled L-DAP.
-
Adjust the detector gain and offset to obtain a good signal-to-noise ratio, avoiding saturation of the detector.
-
-
Acquire Images:
-
Capture images of the cells, focusing on the subcellular localization of the fluorescent signal.
-
If performing time-lapse imaging, set the desired time interval and duration of the experiment.
-
-
Image Analysis:
-
Use appropriate software to analyze the acquired images. This may include measuring fluorescence intensity, colocalization with other markers, or tracking the movement of fluorescent puncta over time.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH of the bicarbonate buffer is between 8.3 and 8.5.[11] |
| Hydrolyzed NHS ester dye. | Use fresh, anhydrous DMF or DMSO and prepare the dye stock solution immediately before use. | |
| Multiple Peaks in HPLC | Labeling of both amine groups on L-DAP. | Adjust the molar ratio of L-DAP to dye to favor mono-labeling. |
| Degradation of the dye or labeled product. | Protect the reaction and purified product from light and store at low temperatures. | |
| High Background in Cellular Imaging | Incomplete removal of unbound probe. | Increase the number and duration of the washing steps after labeling. |
| Non-specific binding of the probe to cellular components. | Reduce the concentration of the fluorescent L-DAP or the incubation time. | |
| Weak Fluorescent Signal in Cells | Low uptake of the labeled L-DAP. | Increase the concentration of the probe or the incubation time. |
| Photobleaching of the fluorophore. | Reduce the laser power and exposure time during imaging. Consider using a more photostable dye.[17] |
Conclusion and Future Perspectives
The fluorescent labeling of this compound provides a versatile tool for probing cellular processes. The protocols outlined in this guide offer a robust starting point for researchers to generate and utilize these valuable probes. Future advancements in fluorophore development, including brighter and more photostable dyes, will further enhance the utility of this technique.[25] Additionally, the combination of fluorescently labeled L-DAP with advanced imaging modalities, such as super-resolution microscopy, holds the promise of revealing cellular structures and dynamics with unprecedented detail.[26]
References
- 1. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Fluorescent Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Improved fluorescent amino acids for cellular imaging | Penn Today [penntoday.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. biotium.com [biotium.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 16. bachem.com [bachem.com]
- 17. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]
- 20. 5(6)-FITC (Fluorescein 5(6)-isothiocyanate), Fluorescent amine-reactive label (CAS 27072-45-3) | Abcam [abcam.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. photonics.com [photonics.com]
- 26. Super-resolution microscopy of clickable amino acids reveals the effects of fluorescent protein tagging on protein assemblies [abberior.rocks]
Purification of Synthetic L-2,3-Diaminopropionic Acid: A Detailed Guide for Researchers
Introduction: The Significance and Challenges of Purifying L-2,3-Diaminopropionic Acid (L-Dap)
This compound (L-Dap) is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous biologically active molecules, including antibiotics, siderophores, and peptidomimetics.[1] Its unique structure, featuring two primary amine groups, offers a versatile scaffold for diverse chemical modifications. The purity of synthetic L-Dap is paramount for its successful application in research and drug development, as impurities can lead to unwanted side reactions, incorrect structural assignments, and compromised biological activity.
The purification of synthetic L-Dap presents several challenges. The presence of two amino groups and a carboxylic acid makes the molecule highly polar and zwitterionic, influencing its solubility and chromatographic behavior. Furthermore, synthetic routes often yield a racemic mixture of D- and L-enantiomers, necessitating a chiral resolution step to isolate the desired L-isomer. This guide provides a comprehensive overview of established protocols for the purification of synthetic L-Dap, with a focus on methods that ensure high purity and stereochemical integrity.
Strategic Approaches to L-Dap Purification
The purification strategy for L-Dap is intrinsically linked to its synthetic route. Syntheses often employ protecting groups for the amino and carboxyl functions to control reactivity. Consequently, purification can be approached at different stages: purification of protected intermediates or purification of the final, deprotected L-Dap. This guide will cover both strategies, outlining the most effective techniques for each.
The primary methods for L-Dap purification are:
-
Crystallization: A powerful technique for obtaining highly pure compounds, particularly for protected intermediates and the final hydrochloride salt of L-Dap.
-
Ion-Exchange Chromatography (IEX): Ideal for separating the highly polar, unprotected L-Dap from charged and uncharged impurities based on its net charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for the purification of both protected and unprotected L-Dap, separating molecules based on their hydrophobicity.
-
Chiral Resolution: A critical step to separate the L- and D-enantiomers, often achieved through the crystallization of diastereomeric salts.
The logical workflow for obtaining pure L-Dap often involves a multi-step process, as illustrated in the diagram below.
Caption: General workflow for the purification of synthetic L-Dap.
Protocol 1: Purification of Protected L-Dap Derivatives
The purification of orthogonally protected L-Dap, such as Nα-Boc-Nβ-Fmoc-L-Dap or Nα-Fmoc-Nβ-Boc-L-Dap, is a common strategy that allows for selective deprotection and modification in subsequent synthetic steps.[2][3]
Crystallization of Protected L-Dap
Crystallization is often the most efficient method for purifying protected L-Dap intermediates on a large scale. The choice of solvent is critical and depends on the specific protecting groups.
Rationale: The principle of crystallization relies on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures.[4] By dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, the protected L-Dap will crystallize out, leaving impurities in the solution.
Step-by-Step Protocol:
-
Solvent Selection: Empirically determine a suitable solvent system. Common choices for protected amino acids include mixtures of ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.[5] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude protected L-Dap in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Reverse-Phase HPLC (RP-HPLC) of Protected L-Dap
For smaller scales or when crystallization is not feasible, RP-HPLC is an excellent method for obtaining highly pure protected L-Dap.[6]
Rationale: RP-HPLC separates compounds based on their hydrophobicity. The protected L-Dap, with its nonpolar protecting groups, will interact with the hydrophobic stationary phase (typically C18) and can be eluted with a gradient of an organic solvent.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the crude protected L-Dap in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Column and Mobile Phase: Use a preparative C18 RP-HPLC column. The mobile phase typically consists of a mixture of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Gradient Elution: Elute the compound using a linear gradient of increasing acetonitrile concentration. The exact gradient will depend on the specific protected L-Dap derivative and should be optimized using analytical HPLC first.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
| Parameter | Crystallization | RP-HPLC |
| Scale | Milligrams to kilograms | Micrograms to grams |
| Typical Purity | >98% | >99% |
| Typical Yield | 70-90% | 60-80% |
| Throughput | Low | High (for multiple samples) |
| Cost | Low | High |
Protocol 2: Chiral Resolution of DL-Dap
If the synthesis of L-Dap results in a racemic mixture, a chiral resolution step is necessary. The most common method is the formation and crystallization of diastereomeric salts.[7]
Rationale: Enantiomers have identical physical properties and cannot be separated by conventional methods. By reacting the racemic mixture with a chiral resolving agent (a chiral acid or base), a pair of diastereomers is formed. Diastereomers have different physical properties, including solubility, allowing for their separation by crystallization.
Caption: Chiral resolution of DL-Dap using a chiral resolving agent.
Step-by-Step Protocol (using (+)-Tartaric Acid):
-
Salt Formation: Dissolve the racemic DL-Dap in a suitable solvent, such as aqueous ethanol. Add an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid.[8]
-
Crystallization: Heat the solution to dissolve the salts and then allow it to cool slowly. The diastereomeric salt of one enantiomer (e.g., L-Dap-(+)-tartrate) should preferentially crystallize.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amino Acid: Dissolve the diastereomeric salt in water and pass it through an anion-exchange column (in the hydroxide form) to remove the tartaric acid. Alternatively, treat the salt with a base to precipitate the free amino acid.
-
Purity Analysis: Determine the enantiomeric purity of the resolved L-Dap using chiral HPLC or by measuring its specific rotation.
Protocol 3: Purification of Unprotected L-Dap
After deprotection of the purified intermediate or after chiral resolution, the final unprotected L-Dap often requires further purification.
Recrystallization of L-Dap Dihydrochloride
L-Dap is often isolated and stored as its more stable hydrochloride salt. Recrystallization is an effective final purification step.
Rationale: The hydrochloride salt of L-Dap has well-defined solubility properties that can be exploited for crystallization. This method is effective at removing residual organic impurities and inorganic salts.
Step-by-Step Protocol:
-
Formation of the Hydrochloride Salt: Dissolve the crude L-Dap in a minimal amount of dilute hydrochloric acid.
-
Solvent Addition: Add a water-miscible organic solvent in which the hydrochloride salt is less soluble, such as ethanol or isopropanol, until the solution becomes turbid.
-
Crystallization: Gently heat the solution until it becomes clear again, then allow it to cool slowly to room temperature and then in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with cold ethanol or another suitable organic solvent.
-
Drying: Dry the this compound dihydrochloride crystals under vacuum.
Ion-Exchange Chromatography (IEX) of L-Dap
IEX is a powerful technique for purifying the zwitterionic L-Dap from other charged or neutral impurities.[7]
Rationale: At a pH below its isoelectric point (pI), L-Dap will have a net positive charge and will bind to a cation-exchange resin. Impurities that are neutral or negatively charged will not bind and will be washed away. The bound L-Dap can then be eluted by increasing the salt concentration or the pH of the buffer.[9]
Caption: Principle of cation-exchange chromatography for L-Dap purification.
Step-by-Step Protocol:
-
Resin Selection and Equilibration: Choose a strong cation-exchange resin (e.g., Dowex 50W). Pack it into a column and equilibrate with a low ionic strength buffer at a pH where L-Dap is positively charged (e.g., pH 3-4).
-
Sample Loading: Dissolve the crude L-Dap in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound L-Dap using a gradient of increasing salt concentration (e.g., 0 to 2 M NaCl) or by increasing the pH of the buffer (e.g., using a dilute ammonium hydroxide solution).
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of L-Dap using a suitable method (e.g., ninhydrin test or HPLC).
-
Desalting: Combine the pure fractions and remove the salt using a desalting column or by dialysis.
-
Lyophilization: Lyophilize the desalted solution to obtain pure L-Dap.
| Parameter | Recrystallization of HCl Salt | Ion-Exchange Chromatography |
| Scale | Grams to kilograms | Milligrams to grams |
| Typical Purity | >99% | >99.5% |
| Typical Yield | 80-95% | 70-90% |
| Removes | Organic impurities, some salts | Charged and neutral impurities |
| Final Form | Hydrochloride salt | Free amino acid or salt |
Quality Control and Purity Assessment
After each purification step, it is essential to assess the purity of the L-Dap. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC: To assess chemical purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Chiral HPLC: To determine enantiomeric purity. This can be done by derivatizing the L-Dap with a chiral derivatizing agent (e.g., Marfey's reagent) followed by separation on a standard C18 column, or directly on a chiral column.[10][11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Specific Rotation: To confirm the stereochemical identity of the L-enantiomer.
Conclusion
The purification of synthetic this compound is a critical process that requires a systematic and multi-step approach. The choice of purification protocol depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. By combining techniques such as crystallization, chiral resolution, and chromatography, researchers can obtain highly pure L-Dap suitable for the most demanding applications in drug discovery and chemical biology. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and efficient purification strategy for this valuable synthetic building block.
References
- 1. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Unlocking Potent and Stable Antimicrobials: A Guide to L-2,3-Diaminopropionic Acid in Peptide Development
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is compelled to explore innovative strategies for the discovery and design of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules, owing to their broad-spectrum activity and distinct mechanisms of action that often circumvent conventional resistance pathways.[1][2] This guide delves into the strategic incorporation of a non-proteinogenic amino acid, L-2,3-diaminopropionic acid (Dap), into AMP scaffolds—a powerful approach to enhance their potency, stability, and selectivity.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the synthesis, characterization, and evaluation of Dap-containing AMPs.
The Rationale for this compound Integration: Beyond a Simple Cationic Residue
The antimicrobial activity of many AMPs is intrinsically linked to their cationic nature, which facilitates interaction with the negatively charged components of microbial membranes.[3][4] While lysine and arginine are the canonical choices for introducing positive charges, this compound offers a unique set of physicochemical properties that can be leveraged for superior AMP design.
Dap is a structural analogue of alanine, featuring an additional primary amino group on its β-carbon. This seemingly subtle modification has profound implications for the resulting peptide's behavior and function.
Key Advantages of Incorporating Dap:
-
Enhanced Proteolytic Stability: A major hurdle in the clinical development of peptide-based therapeutics is their susceptibility to degradation by host proteases. The inclusion of non-natural amino acids like Dap can sterically hinder protease recognition and cleavage, significantly extending the peptide's in vivo half-life.[5][6][7]
-
pH-Dependent Activity: The pKa of the β-amino group of Dap within a peptide backbone is notably lower than that of lysine's ε-amino group.[8] This renders Dap-containing peptides sensitive to pH changes, a highly desirable trait for targeted antimicrobial action. In the acidic microenvironments characteristic of bacterial infections or within endosomes, the Dap side chains become protonated, increasing the peptide's positive charge and enhancing its interaction with microbial membranes.[8][9][10]
-
Modulated Hydrophobicity and Amphipathicity: The shorter side chain of Dap compared to lysine alters the hydrophobic-hydrophilic balance of the peptide. This allows for fine-tuning of the peptide's amphipathicity, a critical parameter for membrane insertion and lytic activity, while potentially reducing non-specific interactions with host cell membranes.[11]
-
Reduced Hemolytic Activity: A crucial aspect of AMP development is minimizing toxicity towards host cells, particularly red blood cells (hemolysis). The nuanced structural and charge properties imparted by Dap can lead to improved selectivity for microbial over mammalian membranes, resulting in a better therapeutic index.[6]
| Feature | L-Lysine | This compound (Dap) |
| Structure | ε-amino group on a four-carbon aliphatic chain | β-amino group on a one-carbon side chain |
| pKa of Side Chain | ~10.5 | ~6.0-7.0 (in peptide context)[8] |
| pH Sensitivity | Low | High (protonated at acidic pH)[9][10] |
| Proteolytic Stability | Susceptible to trypsin-like proteases | Increased resistance to proteolysis[5][6][7] |
| Impact on Hydrophobicity | Contributes to overall hydrophobicity | Less hydrophobic than lysine[11] |
Workflow for the Development of Dap-Containing Antimicrobial Peptides
The development of potent and selective Dap-containing AMPs follows a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A systematic workflow for the development of Dap-containing antimicrobial peptides.
Protocols and Methodologies
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dap-Containing Peptides
This protocol outlines the manual synthesis of a generic Dap-containing AMP using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Dap(Boc)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Phenol
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
Procedure:
-
Resin Swelling:
-
Place the Rink Amide MBHA resin in a reaction vessel.
-
Add DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
For Fmoc-L-Dap(Boc)-OH coupling: Due to potential steric hindrance, extend the coupling time to 4 hours or perform a double coupling.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Protocol 2: Cleavage and Deprotection
Caution: Perform this procedure in a well-ventilated fume hood, as TFA is highly corrosive.
-
Resin Preparation:
-
Wash the fully synthesized peptide-resin with DCM and dry under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains tryptophan, add 2.5% DTT. If it contains methionine, consider using a different scavenger cocktail to prevent side reactions.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
A white precipitate should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification and Characterization
-
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Mass Spectrometry: Confirm the identity and purity of the collected fractions using MALDI-TOF or ESI-MS. The observed mass should correspond to the calculated molecular weight of the desired peptide.[12]
-
Analytical RP-HPLC: Assess the final purity of the lyophilized peptide using an analytical C18 column. Purity should typically be >95%.[13]
-
NMR Spectroscopy: For detailed structural analysis, 2D NMR techniques can be employed to determine the solution structure of the peptide.[14]
-
Application Notes: Evaluating the Efficacy of Dap-Containing AMPs
Application Note 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Prepare a stock solution of the purified Dap-containing AMP in sterile water or a suitable buffer.
-
Perform serial twofold dilutions of the peptide in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible growth is observed.[6]
Application Note 2: Hemolytic Activity Assay
This assay assesses the peptide's toxicity to red blood cells.
Methodology:
-
Obtain fresh human or sheep red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation.
-
Prepare a 4% (v/v) suspension of RBCs in PBS.
-
In a 96-well plate, add serial dilutions of the peptide to the RBC suspension.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.[1][15]
Caption: Proposed pH-dependent mechanism of action for Dap-containing AMPs.
Conclusion
The incorporation of this compound represents a sophisticated and effective strategy in the rational design of antimicrobial peptides. By moving beyond the canonical amino acid repertoire, researchers can imbue AMPs with enhanced proteolytic stability and pH-sensitive activity, leading to more potent and selective drug candidates. The protocols and insights provided in this guide are intended to empower scientists in their efforts to combat the growing challenge of antimicrobial resistance, paving the way for the next generation of peptide-based therapeutics.
References
- 1. Rational Design of α-Helical Antimicrobial Peptides with Enhanced Activities and Specificity/Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPDeep: hemolytic activity prediction of antimicrobial peptides using transfer learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptides with pH-Dependent Activity and Alkaline Optima: Their Origins, Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Chemo-enzymatic Synthesis of L-2,3-diaminopropionic Acid (L-Dap) Derivatives
Abstract
L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that serves as a critical precursor for a range of bioactive molecules, including antibiotics, siderophores, and enzyme inhibitors.[1][2] Its unique structure, featuring primary amines at both the α and β positions, makes it an invaluable scaffold for drug development and bioconjugation.[3][4] This guide provides a comprehensive framework for the chemo-enzymatic synthesis of L-Dap derivatives. We leverage the stereospecificity of enzymatic synthesis to produce the L-Dap core, followed by the versatility of organic chemistry to install orthogonal protecting groups, yielding derivatives suitable for solid-phase peptide synthesis (SPPS) and other advanced applications. This dual approach harnesses the strengths of both biocatalysis and chemical synthesis, providing a robust and efficient pathway to these high-value compounds.
Introduction: The Strategic Importance of L-Dap
This compound is a cornerstone in the biosynthesis of numerous natural products. It forms the structural backbone of antibiotics like capreomycin and viomycin and is a key component of the siderophore staphyloferrin B, which is used by Staphylococcus aureus for iron acquisition.[2][5] Beyond its natural roles, the L-Dap scaffold has been extensively modified by researchers to create synthetic analogs with tailored biological activities.[3] These derivatives have shown significant promise as enzyme inhibitors, pH-sensitive gene delivery vectors, and versatile linkers in the construction of antibody-drug conjugates (ADCs).[6][7]
A purely chemical synthesis of chiral L-Dap is often hampered by the need for complex resolution steps to isolate the desired L-enantiomer. A chemo-enzymatic strategy circumvents this challenge. By using enzymes, we can synthesize the L-Dap core with near-perfect stereochemical control.[8] Subsequent chemical modifications can then be performed on the chirally pure intermediate to generate a diverse library of derivatives.
The Chemo-Enzymatic Workflow: A Synergistic Approach
Our strategy is divided into two primary stages: the enzymatic synthesis of the L-Dap backbone and the chemical protection of its functional groups. This workflow ensures high enantiopurity from the enzymatic step and high versatility from the chemical derivatization step.
Caption: Overall chemo-enzymatic workflow.
Part A: Enzymatic Synthesis of L-Dap Core
Scientific Principle: The SbnA/SbnB Pathway
We utilize a well-characterized two-enzyme system from Staphylococcus aureus for the biosynthesis of L-Dap.[1][5] This pathway offers excellent yield and specificity.
-
SbnA Catalysis: The first enzyme, SbnA, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. It catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to produce the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2] The PLP cofactor is essential for the formation of an aminoacrylate intermediate from OPS.[5]
-
SbnB Catalysis: The second enzyme, SbnB, is an NAD⁺-dependent dehydrogenase. It facilitates the oxidative hydrolysis of ACEGA, yielding L-Dap and α-ketoglutarate as the final products.[2]
Caption: The SbnA/SbnB enzymatic pathway for L-Dap synthesis.
Experimental Protocol: L-Dap Production
This protocol outlines the in vitro enzymatic synthesis of L-Dap. It assumes the availability of purified recombinant SbnA and SbnB enzymes.
Materials:
-
Purified SbnA and SbnB enzymes (≥95% purity)
-
O-phospho-L-serine (OPS)
-
L-glutamic acid
-
Pyridoxal 5'-phosphate (PLP)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
HEPES buffer (pH 7.5)
-
Trichloroacetic acid (TCA) for quenching
-
Cation exchange chromatography resin (e.g., Dowex 50WX8)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture by adding the components in the order listed in Table 1. Ensure all components are fully dissolved.
-
Enzyme Addition: Initiate the reaction by adding SbnA and SbnB to the mixture.
-
Incubation: Incubate the reaction at 37°C for 4-6 hours with gentle agitation. Monitor progress by taking small aliquots and analyzing via HPLC or an amino acid analyzer.
-
Reaction Quenching: Terminate the reaction by adding an equal volume of 10% (w/v) TCA to precipitate the enzymes. Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated protein.
-
Product Isolation:
-
Carefully decant the supernatant.
-
Load the supernatant onto a pre-equilibrated cation exchange column.
-
Wash the column extensively with deionized water to remove unreacted anionic substrates (OPS) and α-ketoglutarate.
-
Elute L-Dap using a gradient of aqueous ammonia (e.g., 0.1 to 2 M).
-
Combine fractions containing L-Dap (as determined by ninhydrin test or HPLC) and remove the ammonia by rotary evaporation.
-
-
Quantification & Characterization: Lyophilize the final product to obtain L-Dap as a white powder. Confirm identity and purity via Mass Spectrometry and NMR.
Table 1: Reaction Mixture for L-Dap Synthesis
| Component | Final Concentration | Causality/Purpose |
| HEPES Buffer (pH 7.5) | 50 mM | Maintains optimal pH for enzyme activity. |
| O-phospho-L-serine | 20 mM | Substrate for SbnA. |
| L-glutamic acid | 25 mM | Substrate for SbnA. |
| PLP | 100 µM | Essential cofactor for SbnA. |
| NAD⁺ | 2 mM | Essential cofactor for SbnB. |
| SbnA Enzyme | 5 µM | Catalyzes the first reaction step. |
| SbnB Enzyme | 5 µM | Catalyzes the second reaction step. |
Part B: Chemical Derivatization of L-Dap
Scientific Principle: Orthogonal Protection
To selectively functionalize the α- or β-amino group of L-Dap, we employ an orthogonal protection strategy. This involves using protecting groups that can be removed under different conditions. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group ideal for the α-amine.[9] It is stable to the basic conditions often used to remove the Fmoc group, a common protecting group for the β-amine in SPPS.[10]
Caption: Chemical strategy for selective derivatization of L-Dap.
Experimental Protocol: Nα-Boc Protection of L-Dap
This protocol describes the regioselective protection of the α-amino group of L-Dap. The slightly lower pKa of the α-amino group compared to the β-amino group allows for preferential reaction under controlled pH.[6]
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
5% Citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve L-Dap (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water containing sodium bicarbonate (2.5 equivalents). Stir until a clear solution is obtained.
-
Boc₂O Addition: Cool the solution to 0°C in an ice bath. Add a solution of Boc₂O (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC (ninhydrin stain).
-
Work-up:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove the dioxane.
-
Wash the remaining aqueous solution twice with ethyl acetate to remove unreacted Boc₂O and byproducts.
-
-
Acidification & Extraction:
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with a cold 5% citric acid solution.
-
Immediately extract the acidified aqueous layer three times with ethyl acetate.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Nα-Boc-L-Dap.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization if necessary. The resulting Nα-Boc-L-Dap has a free β-amino group that is now available for further, selective modification.[10]
Characterization & Purification of Final Derivatives
5.1. Purification by RP-HPLC Purification of the final protected L-Dap derivatives is typically achieved using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 220 nm.
5.2. Identity Confirmation The identity and purity of the synthesized derivatives must be rigorously confirmed.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the correct molecular weight of the product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the successful and regioselective addition of protecting groups.[11]
Conclusion
The chemo-enzymatic approach detailed herein provides a powerful and efficient platform for the synthesis of L-Dap and its valuable derivatives. By combining the unparalleled stereoselectivity of biocatalysis with the flexibility of modern organic chemistry, researchers can readily access a wide array of building blocks for drug discovery and development. The protocols provided serve as a validated starting point for scientists aiming to incorporate this versatile amino acid into their research programs, from novel peptide therapeutics to complex bioconjugates.
References
- 1. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 2. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis of L-2,3-diaminopropanoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Note: Conformational Analysis of Peptides Containing L-2,3-diaminopropionic Acid using NMR Spectroscopy
Introduction: The Structural Significance of L-2,3-diaminopropionic Acid in Peptides
The Role of Peptide Conformation in Biological Function and Drug Design
The three-dimensional structure of a peptide is intrinsically linked to its biological function. The specific arrangement of amino acid residues in space dictates its ability to interact with receptors, enzymes, and other biological targets. Consequently, a thorough understanding of peptide conformation is paramount in the fields of drug discovery and structural biology.[1][2] By elucidating the bioactive conformation, researchers can design more potent and selective peptide-based therapeutics.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining the high-resolution structures of biomolecules in their native solution environment.[3][4]
This compound (Dap): A Unique Non-Proteinogenic Amino Acid
This compound (Dap) is a non-proteinogenic amino acid characterized by the presence of two amino groups, at the α and β positions of the propionic acid backbone.[5] Unlike the 20 proteinogenic amino acids, Dap is not directly incorporated into peptides via ribosomal synthesis but is instead produced through specialized enzymatic pathways in various organisms, including plants and bacteria.[6] It is a key structural component of several natural products with significant biological activity, such as the antibiotics capreomycin and viomycin.[7] The incorporation of Dap into a peptide chain introduces a unique structural and chemical element. The additional primary amino group on the side chain can introduce branching, cross-linking, and alter the peptide's charge distribution and hydrogen bonding capabilities.[6][7]
Challenges and Opportunities in the Structural Elucidation of Dap-Containing Peptides
The presence of non-canonical amino acids like Dap presents both challenges and opportunities for structural analysis.[8][9][10] While standard NMR protocols for peptides are well-established, the unique spin system of Dap requires careful consideration during spectral assignment.[8] However, the distinct chemical properties of Dap can also be exploited. For instance, the pH-sensitive nature of the β-amino group can be harnessed to create peptides with environmentally responsive conformational changes.[11] This guide provides a comprehensive overview and detailed protocols for utilizing NMR spectroscopy to unravel the conformational intricacies of peptides containing this compound.
Foundational Principles of NMR for Peptide Conformational Analysis
Chemical Shifts as Probes of the Local Electronic Environment
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[12] For peptides, chemical shifts, particularly of the amide protons (HN) and alpha-protons (Hα), provide a wealth of information about the secondary structure. For example, Hα protons in α-helical regions typically resonate upfield compared to those in β-sheet structures.[4]
Through-Bond Correlations: COSY and TOCSY for Spin System Identification
Two-dimensional NMR experiments are essential for resolving the complex spectra of peptides. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are fundamental techniques that reveal through-bond scalar couplings between protons.[13] A COSY experiment identifies protons that are directly coupled, typically over two to three bonds.[13] TOCSY extends this by showing correlations between all protons within a coupled spin system.[13][14] This is crucial for identifying the complete set of proton resonances belonging to a specific amino acid residue.[3]
Through-Space Correlations: NOESY and ROESY for 3D Structure Determination
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that arises between protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds.[15] The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶).[3] 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary NMR experiments used to detect these interactions and generate the distance restraints necessary for 3D structure calculation.[3][16] The choice between NOESY and ROESY depends on the molecular weight of the peptide and the spectrometer frequency.[16]
The Impact of Dap on NMR Spectra
The presence of Dap introduces a unique spin system. The protons on the β-carbon (Hβ) will show correlations to the α-proton (Hα) in a COSY spectrum. The TOCSY spectrum will reveal the complete spin system of the Dap residue. The chemical shifts of the protons in and around the Dap residue will be influenced by the protonation state of the β-amino group, which can be modulated by the pH of the sample.
Experimental Design and Sample Preparation
Peptide Synthesis and Purification Considerations
The quality of the NMR data is highly dependent on the purity and stability of the peptide sample. Peptides should be synthesized using standard solid-phase or solution-phase methods, and the incorporation of Dap may require specialized protecting group strategies.[6] Following synthesis, the peptide must be purified to >95% homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final purified peptide should be lyophilized and stored under appropriate conditions to prevent degradation.
Protocol: NMR Sample Preparation for Dap-Containing Peptides
This protocol outlines the steps for preparing a high-quality peptide sample for NMR analysis.
Materials:
-
Lyophilized Dap-containing peptide (1-5 mg)
-
High-quality NMR tubes (e.g., Wilmad 526-PP or equivalent)[17]
-
Deuterated solvent (e.g., 90% H₂O/10% D₂O, or deuterated organic solvents like DMSO-d₆ if solubility is an issue)[17][18]
-
Buffer solution (e.g., phosphate buffer)[19]
-
pH meter and calibration standards
-
Vortex mixer
-
Pipettes
Procedure:
-
Dissolution: Carefully weigh 1-5 mg of the lyophilized peptide and dissolve it in a small volume of the chosen buffer in a clean vial.[18][20] For peptides, a concentration of 1-5 mM is generally required for 2D NMR experiments.[20]
-
Solvent Preparation: Prepare the final NMR solvent, typically 90% H₂O and 10% D₂O. The D₂O provides the lock signal for the NMR spectrometer.[17][19]
-
pH Adjustment: Adjust the pH of the peptide solution to the desired value. For observing amide protons, a pH between 4.0 and 7.0 is recommended to minimize exchange with the solvent.[17]
-
Transfer to NMR Tube: Transfer the final solution (typically 450-500 µL) into a clean, high-quality NMR tube.[18][19] Avoid introducing any particulate matter into the tube.[18]
-
Sample Stability: Ensure the peptide is stable under the chosen conditions for at least a week to allow for the acquisition of long NMR experiments.[20]
Table: Recommended Sample Conditions for NMR Analysis
| Parameter | Recommended Value | Rationale |
| Peptide Concentration | 1-5 mM | To ensure adequate signal-to-noise for 2D experiments.[20] |
| Sample Volume | 450-500 µL | Standard volume for most NMR probes.[19] |
| Solvent | 90% H₂O / 10% D₂O | Allows for observation of exchangeable amide protons and provides a lock signal.[17] |
| pH | 4.0 - 7.0 | Minimizes the exchange rate of amide protons with the solvent.[17] |
| Buffer | Phosphate buffer | A buffer with no non-exchangeable protons is preferred.[17] |
| Salt Concentration | < 200 mM | High salt concentrations can lead to signal broadening.[17] |
Step-by-Step Protocols for NMR Data Acquisition
Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the conformational analysis of a Dap-containing peptide using NMR spectroscopy.
Caption: Workflow for NMR-based peptide structure determination.
Protocol: 1D ¹H NMR for Initial Assessment
Purpose: To assess the overall quality of the sample, including concentration and the presence of impurities, and to optimize spectrometer parameters.
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the D₂O signal and shim the magnetic field to achieve good homogeneity.
-
Acquire a simple 1D ¹H spectrum with water suppression.
-
Analyze the spectrum for signal dispersion, which is an indicator of a folded structure. Broad lines may indicate aggregation.
Protocol: 2D ¹H-¹H TOCSY for Amino Acid Spin System Assignment
Purpose: To identify the complete proton spin systems for each amino acid residue in the peptide.[15]
Procedure:
-
Set up a 2D TOCSY experiment.
-
A key parameter is the mixing time, which determines the extent of magnetization transfer through the spin system. A mixing time of around 80 ms is typically used for peptides.[15]
-
Process the acquired data with appropriate window functions and Fourier transformation.
-
Analyze the TOCSY spectrum to identify the characteristic patterns of each amino acid's spin system, including that of Dap.
Protocol: 2D ¹H-¹H NOESY/ROESY for Inter-proton Distance Restraints
Purpose: To identify through-space correlations between protons, which are used to generate distance restraints for 3D structure calculation.[16]
Procedure:
-
Set up a 2D NOESY or ROESY experiment. The choice depends on the peptide's molecular weight; for smaller peptides that may have a near-zero NOE, ROESY is often preferred.[16]
-
The mixing time is a crucial parameter. For peptides, NOESY mixing times are typically in the range of 100-200 ms.[16]
-
Acquire and process the data.
-
Analyze the spectrum to identify cross-peaks, which correspond to pairs of protons that are close in space.
Protocol: Heteronuclear NMR (¹H-¹⁵N HSQC) for Enhanced Resolution (Optional)
Purpose: For larger or more complex peptides, isotopic labeling (with ¹⁵N) can greatly simplify the spectrum. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum provides a fingerprint of the peptide, with one peak for each backbone amide (except for proline).
Procedure:
-
Set up a standard ¹H-¹⁵N HSQC experiment.
-
The resulting spectrum will have the ¹H chemical shifts on one axis and the ¹⁵N chemical shifts on the other, providing excellent resolution.
Data Processing and Structural Elucidation
Resonance Assignment Strategy for Dap-Containing Peptides
The process of assigning each resonance in the NMR spectrum to a specific proton in the peptide sequence is a critical step.[16] The standard sequential assignment methodology developed by Wüthrich is typically employed.[16] This involves a combined analysis of the TOCSY and NOESY/ROESY spectra to walk along the peptide backbone. The unique spin system of Dap will be identified in the TOCSY spectrum, and its sequential connections to neighboring residues will be established from the NOESY/ROESY data.
Generation of Distance Restraints from NOESY/ROESY Spectra
The intensities of the cross-peaks in the NOESY/ROESY spectrum are used to classify inter-proton distances as short, medium, or long. These are then converted into distance restraints (e.g., 1.8-2.7 Å for strong NOEs, 1.8-3.3 Å for medium NOEs, and 1.8-5.0 Å for weak NOEs) for use in structure calculation programs.
Structure Calculation and Refinement
Structure calculation is typically performed using software packages such as CYANA, CNS, or Xplor-NIH.[9][10] These programs use the experimental distance restraints, along with standard bond lengths and angles, to calculate an ensemble of 3D structures that are consistent with the NMR data. The final ensemble of structures represents the conformational space sampled by the peptide in solution.
The Role of Computational Tools for Non-Canonical Amino Acids
For peptides containing non-canonical amino acids like Dap, it is necessary to generate the appropriate topology and parameter files for the structure calculation software.[9][10] Resources such as the Automated Topology Builder (ATB) server can be used to generate these files.[9][10]
Advanced NMR Techniques for Dynamic and Interaction Studies
Chemical Shift Perturbation (CSP) for Binding Site Mapping
Chemical shift perturbation (CSP) is a powerful technique for studying the interaction of a peptide with a binding partner.[21][22] By recording a series of ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled peptide upon titration with a ligand, the residues involved in the binding interface can be identified by observing which peaks shift their position.[21][22][23][24]
Variable Temperature NMR for Hydrogen Bond Analysis
The temperature dependence of amide proton chemical shifts can be used to identify protons that are involved in intramolecular hydrogen bonds.[25] Amide protons that are shielded from the solvent by hydrogen bonding will exhibit a smaller change in chemical shift with temperature compared to solvent-exposed protons.
Conclusion: Integrating NMR for a Comprehensive Understanding of Dap-Peptide Conformation
NMR spectroscopy provides an unparalleled level of detail for the conformational analysis of peptides in solution.[1][2] For peptides containing the non-proteinogenic amino acid this compound, a systematic application of 1D and 2D NMR techniques allows for a complete structural elucidation. The protocols and workflows outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the structure-function relationships of these unique and important molecules. The insights gained from such studies are invaluable for the rational design of novel peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 8. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 9. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mr.copernicus.org [mr.copernicus.org]
- 11. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 20. nmr-bio.com [nmr-bio.com]
- 21. bionmr.unl.edu [bionmr.unl.edu]
- 22. The measurement of binding affinities by NMR chemical shift perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Principal component analysis of chemical shift perturbation data of a multiple-ligand-binding system for elucidation of respective binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for X-ray Crystallography of Proteins with Bound L-2,3-diaminopropionic Acid
Introduction: The Significance of L-2,3-diaminopropionic Acid in Structural Biology
This compound (DAP) is a non-proteinogenic amino acid that serves as a crucial building block in the biosynthesis of numerous natural products, including antibiotics like capreomycin and viomycin, and siderophores such as staphyloferrin.[1][2] Its unique chemical structure, featuring two amine groups, imparts specific binding properties and reactivity, making it a molecule of significant interest in drug development and enzyme mechanism studies. Determining the three-dimensional structure of proteins in complex with DAP is paramount for understanding its biological roles and for designing novel therapeutics.
This guide provides a comprehensive overview and detailed protocols for the X-ray crystallography of proteins with bound this compound. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the structural basis of protein-DAP interactions.
I. Foundational Principles: Understanding the Unique Challenges of Crystallizing Protein-DAP Complexes
The journey to a high-resolution crystal structure of a protein-DAP complex is paved with specific challenges stemming from the physicochemical properties of DAP. As a small and highly polar molecule, DAP can influence protein solubility and stability, often in unpredictable ways.
A. The Nature of this compound:
This compound is a chiral amino acid with two primary amine groups and a carboxylic acid group. This high density of charged groups at physiological pH makes it very hydrophilic. Consequently, its interactions with proteins are often dominated by electrostatic forces, such as salt bridges and hydrogen bonds.
B. Key Considerations for Crystallization:
-
Protein Stability: The introduction of a charged ligand like DAP can alter the surface charge of the protein, potentially leading to aggregation or, conversely, increased solubility. Preliminary biophysical characterization, such as differential scanning fluorimetry (DSF) or dynamic light scattering (DLS), is highly recommended to assess the impact of DAP on protein stability.
-
Ligand Concentration: Achieving the optimal DAP concentration is critical. Too low a concentration may result in low occupancy in the crystal, while an excessively high concentration can lead to protein precipitation or the formation of poorly ordered crystals.[3]
-
pH Screening: The ionization state of both the protein and DAP is highly dependent on the pH of the crystallization solution. Therefore, a thorough pH screen is essential to identify conditions that favor a stable protein-DAP complex with a net charge conducive to crystal lattice formation. Protein-DNA complexes, which also involve significant electrostatic interactions, tend to crystallize at neutral or mildly acidic pH.[4][5] This provides a valuable starting point for screening protein-DAP complexes.
-
Choice of Crystallization Method: Both co-crystallization and soaking are viable methods for obtaining protein-DAP complex crystals.[3] However, co-crystallization is often the preferred method for small, highly soluble ligands like DAP, as it ensures the presence of the ligand throughout the crystallization process, which can be crucial for inducing a specific protein conformation necessary for crystal packing.[6]
II. Experimental Workflow: From Complex Formation to Data Collection
The following diagram outlines the comprehensive workflow for determining the crystal structure of a protein-DAP complex.
Caption: Overall workflow for determining the crystal structure of a protein-DAP complex.
III. Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
Given that this compound is a small, polar molecule, careful preparation of the stock solution is crucial for accurate and reproducible crystallization experiments.
Materials:
-
This compound (or its hydrochloride salt)
-
High-purity water (Milli-Q or equivalent)
-
Appropriate buffer (e.g., HEPES, Tris-HCl)
-
pH meter
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Weighing and Dissolving: Accurately weigh a small amount of this compound. Dissolve it in high-purity water to a high concentration (e.g., 1 M). If using the hydrochloride salt, be mindful of the change in molecular weight.
-
pH Adjustment: Adjust the pH of the DAP stock solution to the desired value (typically between 6.5 and 8.0) using a concentrated solution of a suitable buffer (e.g., 1 M HEPES or Tris). This is a critical step, as the pH of an unbuffered DAP solution will be acidic.
-
Sterilization: Filter the DAP stock solution through a 0.22 µm syringe filter to ensure sterility and remove any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Co-crystallization of Protein with this compound
This protocol is based on the successful crystallization of E. coli Aminopeptidase N in complex with this compound (PDB ID: 4XN7) and general best practices for protein-ligand co-crystallization.[7]
Materials:
-
Purified protein of interest (concentrated to 5-15 mg/mL)
-
This compound stock solution (from Protocol 1)
-
Crystallization screens (commercial or custom)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Pipettes and tips
Procedure:
-
Complex Formation:
-
Thaw an aliquot of the purified protein and the DAP stock solution.
-
In a microcentrifuge tube, mix the protein with the DAP stock solution to achieve a final DAP concentration in a 5-10 fold molar excess over the protein. The optimal molar ratio may need to be determined empirically.
-
Incubate the protein-DAP mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
For a sitting drop setup, pipette 100 µL of the crystallization screen solution into the reservoir of a 96-well plate.
-
In the drop well, mix 1 µL of the protein-DAP complex with 1 µL of the reservoir solution.
-
Seal the plate and incubate at a constant temperature (e.g., 20°C).
-
-
Crystal Monitoring and Optimization:
-
Regularly monitor the crystallization plates for the appearance of crystals over several days to weeks.
-
Once initial crystal hits are identified, perform optimization screens by varying the pH, precipitant concentration, and DAP concentration around the successful condition.
-
| Parameter | Typical Starting Range | Rationale |
| Protein Concentration | 5 - 15 mg/mL | A sufficiently high concentration is needed for supersaturation, but too high can lead to aggregation. |
| DAP Concentration | 1 - 10 mM (5-10x molar excess) | Ensures saturation of the binding site without causing protein precipitation. |
| pH | 6.0 - 8.5 | Crucial for the ionization state of both protein and DAP, influencing electrostatic interactions. |
| Precipitant | PEGs, salts (e.g., ammonium sulfate) | A wide range of precipitants should be screened to find optimal conditions. |
| Temperature | 4°C or 20°C | Affects protein stability and the kinetics of crystallization. |
Table 1: Typical Starting Parameters for Protein-DAP Co-crystallization Screening.
Protocol 3: X-ray Data Collection and Processing
A. Crystal Handling and Cryo-protection:
-
Crystal Harvesting: Carefully harvest the crystals from the drop using a cryo-loop.
-
Cryo-protection: Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant solution should be based on the mother liquor from the successful crystallization condition, supplemented with a cryo-agent (e.g., 20-30% glycerol or ethylene glycol). It is crucial to also include DAP in the cryo-protectant solution at the same concentration as in the crystallization drop to prevent the ligand from dissociating.
-
Flash-Cooling: Plunge the crystal into liquid nitrogen to flash-cool it.
B. Data Collection and Processing:
-
Data Collection: Collect X-ray diffraction data at a synchrotron source. A complete dataset is obtained by rotating the crystal in the X-ray beam.
-
Data Processing: Process the diffraction images using software such as XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
IV. Structure Solution, Refinement, and Validation
The following diagram illustrates the iterative process of structure refinement and model building.
Caption: Iterative cycle of crystallographic refinement and model building for a protein-DAP complex.
A. Structure Solution:
For a protein with a known structural homolog, molecular replacement is the most common method for solving the phase problem. A search model (the known structure) is used to find the correct orientation and position in the unit cell of the new crystal.
B. Model Building and Refinement:
-
Initial Model Building: An initial model of the protein is built into the electron density map using software like Coot.
-
Refinement: The model is refined against the experimental X-ray data using programs like PHENIX or REFMAC. This is an iterative process of improving the fit of the model to the electron density map while maintaining good stereochemistry.
-
Ligand Fitting: After several rounds of protein refinement, a clear difference electron density map (Fo-Fc) should appear in the DAP binding site. The DAP molecule can then be modeled into this density.
-
Generating Restraints for DAP: Since DAP is a non-standard amino acid, restraint files (in CIF format) defining its bond lengths, angles, and dihedrals are required for refinement software. These can be generated using tools like eLBOW in the PHENIX suite or the Grade server.[8]
-
Final Refinement: The complete protein-DAP complex is then subjected to further rounds of refinement, including the addition of water molecules.
C. Structure Validation:
The final model must be rigorously validated to ensure its quality. Tools such as MolProbity can be used to check for stereochemical outliers, clashes, and other potential errors. The final refined coordinates and structure factors should be deposited in the Protein Data Bank (PDB).
| PDB ID | Protein | Resolution (Å) | Crystallization Method | Key Crystallization Conditions |
| 4XN7 | E. coli Aminopeptidase N | 2.22 | Co-crystallization | 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, 8% v/v Ethylene glycol |
Table 2: Example of Crystallization Conditions for a Protein-DAP Complex from the PDB. [7]
V. Conclusion: Advancing Structural Biology with DAP Complexes
The determination of high-resolution crystal structures of protein-DAP complexes provides invaluable insights into the molecular basis of their biological functions. The protocols and guidelines presented here offer a robust framework for successfully navigating the challenges associated with crystallizing these important complexes. By combining careful experimental design with state-of-the-art crystallographic techniques, researchers can continue to unravel the intricate roles of this compound in biology and leverage this knowledge for the development of novel therapeutics.
VI. References
-
Toh, S. I., Lo, C. L., & Chang, C. Y. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid this compound. Acta Crystallographica Section F: Structural Biology Communications, 79(Pt 7), 193–199. --INVALID-LINK--
-
Toh, S. I., Lo, C. L., & Chang, C. Y. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid this compound. PubMed, 37405487. --INVALID-LINK--
-
RCSB PDB (2016). 4XN7: Crystal Structure of E. coli Aminopeptidase N in complex with this compound. RCSB Protein Data Bank. --INVALID-LINK--
-
Rupp, B. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 11), 1215–1223. --INVALID-LINK--
-
Yang, W. (2006). Crystallization of protein-DNA complexes. Center for Cancer Research, National Cancer Institute. --INVALID-LINK--
-
WIPO (2012). WO/2012/019967 PROCESS FOR THE PREPARATION OF ENANTIOMERIC FORMS OF 2,3-DIAMINOPROPIONIC ACID DERIVATIVES. WIPO Patentscope. --INVALID-LINK--
-
Protein Data Bank Japan (n.d.). 4xn7 - Crystal Structure of E. coli Aminopeptidase N in complex with this compound - Summary. Protein Data Bank Japan. --INVALID-LINK--
-
Müller, I. B., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. --INVALID-LINK--
-
Bitesize Bio (2022). Crystallization of Protein–DNA Complexes: A Reliable Protocol. Bitesize Bio. --INVALID-LINK--
-
An, J. H., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(16), 4995. --INVALID-LINK--
-
INIS-IAEA (2007). Crystallization of protein–ligand complexes. INIS-IAEA. --INVALID-LINK--
-
Gálová, E., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 14(1), 1-13. --INVALID-LINK--
-
News-Medical.net (2019). Protein Crystallography Common Problems, Tips, and Advice. News-Medical.net. --INVALID-LINK--
-
Encyclopedia.pub (2023). Methods for Protein Crystallization. Encyclopedia.pub. --INVALID-LINK--
-
Creative Biostructure (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. --INVALID-LINK--
-
PHENIX (n.d.). Restraints Editor Especially Ligands (REEL). PHENIX. --INVALID-LINK--
-
Gálová, E., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 14(1), e12863. --INVALID-LINK--
-
Wulsdorf, T., et al. (2017). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem, 12(4), 292-301. --INVALID-LINK--
-
PHENIX (n.d.). Restraints in Phenix. PHENIX. --INVALID-LINK--
-
PHENIX (n.d.). Restraint jiffys. PHENIX. --INVALID-LINK--
-
Headd, J. J., et al. (2012). Use of knowledge-based restraints in phenix.refine to improve macromolecular refinement at low resolution. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 381-390. --INVALID-LINK--
-
CCP4 (2020). CIF files. CCP4 wiki. --INVALID-LINK--
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. CIF files - CCP4 wiki [wiki.uni-konstanz.de]
Troubleshooting & Optimization
Overcoming challenges in the chemical synthesis of L-2,3-diaminopropionic acid.
Welcome to the technical support center for the chemical synthesis of L-2,3-diaminopropionic acid (L-DAP). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable non-proteinogenic amino acid. L-DAP is a crucial building block in the synthesis of various bioactive molecules, including antibiotics and siderophores.[1][2][3] Its successful synthesis, however, is often fraught with challenges ranging from protecting group strategies to maintaining stereochemical integrity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of L-DAP. The insights provided herein are based on established literature and practical experience to ensure scientific accuracy and experimental success.
Troubleshooting Guide: Common Issues in L-DAP Synthesis
This section addresses specific problems that may arise during the chemical synthesis of L-DAP, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Hofmann or Curtius rearrangement | - Incomplete conversion of the starting amide or acyl azide.- Side reactions due to inappropriate protecting groups on the α-amino group.- Suboptimal reaction conditions (temperature, reagent stoichiometry). | - Ensure complete dryness of reagents and solvents.- Employ a di-protected α-amino group (e.g., Boc2) to prevent side reactions.[4][5][6]- Optimize reaction temperature and time based on small-scale trials.- For the Curtius rearrangement, ensure efficient trapping of the isocyanate intermediate.[6] |
| Presence of diastereomers in the final product (Racemization) | - Epimerization at the α-carbon during activation of the carboxyl group or under harsh basic/acidic conditions.- Racemization during peptide coupling if L-DAP is used in subsequent steps.[7][8] | - Use mild coupling reagents and racemization suppressants (e.g., Oxyma, HOAt) in subsequent peptide synthesis.[9]- Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.- Chiral HPLC analysis is recommended to monitor enantiomeric purity throughout the synthesis. |
| Difficulty in removing protecting groups | - Incomplete cleavage due to insufficient reaction time or reagent concentration.- The chosen protecting groups are not truly orthogonal under the applied reaction conditions. | - Increase reaction time or the equivalents of the deprotecting agent.- Carefully select orthogonal protecting groups (e.g., Boc/Cbz, Fmoc/Boc) based on the overall synthetic strategy.[10][11]- Monitor the deprotection reaction by TLC or LC-MS to ensure completion. |
| Complex mixture of byproducts during purification | - Side reactions from unprotected functional groups.- Degradation of starting materials or products under the reaction conditions. | - Re-evaluate the protecting group strategy to ensure all reactive sites are adequately masked.[11]- Purify intermediates at each step to avoid carrying over impurities.[10][12]- Consider alternative synthetic routes that may offer cleaner reaction profiles. |
| Poor solubility of intermediates | - Aggregation of peptide-like intermediates, especially in non-polar solvents.[13] | - Use polar aprotic solvents like DMF or NMP.- For solid-phase synthesis, in situ neutralization protocols can minimize aggregation.[13] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of L-DAP.
Q1: What are the most common starting materials for L-DAP synthesis and what are the pros and cons of each?
A1: The choice of starting material significantly influences the synthetic strategy. The three most common precursors are L-asparagine, L- or D-serine, and L-aspartic acid derivatives.
| Starting Material | Synthetic Approach | Advantages | Disadvantages |
| L-Asparagine | Hofmann or Curtius rearrangement of the side-chain amide.[14][15] | Readily available and inexpensive chiral starting material. | Rearrangement reactions can be low-yielding and require careful optimization of protecting groups to avoid side reactions.[6] |
| L- or D-Serine | Conversion of the hydroxyl group to an amino group, often via an azide intermediate or reductive amination.[10][12] | Stereochemistry is well-defined. Allows for the introduction of diverse protecting groups on the β-amino group. | Multi-step synthesis which may lead to lower overall yields. |
| L-Aspartic Acid derivative | Curtius rearrangement of the side-chain carboxylic acid.[4][5][6] | Efficient and cost-effective for orthogonally protected L-DAP.[4][6] | Requires proper protection of the α-amino group (e.g., as di-Boc) for the success of the rearrangement.[4][5] |
Q2: How can I effectively protect the two amino groups of L-DAP for use in peptide synthesis?
A2: The key is to use orthogonal protecting groups that can be removed selectively.[11] A common strategy is to protect the α-amino group with a base-labile group like Fmoc and the β-amino group with an acid-labile group like Boc, or vice versa. This allows for selective deprotection and subsequent derivatization at either amino group. For example, Nα-Fmoc-Nβ-Boc-L-DAP is a commercially available derivative suitable for solid-phase peptide synthesis (SPPS).
Q3: What is the best way to purify the final L-DAP product?
A3: Purification of L-DAP and its derivatives often requires chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for both purification and analysis of the final product and intermediates.[3] For larger scale preparations, column chromatography on silica gel may be employed for protected intermediates. It is often advantageous to purify intermediates at each synthetic step to simplify the final purification.[10][12]
Q4: What analytical techniques are essential for characterizing L-DAP and its derivatives?
A4: A combination of analytical techniques is crucial for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of L-DAP and its protected derivatives.[3]
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the synthesized compounds.
-
Chiral HPLC: Essential for determining the enantiomeric purity and detecting any racemization that may have occurred during the synthesis.
-
Optical Rotation: Measurement of the specific rotation can help confirm the stereochemical integrity of the chiral center.[11]
Experimental Workflow & Protocols
General Workflow for L-DAP Synthesis via Curtius Rearrangement
The following diagram illustrates a general workflow for the synthesis of orthogonally protected L-DAP starting from an Nα-protected L-aspartic acid derivative.
Caption: General workflow for L-DAP synthesis via Curtius rearrangement.
Visualizing Orthogonal Protecting Group Strategy
The choice of protecting groups is fundamental to a successful synthesis. The following diagram illustrates the concept of orthogonal protection for L-DAP.
Caption: Orthogonal protecting groups for L-DAP and their removal conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 4. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 7. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Incorporation of L-2,3-Diaminopropionic Acid (Dap) in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-2,3-diaminopropionic acid (Dap). This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the incorporation of this non-canonical amino acid into peptides. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when incorporating this compound (Dap) in solid-phase peptide synthesis (SPPS)?
The primary side reaction of concern is intramolecular cyclization, leading to the formation of a stable six-membered piperidin-2-one (δ-lactam) or, more commonly with its homologue diaminobutyric acid (Dab), a five-membered pyrrolidin-2-one (γ-lactam).[1][2] This is especially prevalent during the activation/coupling step. Another potential issue, though less specific to Dap itself, is aspartimide formation, particularly if the peptide sequence contains Asp-Xxx motifs.[3][4][5] Additionally, incomplete coupling due to steric hindrance and issues related to the choice and removal of the side-chain protecting group are common hurdles.
Q2: Why is the choice of an orthogonal protecting group for the β-amino group of Dap so critical?
The β-amino group of Dap requires a robust protecting group that is stable throughout the synthesis but can be selectively removed for subsequent modifications, such as peptide branching or cyclization.[6][7][8] The protecting group must be orthogonal to the Nα-Fmoc group (which is base-labile) and the acid-labile resin linker and other side-chain protecting groups (e.g., tBu, Boc, Trt).[9][10] An inadequate protecting group can lead to premature deprotection and subsequent side reactions at the β-amino group. The 4-methyltrityl (Mtt) group is a commonly used protecting group for this purpose due to its selective removal under mildly acidic conditions.[9][11]
Q3: What are the recommended coupling conditions for Fmoc-Dap derivatives to minimize side reactions?
Due to the potential for lactam formation, pre-activation of Fmoc-Dap derivatives should be minimized or avoided altogether.[12] The use of coupling reagents that facilitate rapid amide bond formation without prolonged activation times is recommended. For challenging couplings, phosphonium-based reagents like PyBOP® or uronium-based reagents like HATU can be effective. However, for derivatives prone to cyclization like Fmoc-Dab(Mtt)-OH, the use of DEPBT with a multi-time, pre-incubation-free protocol has been shown to achieve complete incorporation.[12] It is also advisable to perform a double coupling to ensure the reaction goes to completion.[13]
Q4: How can I effectively monitor the incorporation of Dap and detect potential side products?
Monitoring the incorporation of Dap can be achieved through standard in-process controls like the Kaiser test or by cleaving a small amount of resin for analysis by HPLC and mass spectrometry (MS).[14][15] The Kaiser test will indicate the presence of unreacted primary amines. For detecting side products, high-resolution mass spectrometry is invaluable. For instance, lactam formation will result in the loss of the amino acid from the main peptide chain and the appearance of a corresponding truncated sequence. Isomeric byproducts, such as those arising from aspartimide formation, will have the same mass as the target peptide but different retention times on RP-HPLC.[13][15]
II. Troubleshooting Guide
Problem: Low Coupling Efficiency or Incomplete Reaction with Fmoc-Dap(PG)-OH
Symptom: Positive Kaiser test after coupling; presence of a significant deletion sequence (peptide lacking the Dap residue) in the final HPLC/MS analysis.
Possible Causes:
-
Steric Hindrance: The bulky nature of the Dap side-chain protecting group (e.g., Mtt) can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[13]
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing efficient access of reagents to the reaction site.[16]
-
Suboptimal Coupling Reagents: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance associated with the protected Dap residue.
Solutions and Protocols:
| Solution | Detailed Protocol |
| 1. Double Coupling | After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated Fmoc-Dap(PG)-OH. |
| 2. Use a More Potent Coupling Reagent | Employ a more reactive coupling reagent such as HATU or PyAOP. These are generally more effective for sterically hindered amino acids.[16] |
| 3. Change the Solvent System | To disrupt peptide aggregation, consider using a solvent mixture such as DCM:DMF:NMP (1:1:1) or adding chaotropic salts like LiCl to the coupling reaction.[16] |
| 4. Increase Reaction Temperature | Microwave-assisted SPPS can provide the energy needed to overcome both steric hindrance and aggregation, leading to improved coupling efficiency.[16] |
Problem: Observation of Unexpected Peaks in HPLC/MS - Suspected Lactam Formation
Symptom: A major peak in the HPLC chromatogram with a mass corresponding to the peptide sequence truncated at the Dap residue.
Possible Causes:
-
Intramolecular Cyclization: The activated carboxyl group of the Dap residue can be attacked by its own β-amino group, leading to the formation of a stable lactam ring. This side reaction is particularly prevalent with prolonged pre-activation times.[1][12]
-
Choice of Coupling Reagent: Certain coupling reagents may promote lactam formation more than others.
Solutions and Protocols:
| Solution | Detailed Protocol |
| 1. Minimize Pre-activation Time | Add the coupling reagent directly to the reaction vessel containing the resin and the Fmoc-Dap(PG)-OH solution without a pre-activation step. |
| 2. Use DEPBT as the Coupling Reagent | For derivatives known to be problematic, such as Fmoc-Dab(Mtt)-OH, a multi-time, pre-incubation-free protocol with DEPBT has been shown to be effective in suppressing lactam formation.[12] |
| 3. Lower the Reaction Temperature | Performing the coupling at a lower temperature (e.g., 0 °C) can help to slow down the rate of intramolecular cyclization relative to the desired intermolecular coupling reaction. |
Problem: Premature Deprotection of the Dap Side-Chain Protecting Group (e.g., Mtt)
Symptom: Mass corresponding to the peptide with a deprotected Dap side chain, or byproducts resulting from the reaction of the deprotected side chain, are observed in the final analysis.
Possible Causes:
-
Repeated Exposure to Mildly Acidic Conditions: Although the Mtt group is designed to be removed with dilute TFA, repeated cycles of Fmoc deprotection with piperidine can lead to a gradual loss of this protecting group.
-
Inappropriate Neutralization Steps: The use of certain bases for neutralization after Fmoc deprotection can sometimes affect the stability of acid-labile side-chain protecting groups.[17]
Solutions and Protocols:
| Solution | Detailed Protocol |
| 1. Use a More Stable Protecting Group | If premature deprotection is a persistent issue, consider using a more robust protecting group for the Dap side chain, such as Boc, which requires stronger acidic conditions for removal. |
| 2. Modify the Fmoc Deprotection/Neutralization Protocol | Minimize the exposure time to the deprotection solution. Consider skipping the DIPEA/DCM neutralization step and perform the neutralization in situ during the subsequent coupling step.[17] |
III. In-Depth Protocols and Mechanisms
Mechanism of Lactam Formation
Lactam formation is an intramolecular cyclization reaction that can compete with the desired intermolecular peptide bond formation. The reaction is initiated by the activation of the carboxylic acid of the Dap residue. The nucleophilic β-amino group then attacks the activated carboxyl group, leading to the formation of a stable cyclic amide (lactam) and termination of the peptide chain.
Caption: Mechanism of lactam formation during Dap incorporation.
Protocol for Selective On-Resin Deprotection of the Mtt Group
This protocol allows for the selective removal of the Mtt protecting group from the Dap side chain while the peptide remains attached to the resin, enabling site-specific modification.
Reagents:
-
Deprotection Solution: 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in Dichloromethane (DCM).[9][11]
-
Washing Solvents: DCM, Methanol (MeOH), N,N-Dimethylformamide (DMF).
-
Neutralization Solution: 1% Diisopropylethylamine (DIEA) in DMF.
Procedure:
-
Swell the Mtt-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM and add the deprotection solution (approx. 10 mL per gram of resin).
-
Gently agitate the resin at room temperature for 30 minutes. A yellow-orange color in the solution indicates the release of the Mtt cation.[9]
-
Remove a few resin beads and wash them with DCM. Add a drop of 100% TFA. An immediate bright orange color indicates incomplete deprotection. If so, continue the reaction for another 30 minutes and re-test.
-
Once the deprotection is complete (negative trityl test), filter the resin and wash thoroughly with DCM (3x), MeOH (2x), and DCM (3x).[18]
-
Neutralize the resin by washing with 1% DIEA in DMF (2x).
-
Wash the resin with DMF (3x) to prepare for the subsequent reaction on the deprotected β-amino group.
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency of Dap.
IV. References
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. --INVALID-LINK--
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. American Chemical Society. --INVALID-LINK--
-
Yang, Y., et al. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 17(42), 9353-9357. --INVALID-LINK--
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. --INVALID-LINK--
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. --INVALID-LINK--
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. --INVALID-LINK--
-
BenchChem. (2025). Protocol for Selective Deprotection of the Mtt Group. --INVALID-LINK--
-
Sigma-Aldrich. Selecting Orthogonal Building Blocks. --INVALID-LINK--
-
Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. --INVALID-LINK--
-
Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PubMed Central. --INVALID-LINK--
-
The Royal Society of Chemistry. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. --INVALID-LINK--
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed. --INVALID-LINK--
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. --INVALID-LINK--
-
BenchChem. (2025). Application Note: Selective Deprotection of the Mtt Group from Nε-L-Lys(Mtt)-OH. --INVALID-LINK--
-
Limal, D., et al. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. PubMed. --INVALID-LINK--
-
Aapptec Peptides. Fmoc-Dap(Mtt)-OH [654670-89-0]. --INVALID-LINK--
-
Kay, C., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PubMed Central. --INVALID-LINK--
-
P3 BioSystems. Fmoc-Dap(Mtt)-OH. --INVALID-LINK--
-
Aapptec Peptides. Fmoc-Dab(Mtt)-OH, CAS 851392-68-2. --INVALID-LINK--
-
Li, Y., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. PubMed. --INVALID-LINK--
-
Mohammed, A. & S. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. --INVALID-LINK--
-
Stephenson, R. C., & Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. PubMed. --INVALID-LINK--
-
AltaBioscience. Fmoc Amino Acids for SPPS. --INVALID-LINK--
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. --INVALID-LINK--
-
BenchChem. (2025). Side reactions associated with piperidine treatment of PEG-containing molecules. --INVALID-LINK--
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. --INVALID-LINK--
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. --INVALID-LINK--
-
Thapa, P., et al. (2019). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. PubMed Central. --INVALID-LINK--
-
D-Amino Acid Peptides: Challenges in Solid-Phase Synthesis. --INVALID-LINK--
-
Mesa Labs. (2021). SPPS Tips For Success Handout. --INVALID-LINK--
-
Heim, C. E., et al. (2014). Synthesis of this compound, a siderophore and antibiotic precursor. PubMed. --INVALID-LINK--
-
Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. UCL Discovery. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). --INVALID-LINK--
-
Aapptec. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. --INVALID-LINK--
-
Stephenson, R. C., & Clarke, S. (1989). Succinimide formation from aspartyl and Asn peptides as a model for the spontaneous degradation of proteins. ResearchGate. --INVALID-LINK--
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. --INVALID-LINK--
-
Góngora-Benítez, M., et al. (2014). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. --INVALID-LINK--
-
Fujii, N., & Aki, K. (2016). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. PubMed Central. --INVALID-LINK--
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. --INVALID-LINK--
-
Antiproliferative Effect of the Piperidine Nitroxide Tempol on Neoplastic and Nonneoplastic Mammalian Cell Lines. (2002). ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of 3-[(4-Methylphenyl)methyl]piperidine. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mesalabs.com [mesalabs.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Optimizing L-2,3-Diaminopropionic Acid (Dap) Integration in SPPS
Welcome to the technical support guide for the successful incorporation of L-2,3-diaminopropionic acid (Dap) and its derivatives into your peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The unique bifunctional nature of Dap, featuring both an α- and a β-amino group, offers a powerful handle for creating branched peptides, cyclized structures, and conjugation sites. However, this same feature introduces specific challenges that require careful consideration of protecting group strategy and coupling conditions to prevent unwanted side reactions and ensure high-purity final products.
This guide is structured to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot effectively and optimize your syntheses with confidence.
Section 1: Understanding the Core Challenges with Dap
The primary difficulty in SPPS when using Dap revolves around the presence of two nucleophilic amino groups. Without a robust and orthogonal protection strategy, you risk:
-
α- and β-Acylation: The incoming activated amino acid can couple to either the intended α-amino group of the growing peptide chain or the unprotected β-amino group of the Dap side chain, leading to branched impurities.
-
Intramolecular Cyclization (Lactamization): Certain protected Dap derivatives, particularly those with larger side-chain protecting groups, can undergo intramolecular cyclization to form a stable six-membered lactam during the activation step, consuming the building block before it can couple to the resin-bound peptide.[1][2]
-
Incomplete Coupling: Steric hindrance from the side-chain protecting group can impede the coupling reaction, resulting in deletion sequences.
The key to success lies in selecting the right orthogonally protected Dap derivative and fine-tuning the coupling conditions to favor the desired reaction pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the incorporation of Dap residues.
Question 1: My HPLC and Mass Spec data show a significant deletion sequence at the Dap position. What's causing this poor coupling efficiency?
Answer:
This is a classic problem that can stem from several factors, most commonly steric hindrance or premature deactivation of your Dap building block.
Immediate Troubleshooting Steps:
-
Verify Your Reagents: Ensure your coupling reagents and solvents are fresh and anhydrous. Old reagents, especially phosphonium and uranium salts, can lose potency.
-
Extend Coupling Time: A simple first step is to increase the coupling reaction time. For a standard 2-hour coupling, try extending it to 4 hours or even overnight.
-
Perform a Double Coupling: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of the activated Dap amino acid.[3] This is often sufficient to drive the reaction to completion.
-
Monitor with a Qualitative Test: Use a qualitative test like the Kaiser test (for primary amines) to check for the presence of unreacted free amines on the resin after coupling.[4] A positive (blue bead) result confirms incomplete coupling and the need for a second coupling.
Deeper Mechanistic Analysis:
The most likely culprit is the choice of protected Dap derivative and coupling reagent combination. For instance, Fmoc-Dap(Mtt)-OH and its analogue Fmoc-Dab(Mtt)-OH are known to exhibit poor coupling efficiency.[1][2] This is due to a rapid intramolecular cyclization (lactamization) that occurs upon activation, especially during pre-activation steps. The activated carboxylic acid reacts with the side-chain amine, consuming the building block before it can couple to the peptide.
Recommended Solution:
-
Change Your Building Block: The most robust solution is to switch to a Dap derivative with a less bulky or different type of protecting group that is less prone to lactamization, such as Fmoc-Dap(Boc)-OH .[5][6]
-
Optimize Coupling for Mtt-Protected Dap: If you must use an Mtt-protected derivative, avoid pre-activation. Add the coupling reagent directly to the resin immediately after adding the amino acid and base. Research has shown that the coupling reagent DEPBT can achieve complete incorporation of Fmoc-Dab(Mtt)-OH (a close analogue) using a multi-time, preincubation-free protocol, as it slows the rate of lactamization compared to other reagents.[2]
Question 2: I'm observing a mass corresponding to my peptide plus the mass of another amino acid residue, suggesting side-chain branching. How can I prevent this?
Answer:
This indicates a failure in your orthogonal protection strategy. The β-amino group of the Dap side chain is becoming acylated.
Root Cause Analysis:
-
Incomplete Side-Chain Protection: The protecting group on the β-amino group may have been prematurely or partially cleaved during a previous step. This is common if the protecting group is not fully orthogonal to the conditions used for α-amino deprotection.
-
Protecting Group Instability: Some side-chain protecting groups have slight lability to the conditions used for Fmoc removal (piperidine). For example, while generally stable, very prolonged or repeated exposure to piperidine can slowly cleave some acid-labile groups.
Preventative Measures & Solutions:
-
Select a Robust Protecting Group: For standard Fmoc/tBu chemistry, Fmoc-Dap(Boc)-OH is an excellent choice. The Boc group is highly stable to piperidine but is cleanly removed with Trifluoroacetic Acid (TFA) during the final cleavage step.
-
Consider Hyper-Orthogonal Groups: If you need to deprotect the side chain on-resin for further modification, you must use a protecting group that is cleaved under conditions that affect neither Fmoc nor tBu/Trt groups.
| Protecting Group | Cleavage Reagent | Stability | Use Case |
| Boc | TFA (acid) | Stable to piperidine, hydrazine. | Standard incorporation; cleaved globally at the end. |
| Mtt (4-Methyltrityl) | 1-2% TFA in DCM (very mild acid) | Stable to piperidine, hydrazine. | On-resin side-chain modification. |
| ivDde | 2-10% Hydrazine in DMF | Stable to TFA, piperidine. | On-resin side-chain modification. |
| Alloc | Pd(PPh₃)₄ / Scavenger | Stable to TFA, piperidine, hydrazine. | On-resin side-chain modification, especially for sensitive peptides. |
Section 3: Recommended Protocols
Adherence to a validated protocol is the best way to prevent issues before they arise.
Protocol 3.1: Standard Coupling of Fmoc-Dap(Boc)-OH
This protocol is recommended for routine incorporation of a Dap residue where the side chain will be deprotected during final cleavage.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.4-0.8 mmol/g) in Dichloromethane (DCM) for 30 minutes, then in N,N-Dimethylformamide (DMF) for 30 minutes.[7]
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling Reaction:
-
Prepare the activation mixture in a separate vessel:
-
Fmoc-Dap(Boc)-OH (4 eq.)
-
HATU (3.9 eq.)
-
Anhydrous DMF
-
-
Add the activation mixture to the resin.
-
Immediately add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the reaction vessel.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Monitoring and Wash:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling.[4]
-
If the test is positive (blue beads), perform a second coupling (repeat step 2).
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., Acetic Anhydride/DIPEA/DMF) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection/coupling cycle.
-
Protocol 3.2: On-Resin Side-Chain Deprotection of Dap(ivDde)
This protocol is for when you need to selectively modify the Dap side chain while the peptide remains attached to the resin.
-
Peptide Synthesis: Synthesize your peptide up to and including the Fmoc-Dap(ivDde)-OH residue using standard protocols. After incorporating the final amino acid, ensure the N-terminus is protected (e.g., with a Boc group) to prevent its participation in subsequent reactions.
-
ivDde Group Removal:
-
Swell the resin in DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF.
-
Agitate for 5 minutes. Drain and repeat the treatment for another 5 minutes.
-
Wash the resin extensively with DMF (at least 10x) to remove all traces of hydrazine.
-
-
Verification:
-
Perform a qualitative test (e.g., TNBS test) to confirm the presence of the newly freed side-chain primary amine.
-
-
Side-Chain Modification:
-
Proceed with your desired side-chain modification (e.g., acylation with a fatty acid, attachment of a fluorescent label) using appropriate coupling chemistry.
-
Section 4: Advanced Considerations & Final Analysis
Coupling Reagent Selection:
For sterically hindered couplings, which can sometimes be the case with Dap derivatives, high-potency aminium/uronium or phosphonium salt reagents are preferred over standard carbodiimides.[8]
| Reagent Class | Examples | Pros | Cons |
| Aminium/Uronium | HATU, HBTU, HCTU, COMU[9] | Highly reactive, fast kinetics. | Can cause guanidinylation of the free N-terminus if not pre-activated.[10] |
| Phosphonium | PyBOP, PyAOP[8][11] | Highly reactive, no risk of guanidinylation. | Byproducts can be more difficult to wash away. |
| Carbodiimide | DIC/HOBt | Low cost. | Slower reaction rates, higher risk of racemization. |
Final Peptide Analysis:
After cleavage and deprotection, it is critical to verify the purity and identity of your Dap-containing peptide.
-
RP-HPLC: Use a C18 column with a water/acetonitrile gradient (both containing 0.1% TFA) to assess purity.[12] Look for a single major peak. Side products like branched or deletion sequences will typically appear as separate, often closely eluting, peaks.
-
Mass Spectrometry (LC-MS or MALDI-TOF): This is essential to confirm the molecular weight of your final product.[13][14] Compare the observed mass with the theoretical mass. This will definitively confirm successful incorporation and identify any unexpected modifications or failures.
By understanding the unique chemistry of this compound and applying these targeted troubleshooting and optimization strategies, you can confidently incorporate this versatile building block into your synthetic peptides.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of L-2,3-diaminopropionic Acid
Welcome to the technical support center for the HPLC analysis of L-2,3-diaminopropionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak tailing. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I know if I have a problem?
A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[3] A common metric to quantify peak shape is the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. A value greater than 1.2 suggests significant tailing that can compromise the accuracy of peak integration and quantification.[4]
Q2: I'm seeing peak tailing specifically with this compound. What makes this compound prone to this issue?
A2: this compound is a polar molecule with two primary amine functional groups.[][6][7][8] These basic groups are prone to strong secondary interactions with the stationary phase, particularly with residual silanol groups (Si-OH) on the surface of silica-based columns.[3][9][10] These interactions are a common cause of peak tailing for basic compounds.[3][11]
In-Depth Troubleshooting Guides
Issue 1: My this compound peak is consistently tailing on a standard C18 column.
This is a very common issue stemming from the interaction between your basic analyte and the silica stationary phase. Let's break down the causes and solutions.
Most reversed-phase HPLC columns use silica particles as the support material.[12] During the manufacturing process where the C18 (or other) ligands are bonded to the silica, it's impossible to cover all the surface silanol groups due to steric hindrance.[13][14] These remaining, or "residual," silanol groups are weakly acidic and can exist in an ionized (Si-O⁻) or non-ionized (Si-OH) state depending on the mobile phase pH.[9][15]
Your this compound, being a basic compound with primary amine groups, can become protonated (positively charged) in the mobile phase. These positively charged analyte molecules can then interact strongly with the negatively charged, ionized silanol groups on the stationary phase surface through an ion-exchange mechanism.[9][16] This "secondary retention mechanism" holds back a fraction of the analyte molecules longer than the primary reversed-phase retention, resulting in a tailing peak.[3][10]
Troubleshooting Workflow for Silanol-Induced Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
The most effective way to mitigate silanol interactions is to control the ionization of the silanol groups by lowering the mobile phase pH.[4][17]
-
Mechanism: By lowering the pH to around 2.5-3.0, the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge.[9][17] This prevents the ion-exchange interaction with your protonated this compound, leading to a more symmetrical peak shape.[16]
-
Practical Tip: Use a buffer like phosphate or an additive like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to control and maintain a low pH.[17][18] Be mindful that operating at very low pH can risk dissolving the silica backbone of the column, so always check your column's recommended pH range.[17]
If adjusting the pH alone is not sufficient, increasing the ionic strength of your mobile phase can help.
-
Mechanism: A higher concentration of buffer ions (e.g., from 10 mM to 25-50 mM) can shield the charged silanol sites on the stationary phase.[17] These buffer ions compete with the analyte for interaction with the active sites, thereby reducing the secondary retention that causes tailing.[19]
-
Caution: Ensure your chosen buffer is soluble in the organic modifier of your mobile phase to avoid precipitation and system blockage.[20]
For particularly challenging separations, specific additives can be used.
-
Competing Bases: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase.[17][18] TEA is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your analyte. However, this approach is less common with modern columns and can suppress MS signals.[18][21]
-
Ion-Pairing Agents: Anionic ion-pairing agents, such as heptafluorobutyric acid (HFBA) or alkyl sulfonates, can be added to the mobile phase.[22][23][24] These agents have a hydrophobic tail that interacts with the C18 stationary phase and a charged head that pairs with the protonated this compound. This masks the positive charge of the analyte and minimizes its interaction with silanol groups, improving peak shape.[25]
| Mobile Phase Parameter | Recommended Adjustment | Mechanism of Action |
| pH | Decrease to 2.5 - 3.0 | Protonates silanol groups (Si-OH), neutralizing their negative charge and reducing ionic interactions with the basic analyte.[9][17] |
| Buffer Concentration | Increase to 25 - 50 mM | Buffer ions shield active silanol sites, competing with the analyte and reducing secondary retention.[17][19] |
| Additives (e.g., 0.1% TFA) | Add to mobile phase | Suppresses silanol ionization and can act as an ion-pairing agent to improve peak shape.[22][25] |
| Organic Modifier | Switch from ACN to Methanol | Methanol can better mask silanol groups through hydrogen bonding, potentially reducing tailing.[9][18] |
Issue 2: I've optimized my mobile phase, but I still see some peak tailing.
If mobile phase optimization doesn't completely resolve the issue, it's time to look at your column and potential hardware effects.
-
Column Quality: Older columns, or those based on lower purity "Type A" silica, have a higher metal content and more acidic silanol groups, which exacerbates peak tailing for basic compounds.[1][21][26] Modern columns made from high-purity "Type B" silica are much less prone to these issues.[1][21] Furthermore, the effectiveness of "end-capping," a process where residual silanols are chemically deactivated with small, non-polar groups, plays a huge role in column performance.[12][13][14]
-
Metal Chelation: this compound, with its two amine groups and a carboxylic acid group, can act as a chelating agent.[27] Trace metal impurities on the silica surface or from stainless-steel components of the HPLC system (like frits and tubing) can chelate with the analyte, causing peak tailing or even irreversible adsorption.[12][26][27]
-
Extra-Column Effects: Peak broadening and tailing can also be caused by issues outside the column.[10] This includes excessive tubing length or diameter between the injector, column, and detector, or voids at the head of the column.[4][28]
Chemical Interactions Leading to Peak Tailing
Caption: Interactions causing peak tailing of basic analytes.
For robust analysis of basic compounds, selecting the right column is critical.
-
Recommendation: Use a column from a reputable manufacturer that is specifically designed for the analysis of polar or basic compounds. Look for columns that are:
If your column has been used for other analyses, it may be contaminated.
-
Protocol: Follow the manufacturer's instructions for column washing. A typical regeneration for a reversed-phase column might involve flushing with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol) and then re-equilibrating with your mobile phase.
Ensure your HPLC system is properly configured.
-
Action: Check for any gaps or voids at the column inlet, which can occur from column bed settling.[3][4] If a void is present, the column may need to be replaced. Minimize the length and internal diameter of all tubing, especially between the column and the detector, to reduce extra-column band broadening.[4][11]
Experimental Protocol: Systematic Mobile Phase Optimization
This protocol provides a step-by-step guide to systematically optimize your mobile phase to improve the peak shape of this compound.
Objective: To eliminate peak tailing by systematically adjusting mobile phase pH and ionic strength.
Materials:
-
HPLC system with UV or MS detector
-
C18 reversed-phase column (preferably a modern, end-capped column)
-
This compound standard
-
HPLC-grade water, acetonitrile, and/or methanol
-
Formic acid (or Trifluoroacetic acid)
-
Ammonium formate (or other suitable buffer salt)
Procedure:
-
Establish a Baseline:
-
Prepare a simple starting mobile phase, for example, 95:5 Water:Acetonitrile.
-
Inject your this compound standard and record the chromatogram. Note the retention time and calculate the tailing factor. This is your baseline.
-
-
pH Optimization (Acidic Modifier):
-
Prepare a new aqueous mobile phase containing 0.1% formic acid (v/v). This will bring the pH to approximately 2.7.
-
Re-equilibrate the column with this new mobile phase (ensure at least 10 column volumes are passed through).
-
Inject the standard again. Observe the change in peak shape and retention time. The tailing should be significantly reduced.
-
-
Buffer and Ionic Strength Optimization (if tailing persists):
-
Prepare an aqueous buffer solution, for example, 25 mM ammonium formate, and adjust the pH to 3.0 with formic acid.
-
Repeat the equilibration and injection as in step 2.
-
Compare the chromatogram to the result from step 2. The increased ionic strength may further improve peak symmetry.
-
-
Organic Modifier Evaluation (optional):
-
Analysis and Final Method Selection:
-
Compare the tailing factor, resolution, and retention time from all experimental conditions.
-
Select the mobile phase composition that provides the best peak symmetry (Tf closest to 1.0) while maintaining adequate retention and resolution from other components in your sample.
-
By following this structured approach, you can systematically diagnose and resolve the common causes of peak tailing for this compound, leading to more accurate and reliable analytical results.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 6. hmdb.ca [hmdb.ca]
- 7. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 8. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromtech.com [chromtech.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. support.waters.com [support.waters.com]
- 16. m.youtube.com [m.youtube.com]
- 17. labcompare.com [labcompare.com]
- 18. benchchem.com [benchchem.com]
- 19. HPLC - Size Exclusion | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 23. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. welch-us.com [welch-us.com]
- 26. youtube.com [youtube.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Technical Support Center: Managing L-2,3-diaminopropionic Acid (Dap) Stability During Peptide Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-2,3-diaminopropionic acid (Dap)-containing peptides. As a non-proteinogenic amino acid, Dap offers a unique side-chain primary amine, providing a valuable handle for various peptide modifications, including cyclization, PEGylation, and conjugation.[1] However, the presence of this additional nucleophilic site introduces specific challenges during solid-phase peptide synthesis (SPPS), particularly during the final cleavage and deprotection step.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and ensure the stability and purity of your Dap-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving Dap during peptide cleavage?
The two main side reactions involving the this compound residue during trifluoroacetic acid (TFA)-mediated cleavage are succinimide formation and side-chain acylation .
-
Succinimide Formation: This is analogous to the well-known aspartimide formation that occurs with aspartic acid residues.[2] The side-chain β-amino group of Dap can nucleophilically attack the backbone carbonyl group, leading to a five-membered succinimide ring intermediate. This intermediate can then be hydrolyzed to a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the β-amino group of Dap. This results in isomeric impurities that are often difficult to separate by HPLC.
-
Side-Chain Acylation: The β-amino group of Dap is a nucleophile that can be acylated by reactive carbocations generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl from tBu ethers or esters) or the resin linker. This leads to the formation of peptide impurities with modified Dap residues.
A less common but potential side reaction, especially when using certain protecting groups like 4-methyltrityl (Mtt) on the side chain, is lactam formation during the coupling step, which can lead to termination of the peptide chain.[3][4][5]
Troubleshooting Guides
Issue 1: My HPLC analysis shows a doublet or a broad peak for my Dap-containing peptide, and the mass spectrometry data reveals an isobaric impurity.
Potential Cause: This is a classic sign of succinimide formation and subsequent hydrolysis, leading to a mixture of α- and β-peptides.
Troubleshooting Steps:
-
Optimize the Cleavage Cocktail:
-
Increase Scavenger Concentration: The presence of scavengers is critical to quench the reactive carbocations that can catalyze side reactions. For peptides containing Dap, it is advisable to use a robust cleavage cocktail.
-
Choice of Scavengers: Triisopropylsilane (TIS) is a highly effective scavenger for trapping carbocations.[6][7] Water is also a crucial component as it can help to hydrolyze the succinimide intermediate back to the desired α-peptide, although this can be a slow process. A recommended starting point is "Reagent B" or a similar composition.
-
-
Modify Cleavage Conditions:
-
Lower the Temperature: Performing the cleavage reaction at a lower temperature (e.g., 4 °C) can significantly reduce the rate of succinimide formation.
-
Reduce Cleavage Time: Conduct a time-course experiment to determine the minimum time required for complete deprotection and cleavage.[7] Prolonged exposure to strong acid increases the likelihood of side reactions. Start with 1-2 hours and analyze the crude product by HPLC-MS.
-
-
Protecting Group Strategy:
-
For future syntheses, consider the protecting group strategy for the β-amino group of Dap. While the Boc group is commonly used with an Fmoc-protected α-amino group (Fmoc-Dap(Boc)-OH), ensure its complete stability during Fmoc deprotection cycles with piperidine to avoid premature deprotection and subsequent side reactions.[8][9]
-
Workflow for Minimizing Succinimide Formation
Caption: Workflow to minimize succinimide formation.
Issue 2: My mass spectrometry data shows a peak with a mass addition of +56 Da (or other values corresponding to cleaved protecting groups) on the Dap residue.
Potential Cause: This indicates acylation of the β-amino group of Dap by carbocations generated during cleavage. The +56 Da mass shift corresponds to the addition of a tert-butyl group.
Troubleshooting Steps:
-
Enhance Scavenging:
-
The primary solution is to use a more effective scavenger cocktail to trap the reactive carbocations before they can react with the Dap side chain.
-
Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is a powerful and widely used cocktail for peptides with sensitive residues and can be effective in preventing side-chain acylation. Phenol and thioanisole are particularly good at scavenging a variety of reactive species.
-
| Cleavage Cocktail | Composition (v/v/v/v/v) | Primary Use and Considerations |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Good general-purpose cocktail, TIS is an excellent carbocation scavenger.[6] |
| TFA/TIS/H₂O | (95:2.5:2.5) | A simple and effective cocktail for many peptides, especially when sensitive residues like Trp or Met are absent or appropriately protected. |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Highly effective for peptides with multiple sensitive residues. The combination of scavengers provides broad protection. |
-
Orthogonal Protecting Group Strategy:
-
Ensure that the protecting group on the β-amino group of Dap is completely stable during the entire synthesis and is only removed during the final cleavage. The use of an orthogonal protecting group like Fmoc on the side chain when using Boc chemistry for the α-amino group (Boc-Dap(Fmoc)-OH) is a robust strategy.[10] This allows for selective deprotection of the side chain on the resin if needed, while keeping it protected during the final TFA cleavage.
-
Chemical Scheme of Side-Chain Acylation and Prevention
Caption: Prevention of side-chain acylation with scavengers.
Experimental Protocols
Protocol 1: Standard Cleavage of a Dap-Containing Peptide using Reagent B
This protocol is suitable for many Dap-containing peptides, particularly those without other highly sensitive residues like methionine or cysteine.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Prepare Reagent B: In a fume hood, prepare the cleavage cocktail by combining TFA, phenol, water, and TIS in a volume ratio of 88:5:5:2. Prepare the solution fresh before use.
-
Cleavage Reaction:
-
Add the freshly prepared Reagent B to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
-
Isolation and Drying:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., water/acetonitrile) and analyze by analytical RP-HPLC and mass spectrometry to assess purity and identify any potential side products.
-
Protocol 2: On-Resin Side-Chain Deprotection of Fmoc-Dap(Boc)-OH
This protocol is for the selective deprotection of the Boc group from the Dap side chain while the peptide is still attached to the resin, allowing for subsequent on-resin modification.
Materials:
-
Peptide-resin containing Fmoc-Dap(Boc)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Prepare a solution of 25-50% TFA in DCM with 2.5% TIS as a scavenger.[8]
-
Treat the resin with this solution for 20-30 minutes with gentle agitation.
-
Drain the solution and wash the resin thoroughly with DCM (5-7 times) to remove all traces of acid.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM (5-7 times) to remove excess base.
-
-
Confirmation and Further Modification:
-
A small sample of the resin can be cleaved and analyzed to confirm the selective deprotection.
-
The resin with the free β-amino group of Dap is now ready for on-resin modification (e.g., coupling to a reporter molecule or another peptide chain).
-
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Enantiomerically Pure L-2,3-Diaminopropionic Acid
Welcome to the technical support center dedicated to the stereochemically controlled synthesis of L-2,3-diaminopropionic acid (L-Dap). This non-proteinogenic amino acid is a critical building block in the development of novel therapeutics and biologically active molecules.[1][2][3] Maintaining its L-configuration during synthesis is paramount, as the biological activity of resulting compounds is highly dependent on their precise three-dimensional structure.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions regarding the prevention of racemization during the synthesis of L-Dap.
Troubleshooting Guide: Minimizing Racemization of this compound
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions to preserve the enantiomeric integrity of your L-Dap derivatives.
Question 1: I've synthesized a protected L-Dap derivative, but chiral HPLC analysis shows the presence of the D-enantiomer. What are the likely causes of this racemization?
Answer:
The presence of the D-enantiomer indicates that racemization has occurred at some stage of your synthetic route. The primary mechanism for amino acid racemization involves the abstraction of the α-proton to form a planar carbanion intermediate.[4] This intermediate can then be re-protonated from either face, leading to a mixture of L- and D-enantiomers. Several factors can promote this process:
-
Harsh pH Conditions: Both strongly acidic and basic conditions can catalyze racemization.[4]
-
Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for α-proton abstraction.
-
Nature of Protecting Groups: The type of protecting groups on the α- and β-amino groups can influence the acidity of the α-proton.
-
Activation for Coupling: In peptide synthesis, the activation of the carboxylic acid group significantly increases the susceptibility of the adjacent chiral center to racemization.[5]
-
Choice of Base: The strength and steric hindrance of the base used in your reactions can play a crucial role.
To pinpoint the source of racemization, it is advisable to analyze the enantiomeric purity of your intermediates at each step of the synthesis.
Question 2: I suspect racemization is occurring during the removal of a protecting group. How can I mitigate this?
Answer:
Deprotection steps are common culprits for racemization. Here’s a breakdown of potential issues and solutions for different types of protecting groups:
-
Base-Labile Protecting Groups (e.g., Fmoc): The use of a base, typically piperidine, to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group can lead to racemization, especially with prolonged reaction times or elevated temperatures.
-
Troubleshooting:
-
Minimize reaction time: Monitor the deprotection reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Control the temperature: Perform the deprotection at room temperature or below if the reaction kinetics allow.
-
Consider alternative bases: For particularly sensitive substrates, weaker bases or alternative deprotection cocktails could be explored, though this may require significant optimization.
-
-
-
Acid-Labile Protecting Groups (e.g., Boc, Trt): Strong acids like trifluoroacetic acid (TFA) are used to remove the tert-butyloxycarbonyl (Boc) or trityl (Trt) groups. While generally less prone to causing racemization of the amino acid itself compared to base-mediated processes, prolonged exposure or high temperatures can still be detrimental. Racemization during acidic hydrolysis of peptides containing L-Dap has been observed.[6][7]
-
Troubleshooting:
-
Use scavengers: In the case of TFA cleavage, the use of scavengers like triisopropylsilane (TIS) and water is crucial to trap reactive carbocations that could lead to side reactions, although their direct impact on racemization is less pronounced.
-
Optimize cleavage cocktail and time: Use the mildest acid conditions and the shortest reaction time necessary for complete deprotection.
-
-
Question 3: My L-Dap derivative seems to racemize during peptide coupling reactions. What strategies can I employ to prevent this?
Answer:
Peptide coupling is a critical step where racemization is a significant risk, especially for the activated amino acid. The formation of an oxazolone intermediate is a major pathway for racemization during the activation of N-protected amino acids.[8]
-
Choice of Coupling Reagent: The selection of the coupling reagent has a profound impact on the extent of racemization. Urinium/aminium-based reagents are generally preferred over carbodiimides alone.
-
Recommendations:
-
Utilize coupling reagents known for low racemization, such as HBTU, TBTU, or HATU, in combination with an additive like HOBt or Oxyma.[9][10] These additives help to suppress racemization.[5]
-
For particularly challenging couplings, consider using newer generation coupling reagents specifically designed to minimize racemization.[11]
-
-
-
Reaction Conditions:
-
Temperature: Keep the coupling reaction temperature as low as possible, typically at 0 °C to room temperature.
-
Base: The choice of base is critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) in stoichiometric amounts. Excess base can significantly accelerate racemization.
-
Pre-activation time: Minimize the time the carboxylic acid is in its activated state before the amine is introduced.
-
Table 1: Influence of Coupling Reagents on Racemization
| Coupling Reagent Combination | Relative Racemization Risk | Notes |
| DIC/Oxyma | Low | Generally a good choice for minimizing racemization, especially for sensitive amino acids like Cys.[12] |
| HBTU/HOBt/DIEA | Low to Moderate | A widely used and effective combination.[9] |
| HATU/DIEA | Moderate | Can be higher for sensitive amino acids like His.[10][12] |
| DIC alone | High | Not recommended without an additive due to a high risk of racemization.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic strategy to obtain orthogonally protected L-Dap with minimal racemization?
A proven strategy involves starting from an enantiomerically pure precursor like L-serine or L-aspartic acid and employing mild reaction conditions throughout the synthesis. A multi-step synthesis starting from Nα-Fmoc-O-tert-butyl-D-serine has been shown to produce orthogonally protected L-Dap methyl esters with preservation of the chiral center's configuration.[2] Another efficient method utilizes a Curtius rearrangement of N(α)-Boc-Asp(OBn)-OH, which has also been confirmed to yield enantiomerically pure protected L-Dap.[13][14][15]
Q2: How can I accurately determine the enantiomeric purity of my synthesized L-Dap?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of amino acids.[16][17]
-
Direct Methods: This involves using a chiral stationary phase (CSP) that can resolve the enantiomers directly without derivatization. Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector, are particularly effective for underivatized amino acids.[16] Zwitterionic chiral stationary phases derived from cinchona alkaloids are also versatile for the chiral analysis of free amino acids.[18]
-
Indirect Methods: This approach involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[19]
Q3: Are there specific protecting groups for the α- and β-amino groups of L-Dap that are less prone to causing racemization?
The choice of orthogonal protecting groups is crucial for the successful synthesis and application of L-Dap derivatives.[20][21] A common and effective strategy is the use of Fmoc for the α-amino group and Boc for the β-amino group (or vice versa). This allows for selective deprotection under orthogonal conditions (base for Fmoc, acid for Boc). The use of a carbamate-based protecting group like Boc or Fmoc on the α-nitrogen is standard, but it is the activation of the carboxyl group in the presence of these protecting groups that can lead to racemizable intermediates.[12] Therefore, the key to preventing racemization lies more in the careful selection of reaction conditions (coupling reagents, base, temperature) rather than solely on the choice of these standard protecting groups.
Experimental Protocols & Visualizations
Workflow for Racemization-Free Synthesis of Fmoc-L-Dap(Boc)-OH
This workflow is a conceptual representation based on established synthetic strategies.
Caption: A conceptual workflow for the synthesis of orthogonally protected L-Dap, emphasizing the use of mild and orthogonal conditions to prevent racemization.
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the key step in the racemization of an amino acid derivative.
Caption: The mechanism of base-catalyzed racemization proceeds through a planar carbanion intermediate.
References
- 1. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creation.com [creation.com]
- 5. peptide.com [peptide.com]
- 6. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 14. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chiraltech.com [chiraltech.com]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. researchgate.net [researchgate.net]
- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Optimization of fermentation conditions for microbial production of L-2,3-diaminopropionic acid.
Welcome to the technical support center for the microbial production of L-2,3-diaminopropionic acid (L-DAP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing L-DAP fermentation. L-DAP is a non-proteinogenic amino acid that serves as a crucial precursor for antibiotics, siderophores, and other valuable bioproducts.[1][2][3][4] Achieving high titers and yields requires a nuanced understanding of the microbial host's physiology and the fermentation environment.
This document provides a structured approach to troubleshooting common issues encountered during L-DAP production, supported by scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding L-DAP production to establish a foundational understanding.
Q1: Which microbial hosts are typically used for L-DAP production?
A1: Engineered strains of Escherichia coli and Corynebacterium glutamicum are the most common chassis for L-DAP production.[5][6] These organisms are well-characterized, have robust genetic tools available for metabolic engineering, and are amenable to high-density cultivation. Research has also explored L-DAP synthesis in organisms that naturally produce it as a precursor for secondary metabolites, such as certain Staphylococcus and Streptomyces species.[1][2][3][7]
Q2: What is the general biosynthetic pathway for L-DAP?
A2: The biosynthesis of L-DAP is not a native pathway in common industrial hosts like E. coli. It is typically engineered into the host. One well-characterized pathway involves a two-step enzymatic conversion from a central metabolic intermediate. For instance, in Staphylococcus aureus, the enzymes SbnA and SbnB catalyze the synthesis of L-DAP from O-phospho-L-serine and L-glutamate.[2][3] SbnA first produces an intermediate, which SbnB then oxidatively hydrolyzes to yield L-DAP and α-ketoglutarate.[2][3] Understanding the specific engineered pathway in your strain is critical for optimization.
Q3: Why is L-DAP production challenging?
A3: The primary challenges include:
-
Metabolic Burden: Expressing a heterologous pathway diverts resources (carbon, nitrogen, energy) from central metabolism, which can impede cell growth.
-
Precursor Limitation: The pathway requires sufficient flux towards precursors like O-phospho-L-serine, which can become a rate-limiting step.
-
Product Toxicity: High intracellular concentrations of L-DAP can be toxic to the host organism, potentially by interfering with other amino acid biosynthetic pathways like those for isoleucine and coenzyme A.[1][8]
-
Byproduct Formation: Suboptimal conditions can lead to the accumulation of undesirable byproducts, reducing the overall yield and complicating downstream processing.
Q4: What are the critical fermentation parameters to monitor and control?
A4: The most critical parameters are pH, temperature, dissolved oxygen (DO), and substrate feed rate. Each of these must be tightly controlled to maintain optimal metabolic activity and minimize stress on the production host. Carbon and nitrogen source availability are also paramount.
Section 2: Troubleshooting Guide
This guide is structured by common problems encountered during fermentation runs. For each problem, potential causes are identified, and corresponding solutions are proposed.
Problem 1: Low or No Cell Growth
Poor biomass accumulation is a primary indicator of a suboptimal or toxic environment, which will invariably lead to poor L-DAP production.
| Potential Cause | Diagnostic Check | Recommended Solution & Rationale |
| Media Issues | Verify media composition, pH, and sterility. Check for expired components.[9] | Prepare fresh media using high-purity reagents. Ensure the initial pH is optimal for your host strain (typically 6.8-7.2 for E. coli). Incorrectly prepared or contaminated media can inhibit growth.[9] |
| Inoculum Viability | Check the viability of the seed culture via plating or microscopy. Ensure it was harvested in the exponential growth phase. | Always use a fresh, healthy seed culture. An old or stressed inoculum will have a long lag phase and may not reach the desired density.[9] |
| Sub-optimal Temperature | Confirm the incubator or bioreactor temperature controller is calibrated and set correctly. | Optimize temperature for your specific strain. While 37°C is common for E. coli, some engineered strains perform better at slightly lower temperatures (e.g., 30-34°C) to reduce metabolic burden and enhance protein folding. |
| Toxicity | Measure initial substrate concentrations and any potential inhibitory compounds in the media. | High concentrations of the carbon source (e.g., glucose > 50 g/L) can cause osmotic stress or overflow metabolism. Consider a fed-batch strategy. L-DAP itself can be toxic; if using a rich medium, ensure it doesn't interfere with growth.[1] |
Problem 2: Good Cell Growth but Low L-DAP Titer
This common and frustrating scenario points towards issues with the expression of the biosynthetic pathway or metabolic flux.
Troubleshooting Workflow: Low L-DAP Titer
Caption: Troubleshooting workflow for low L-DAP titer.
| Potential Cause | Diagnostic Check | Recommended Solution & Rationale |
| Insufficient Gene Expression | Use SDS-PAGE to check for protein bands of the expected molecular weight. Use qRT-PCR to quantify transcript levels. | Optimize inducer (e.g., IPTG) concentration and the timing of induction. Inducing too early can stunt growth, while inducing too late may not provide enough production time. |
| Precursor Limitation | Perform metabolic footprinting or intracellular metabolite analysis to check levels of O-phospho-L-serine and L-glutamate. | Supplement the medium with the limiting precursor (e.g., L-serine or L-glutamate). For a long-term solution, use metabolic engineering to up-regulate genes in the precursor's native biosynthetic pathway.[7] |
| Cofactor Imbalance | The L-DAP pathway often involves oxidoreductases requiring cofactors like NAD+ or PLP.[2][3] | Ensure the medium is not deficient in vitamins that are precursors to cofactors (e.g., pyridoxine for PLP). Engineering cofactor regeneration pathways can also be an effective strategy.[10] |
| Product Inhibition/Toxicity | Review literature for known inhibitory effects of L-DAP on your host.[1] | Implement an in-situ product removal strategy or engineer/overexpress an efflux pump to export L-DAP from the cell, reducing intracellular concentration and mitigating toxicity. |
| Suboptimal pH or DO | Review fermentation logs for deviations from the setpoint. | A drop in pH due to acid production can inhibit enzyme activity. Ensure your pH control system is responsive. For aerobic organisms, DO levels below 20-30% can be limiting. Adjust agitation and aeration rates to maintain the DO setpoint. |
Problem 3: Accumulation of Byproducts
The presence of significant byproducts (e.g., acetate, lactate, ethanol) indicates a metabolic imbalance, often referred to as overflow metabolism.
| Potential Cause | Diagnostic Check | Recommended Solution & Rationale |
| Excess Carbon Source | Analyze samples via HPLC to quantify the primary carbon source (e.g., glucose) and major organic acid byproducts. | Implement a fed-batch strategy to maintain the carbon source at a low, non-repressive concentration. This prevents the cell's carbon uptake rate from exceeding the capacity of the TCA cycle, which is the primary cause of acetate formation in E. coli.[11] |
| Oxygen Limitation | Correlate the timing of byproduct formation with dissolved oxygen (DO) levels in the bioreactor. | Increase agitation and/or sparging with air or pure oxygen to ensure DO levels remain above the critical threshold (typically >20%). Oxygen limitation forces the cell into mixed-acid fermentation, producing lactate, succinate, and ethanol. |
| Nitrogen Limitation | Measure the concentration of the primary nitrogen source (e.g., ammonia) in the culture supernatant. | A lack of sufficient nitrogen can stall protein synthesis and biomass formation, causing carbon flux to be redirected towards overflow metabolites.[12] Ensure adequate nitrogen is supplied, often through controlled feeding of an ammonium solution linked to pH control. Diammonium phosphate (DAP) can serve as both a nitrogen and phosphorus source.[12][13] |
Problem 4: Inconsistent Batch-to-Batch Fermentation Results
Variability between runs undermines process reliability and makes optimization difficult.
Protocol: Standardized Inoculum Preparation
A robust and consistent inoculum is the cornerstone of reproducible fermentations.
-
Master Cell Bank: Start from a single, well-characterized colony to create a glycerol stock master cell bank (MCB). Store at -80°C.
-
Working Cell Bank: Streak a plate from the MCB to create a working cell bank (WCB) glycerol stock. All subsequent experiments should start from this WCB.
-
Starter Culture: Inoculate 5-10 mL of liquid medium in a culture tube directly from the WCB. Grow overnight at the appropriate temperature with shaking (e.g., 37°C, 250 rpm).
-
Seed Culture: Use the starter culture to inoculate a larger volume (typically 5-10% of the final fermenter volume) in a baffled flask.
-
Monitor Growth: Grow the seed culture to mid-exponential phase (e.g., OD600 of 2.0-4.0 for E. coli). Do not allow it to enter the stationary phase.
-
Inoculation: Transfer the seed culture to the bioreactor aseptically to achieve a target starting OD600 (e.g., 0.1-0.2).
Rationale: This multi-stage process ensures that the cells inoculated into the bioreactor are genetically identical, metabolically active, and at a consistent physiological state for every run, minimizing variability originating from the inoculum.[9][14]
Section 3: Analytical Methods
Accurate quantification of L-DAP is essential for process optimization.
Q: How can I accurately measure the concentration of L-DAP in my fermentation broth?
A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[15]
-
Method: Reversed-phase HPLC following pre-column derivatization is a standard approach.[16]
-
Column: A C18 column is typically used for separation.[1]
-
Detection: Use a fluorescence detector (for OPA derivatives) or a UV detector (for PITC derivatives at 254 nm).[16]
-
Quantification: Generate a standard curve using a pure L-DAP standard to accurately quantify the concentration in your samples.
-
Alternative: Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry (MS/MS) can also be used for highly sensitive and specific quantification without derivatization.[15]
References
- 1. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux [ouci.dntb.gov.ua]
- 11. Frontiers | Metabolic engineering in lignocellulose biorefining for high-value chemicals: recent advances, challenges, and outlook for enabling a bioeconomy [frontiersin.org]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. Yeast nutrients and 'stuck fermentations' | OSU Extension Service [extension.oregonstate.edu]
- 14. foodgears.com.hk [foodgears.com.hk]
- 15. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. usp.org [usp.org]
Technical Support Center: Enhancing the Resolution of L-2,3-Diaminopropionic Acid Enantiomers by Chiral Chromatography
Welcome to the technical support center dedicated to the chiral separation of L-2,3-diaminopropionic acid (L-DAP) enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these critical analytical separations. As a non-proteinogenic amino acid, the stereochemistry of L-DAP is crucial in various biological contexts and for the development of novel therapeutics, making robust enantiomeric resolution essential.[1][2] This resource combines foundational principles with field-proven troubleshooting strategies to empower you to overcome experimental hurdles and achieve baseline resolution.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the chiral separation of L-DAP.
Q1: Why is direct analysis of underivatized L-DAP enantiomers often challenging?
Direct analysis can be difficult because L-DAP, like other native amino acids, is a small, polar, zwitterionic molecule. This characteristic leads to poor solubility in the non-polar mobile phases typically used with many common polysaccharide-based chiral stationary phases (CSPs) and weak retention on standard reversed-phase columns.
Q2: What are the primary strategies for separating L-DAP enantiomers?
There are two main approaches:
-
Direct Separation: This involves using a chiral stationary phase (CSP) that can directly resolve the enantiomers without prior modification. This is often the preferred method as it avoids extra sample preparation steps.[3]
-
Indirect Separation: This method involves derivatizing the L-DAP enantiomers with a chiral derivatizing agent to form diastereomers.[3][4] These diastereomers can then be separated on a standard achiral HPLC column.[5] While this adds a step, it can be a powerful technique if direct methods fail.[6]
Q3: Which types of chiral stationary phases (CSPs) are most effective for amino acid enantiomers like L-DAP?
Several types of CSPs have proven effective for the direct separation of amino acid enantiomers:
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These are highly versatile and particularly successful for resolving underivatized amino acids.[7] They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar, ionic compounds like L-DAP.
-
Crown Ether-Based CSPs: These are especially well-suited for the separation of compounds with primary amino groups, such as amino acids.[8]
-
Ligand-Exchange Chromatography (LEC): This technique utilizes a CSP coated with a chiral ligand (e.g., an amino acid derivative) and a complexing metal ion (often Cu²⁺) in the mobile phase. It can provide excellent resolution for underivatized amino acids.[9][10]
Q4: Is derivatization necessary for L-DAP analysis?
Not always, but it can be a valuable tool. Derivatization can improve the chromatographic properties of L-DAP, enhance detection sensitivity (especially for fluorescence detection), and create diastereomers that are separable on achiral columns.[4][11] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl chloride (FMOC), and 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[11] However, it adds an extra step to your workflow and introduces a potential source of impurities or racemization if not performed carefully.
Chiral Separation Workflow
The following diagram outlines the typical workflow for developing a chiral separation method for L-DAP enantiomers.
Caption: Workflow for Chiral HPLC Method Development.
Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section provides a systematic approach to troubleshooting common issues in the chiral chromatography of L-DAP.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No Separation / Poor Resolution (Rs < 1.5) | 1. Inappropriate CSP: The chosen chiral stationary phase may not have the necessary selectivity for L-DAP.[12] 2. Suboptimal Mobile Phase: The mobile phase composition (organic modifier, additives, pH) is critical for chiral recognition.[12][13] 3. Incorrect Elution Mode: For macrocyclic glycopeptide columns, different modes (reversed-phase, polar organic, polar ionic) offer vastly different selectivities. | 1. Screen Different CSPs: Test CSPs from different classes, such as a teicoplanin-based column and a crown-ether column.[8] 2. Optimize Mobile Phase: a. Vary Organic Modifier: Systematically change the percentage of methanol or acetonitrile.[12] Note that some CSPs show a "U-shaped" retention profile, so both increasing and decreasing the organic content can be beneficial. b. Use Additives: For acidic compounds like L-DAP, adding a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) can improve peak shape and selectivity.[12][13] c. Adjust pH: The ionization state of L-DAP is pH-dependent. Adjusting the mobile phase pH can significantly impact its interaction with the CSP.[12][14] 3. Explore Different Modes: If using a macrocyclic glycopeptide CSP, consult the manufacturer's guide to test different mobile phase modes. |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample can saturate the stationary phase. 2. Secondary Interactions: Unwanted interactions between L-DAP and the silica support (silanol groups) can cause tailing. 3. Mismatched Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can distort the peak shape. | 1. Reduce Injection Volume/Concentration: Dilute the sample and reinject. If the peak shape improves, overload was the issue.[12] 2. Add a Competing Agent: For a basic analyte, a basic modifier like diethylamine (DEA) can help. For an acidic analyte, an acidic modifier like TFA is often effective.[12] 3. Match Solvents: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| Irreproducible Retention Times | 1. Column Not Equilibrated: Insufficient equilibration time between gradient runs or after changing the mobile phase. 2. Temperature Fluctuations: Column temperature affects retention. 3. Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component). | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions. A good rule of thumb is to flush with 10-20 column volumes. 2. Use a Column Thermostat: Maintain a constant and optimized column temperature.[12] 3. Prepare Fresh Mobile Phase Daily: Ensure proper mixing and degassing. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation: The analyte may be unstable in the sample solvent or on the autosampler. | 1. Run Blanks: Inject a blank (sample solvent) and run a blank gradient to identify the source of contamination (system, solvent, or carryover).[12] 2. Check Sample Stability: Prepare samples fresh and consider using a cooled autosampler if degradation is suspected. |
Experimental Protocol: Direct Chiral HPLC Separation of L-DAP
This protocol provides a starting point for developing a direct enantiomeric separation method using a macrocyclic glycopeptide-based CSP, which is a versatile choice for underivatized amino acids.[7]
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Chiral Column: Astec CHIROBIOTIC T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D., 5 µm, or similar.
-
Reagents: HPLC-grade water, methanol, acetonitrile, and trifluoroacetic acid (TFA).
-
Sample: A racemic standard of 2,3-diaminopropionic acid (D,L-DAP).
2. Sample Preparation:
-
Prepare a stock solution of D,L-DAP at 1 mg/mL in HPLC-grade water.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[15]
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade methanol.
-
Gradient: A shallow gradient can be effective. Start with 10% B, hold for 2 minutes, increase to 40% B over 20 minutes, then wash and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
4. Method Optimization Strategy:
-
Evaluate Organic Modifier: If resolution is poor, repeat the analysis using acetonitrile as the organic modifier (Mobile Phase B) instead of methanol. The selectivity can change dramatically.
-
Adjust Modifier Concentration: Vary the percentage of the organic modifier. Sometimes, a higher organic content can surprisingly increase enantioselectivity for amino acids on this type of CSP.
-
Optimize Temperature: Test temperatures between 15°C and 40°C in 5°C increments. Lower temperatures often improve resolution but increase backpressure.[12]
5. Data Analysis:
-
Identify the two peaks corresponding to the D- and L-enantiomers. On teicoplanin-based CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
References
- 1. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Improving the efficiency of enzymatic reactions involving L-2,3-diaminopropionic acid.
Technical Support Center: Enzymatic Reactions of L-2,3-Diaminopropionic Acid (L-DAP)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (L-DAP). This guide is designed to provide in-depth, field-proven insights into optimizing and troubleshooting enzymatic reactions involving this critical non-proteinogenic amino acid. L-DAP is a key precursor in the biosynthesis of vital natural products, including antibiotics like capreomycin and siderophores essential for bacterial survival.[1] Understanding the nuances of the enzymes that act upon it is crucial for experimental success.
This center is structured to address your challenges in a direct, question-and-answer format, moving from foundational concepts to specific troubleshooting scenarios and advanced protocols.
Section 1: Foundational Knowledge & General Setup (FAQs)
This section addresses the most common initial questions researchers have when beginning their work with L-DAP and its associated enzymes.
Q1: What are the primary enzymes that catalyze reactions with this compound?
A1: Several enzymes utilize L-DAP, but one of the most studied is Diaminopropionate Ammonia-Lyase (DAPAL) (EC 4.3.1.15).[2] This enzyme is significant because it degrades L-DAP into pyruvate and ammonia.[3][4][5] Other important enzymes include various aminotransferases that may be involved in its biosynthesis or modification.[6][7] For instance, some pathways synthesize L-DAP from L-serine using a two-step mechanism involving enzymes like CmnB and CmnK.[1][8]
Q2: What is the essential cofactor for most L-DAP-related enzymatic reactions?
A2: The vast majority of enzymes that act on L-DAP, including lyases and aminotransferases, are Pyridoxal 5'-phosphate (PLP)-dependent .[2][8][9][10] PLP, the active form of vitamin B6, is a highly versatile cofactor.[11] It covalently binds to a lysine residue in the enzyme's active site to form an "internal aldimine."[12][13] When the substrate (L-DAP) enters, it displaces the lysine to form an "external aldimine," which is the key to PLP's catalytic power.[12][13] PLP acts as an "electron sink," stabilizing carbanionic intermediates that are crucial for reactions like transamination, elimination, and decarboxylation.[10][12]
Q3: Why is PLP so critical for the mechanism of these enzymes?
A3: The chemistry of amino acids requires breaking stable C-H, C-C, or C-N bonds at the α-carbon. This is energetically difficult. PLP's conjugated ring system allows it to accept the electron pair from a cleaved bond, forming a stabilized quinonoid intermediate.[8][12] This delocalization of negative charge drastically lowers the activation energy for the reaction. Without PLP, these reactions would proceed at negligible rates. The general mechanism involves the formation of a Schiff base between PLP and the amino acid, which is central to its catalytic function.[11]
Section 2: Troubleshooting Guide - Low or No Enzyme Activity
Experiencing low or no product formation is the most common frustration in enzymatic assays. This section provides a logical workflow to diagnose the issue.
Q4: I'm not seeing any product formation in my L-DAP enzyme assay. Where do I start?
A4: When an assay fails, it's crucial to systematically validate each component of the reaction. Do not change multiple variables at once. Follow this troubleshooting workflow.
References
- 1. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 2. Diaminopropionate ammonia-lyase - Wikipedia [en.wikipedia.org]
- 3. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative structural and enzymatic studies on Salmonella typhimurium diaminopropionate ammonia lyase reveal its unique features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of inhibitors for diaminopimelate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Studies on a 2,3-diaminopropionate: ammonia-lyase from a Pseudomonad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Baseline Separation of L-2,3-diaminopropionic Acid and Its Isomers
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Welcome to the Technical Support Center dedicated to the analytical challenges of separating L-2,3-diaminopropionic acid (L-DAP) and its isomers. L-DAP, a non-proteinogenic amino acid, is a critical component in various natural products and peptidomimetics, making its isomeric purity essential for research, drug development, and quality control.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers in achieving robust and reliable baseline separation.
The separation of L-DAP from its isomers, including its enantiomer (D-DAP) and the constitutional isomer 2,2-diaminopropionic acid, presents a significant analytical hurdle. The high polarity and structural similarity of these compounds necessitate specialized chromatographic approaches. This center will explore various techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC), to address these challenges.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for amino acid analysis. However, the separation of small, polar, and chiral molecules like L-DAP requires careful method development. This section addresses common issues encountered during HPLC analysis.
Troubleshooting Guide: HPLC
Question 1: Why am I seeing poor or no retention of L-DAP and its isomers on my C18 column?
Answer: This is a common issue stemming from the high polarity of diaminopropionic acid isomers. Traditional reversed-phase columns, like C18, primarily retain analytes through hydrophobic interactions. Highly polar molecules have weak interactions with the non-polar stationary phase and will elute at or near the void volume.
-
Causality: The fundamental mismatch between the polar analytes and the non-polar stationary phase is the root cause.
-
Solutions:
-
Ion-Pair Chromatography (IPC): Introduce an ion-pairing reagent into the mobile phase.[3][4][5] For the positively charged amino groups of DAP, a negatively charged ion-pairing reagent (e.g., trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA)) is used. The reagent forms a neutral, more hydrophobic ion pair with the analyte, increasing its retention on the reversed-phase column.[4][5]
-
Mixed-Mode Chromatography (MMC): Employ a mixed-mode column that possesses both reversed-phase and ion-exchange characteristics.[6][7][8] These columns can interact with analytes through multiple mechanisms, providing enhanced retention and selectivity for polar and charged compounds without the need for ion-pairing reagents in the mobile phase.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique is well-suited for the retention of highly polar compounds.
-
Question 2: My peaks for L-DAP and its isomers are tailing significantly. What can I do to improve peak shape?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[9]
-
Causality: The basic amino groups of DAP can interact strongly with acidic silanol groups on the silica surface, leading to tailing.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with TFA or formic acid) will protonate the silanol groups, reducing their interaction with the protonated amine groups of the analyte.[9]
-
Use of an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.
-
End-Capped Columns: Utilize a high-quality, end-capped C18 column where the residual silanol groups have been chemically deactivated.
-
Buffer Concentration: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range, to maintain a stable pH and minimize secondary interactions.[9]
-
Question 3: I am unable to achieve baseline separation between the L-DAP and D-DAP enantiomers. How can I resolve them?
Answer: The separation of enantiomers requires a chiral environment. This can be achieved through direct or indirect methods.
-
Causality: Enantiomers have identical physical and chemical properties in an achiral environment, making their separation on standard columns impossible. A chiral selector is needed to form transient diastereomeric complexes with different stabilities.
-
Solutions:
-
Direct Chiral HPLC:
-
Chiral Stationary Phases (CSPs): This is the most direct approach. Several types of CSPs are effective for amino acid separations, including:
-
Macrocyclic Glycopeptide-Based Columns (e.g., Chirobiotic T): These are versatile and can separate a wide range of underivatized amino acids.[10][11]
-
Crown Ether-Based Columns (e.g., Crownpak CR(+)): These are particularly effective for the separation of primary amino acids.[11][12][13] The mechanism involves the formation of inclusion complexes.
-
Cinchona Alkaloid-Based Zwitterionic CSPs: These phases, like CHIRALPAK® ZWIX(+), utilize a combination of ionic and other interactions for chiral recognition.[14]
-
-
-
Indirect Chiral HPLC (Pre-column Derivatization):
-
Chiral Derivatizing Agents (CDAs): React the amino acid mixture with a chiral derivatizing agent to form diastereomers.[15] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[16] A commonly used CDA for amino acids is Marfey's reagent (FDAA).[17]
-
-
Workflow for Indirect Chiral Separation using Marfey's Reagent
Caption: Workflow for indirect chiral separation of DAP isomers.
Frequently Asked Questions (FAQs): HPLC
-
Q: What are the ideal starting conditions for separating L-DAP from its isomers using a chiral column?
-
A: For a macrocyclic glycopeptide column like Chirobiotic T, a polar ionic mode is often effective. Start with a mobile phase of methanol/water/acetic acid/triethylamine. For crown ether columns, an acidic aqueous mobile phase (e.g., 0.1 M perchloric acid) is a good starting point. Always consult the column manufacturer's guidelines.
-
-
Q: Can I use mass spectrometry (MS) with ion-pairing reagents?
-
A: While possible, it is challenging. Many common ion-pairing reagents like TFA can cause ion suppression in the MS source.[3] If MS detection is required, consider using volatile ion-pairing agents like formic acid or switching to a technique like mixed-mode chromatography that does not require them.[6][7]
-
-
Q: How do I choose between direct and indirect chiral separation?
-
A: Direct separation with a CSP is often faster as it eliminates the derivatization step. However, CSPs can be expensive and may not be suitable for all analytes. Indirect separation is more versatile as it uses standard achiral columns, but the derivatization step adds complexity and potential for side reactions. The choice depends on the specific application, available resources, and the number of samples.
-
Section 2: Capillary Electrophoresis (CE)
CE is a powerful technique for the separation of charged and polar molecules with high efficiency and low sample consumption.[18] It is particularly well-suited for the chiral separation of amino acids.[19]
Troubleshooting Guide: CE
Question 1: I am getting poor resolution and peak broadening in my CE separation of DAP isomers. What are the likely causes?
Answer: Poor resolution and peak broadening in CE can arise from several factors, including inappropriate buffer conditions, electroosmotic flow (EOF) issues, and sample matrix effects.
-
Causality: The separation in CE is driven by the differential migration of analytes in an electric field. Any factor that disrupts the uniformity of the electric field or the charge-to-size ratio of the analytes can lead to poor performance.
-
Solutions:
-
Optimize Buffer pH: The charge on the DAP isomers is highly dependent on the pH of the background electrolyte (BGE). Experiment with different buffer pH values to maximize the charge difference between the isomers.
-
Adjust Buffer Concentration: Low buffer concentration can lead to insufficient buffering capacity and peak distortion. Conversely, high buffer concentration can cause excessive Joule heating, leading to band broadening. A typical starting range is 25-100 mM.
-
Control Electroosmotic Flow (EOF): The EOF can affect migration times and resolution. If the EOF is too fast, the analytes may not have sufficient time to separate. The EOF can be modified or even reversed by coating the capillary or using additives in the BGE.
-
Sample Stacking: Ensure that the conductivity of your sample is significantly lower than that of the BGE to achieve sample stacking, which results in sharper peaks. Dissolve your sample in a dilute buffer or water.
-
Question 2: How can I achieve chiral separation of L-DAP and D-DAP using CE?
Answer: Similar to HPLC, a chiral selector must be added to the system. In CE, the chiral selector is typically added directly to the background electrolyte.
-
Causality: The chiral selector interacts transiently and stereoselectively with the enantiomers, leading to different effective mobilities and thus, separation.
-
Solutions:
-
Cyclodextrins (CDs): CDs are the most common chiral selectors used in CE.[19] For amino acids, beta- and gamma-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are often effective.[20] The separation mechanism involves the formation of inclusion complexes.
-
Crown Ethers: Chiral crown ethers, such as (+)-18-crown-6-tetracarboxylic acid, can be added to the BGE and are highly effective for the enantioseparation of primary amines.[19][20]
-
Ligand-Exchange Capillary Electrophoresis (LE-CE): This technique involves adding a chiral ligand (e.g., an amino acid like L-proline) and a metal ion (e.g., Cu(II)) to the BGE.[18] The enantiomers form diastereomeric ternary complexes with the chiral ligand and the metal ion, which have different mobilities.
-
Workflow for Chiral CE Separation
Caption: General workflow for chiral separation using Capillary Electrophoresis.
Section 3: Gas Chromatography (GC)
GC can be a high-resolution alternative for amino acid analysis, but it requires derivatization to make the analytes volatile.
Troubleshooting Guide: GC
Question: My derivatized DAP isomers are showing multiple peaks or are not eluting from the GC column. What is the problem?
Answer: Incomplete derivatization, derivatization artifacts, or thermal degradation of the derivatives are common issues in GC analysis of amino acids.
-
Causality: The two amino groups and the carboxylic acid group of DAP must be derivatized to reduce their polarity and increase their volatility. Incomplete reactions or the formation of side products will lead to poor chromatography.
-
Solutions:
-
Optimize Derivatization Conditions: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and reagent stoichiometry. The use of a catalyst may be necessary. A common two-step derivatization involves esterification of the carboxyl group (e.g., with an alcohol and HCl) followed by acylation of the amino groups (e.g., with trifluoroacetic anhydride).
-
Choose the Right Derivative: Select a derivatization scheme that produces stable derivatives. For chiral analysis, you can either use a chiral derivatizing agent and an achiral column or a non-chiral derivatizing agent and a chiral GC column.[21]
-
Inlet Temperature: A high inlet temperature can cause thermal degradation of the derivatives. Optimize the inlet temperature to ensure efficient volatilization without decomposition.
-
Column Choice: Use a column with a stationary phase that is appropriate for the polarity of your derivatives. A mid-polarity phase is often a good starting point.
-
Summary Data Tables
Table 1: Recommended Starting Conditions for HPLC Chiral Separation
| Parameter | Direct Method (Crown Ether CSP) | Indirect Method (Marfey's Reagent) |
| Column | Chiral Crown Ether (e.g., CROWNPAK CR(+)) | Standard C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1 M Perchloric Acid in Water | 0.1% TFA in Water |
| Mobile Phase B | - | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 200-210 nm or Refractive Index | UV at 340 nm |
| Temperature | 4 - 25 °C (often sub-ambient) | Ambient |
| Gradient | Isocratic | A suitable gradient, e.g., 10-60% B over 30 min |
Table 2: Recommended Starting Conditions for Chiral CE
| Parameter | Cyclodextrin-Mediated CE | Ligand-Exchange CE |
| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 | 25 mM HEPES buffer, pH 7.0 |
| Chiral Selector | 10-20 mM Hydroxypropyl-β-cyclodextrin | 2 mM L-Proline, 1 mM Copper(II) Sulfate |
| Voltage | 15 - 25 kV | 10 - 20 kV |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 200 nm | UV at 214 nm |
This technical support guide provides a starting point for developing robust methods for the separation of this compound and its isomers. Successful separation will always depend on careful optimization of the parameters outlined above for your specific instrumentation and application.
References
- 1. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. youtube.com [youtube.com]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. welch-us.com [welch-us.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Mixed-Mode Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. hplc.eu [hplc.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Recent progress in capillary electrophoretic analysis of amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage and handling of L-2,3-diaminopropionic acid to prevent degradation.
Welcome to the technical support center for L-2,3-diaminopropionic acid (L-DAPA). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of L-DAPA throughout your experiments. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to explain the "why" behind the protocols, grounding our recommendations in chemical principles to empower you to make informed decisions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid this compound for long-term stability?
For long-term storage, solid L-DAPA, typically available as a hydrochloride (HCl) salt, should be stored at -20°C. It is crucial to keep the container tightly sealed to protect it from moisture, as the compound is hygroscopic and can absorb water from the atmosphere.[1] Additionally, protection from light is recommended as a general precaution for amino acids to prevent photodegradation.
Causality: Lowering the temperature to -20°C significantly reduces the rate of potential degradation reactions. The hydrochloride salt form is more stable than the free base, but its hygroscopic nature means that moisture absorption can lead to clumping and create an environment conducive to hydrolytic degradation.
Q2: I need to prepare a stock solution of L-DAPA. What is the recommended solvent and storage procedure?
L-DAPA hydrochloride is highly soluble in water.[1][2] For most biological applications, preparing stock solutions in high-purity, sterile water is recommended. To enhance stability, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store them at -20°C or, for longer-term storage, at -80°C. This practice minimizes the damaging effects of repeated freeze-thaw cycles.
Causality: Repeated freezing and thawing can cause localized changes in concentration and pH as ice crystals form, which can stress and degrade the amino acid. Aliquoting ensures that the bulk of the stock solution remains in a stable, frozen state.
Q3: How does pH affect the stability of L-DAPA in solution?
The pH of an aqueous solution is a critical factor for the stability of L-DAPA. The molecule contains two amino groups and a carboxylic acid group, making its net charge and reactivity highly dependent on pH.[1] While specific degradation kinetics for L-DAPA across a wide pH range are not extensively published, studies on its methyl ester show rapid base-catalyzed hydrolysis in alkaline conditions.[3][4] Generally, for amino acids, neutral to slightly acidic conditions are preferable for stability in solution.
Causality: In alkaline solutions, the amino groups are deprotonated and can become more reactive, potentially leading to degradation pathways such as oxidation or intramolecular reactions.
Q4: Are there any visible signs that my L-DAPA has degraded?
While subtle degradation may not be visually apparent, there are some indicators to watch for. For solid L-DAPA, clumping or a change in texture can indicate moisture absorption, which can precede degradation. In solution, a noticeable yellowing or browning of a previously colorless solution can be a sign of oxidative degradation or other chemical changes. If you observe any of these changes, it is advisable to use a fresh batch of the compound for your experiments.
Troubleshooting Guide
Problem: My L-DAPA powder has formed clumps and is difficult to weigh accurately.
-
Cause: This is a common issue caused by the hygroscopic nature of L-DAPA hydrochloride.[1] The powder has likely absorbed moisture from the air.
-
Solution:
-
Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Handle the solid in a low-humidity environment, such as a glove box with a desiccant, if possible.
-
If clumping has already occurred, you can gently break up the clumps with a clean, dry spatula. For critical applications, it is recommended to use a fresh, unclumped vial.
-
After use, ensure the container is tightly sealed and consider storing it within a desiccator to minimize further moisture absorption.
-
Problem: I'm having trouble dissolving L-DAPA in my buffer at the desired concentration.
-
Cause: While L-DAPA hydrochloride is generally water-soluble, its solubility can be affected by the pH and ionic strength of the buffer.[1] Some buffers may also interact with the amino acid. The compound is less soluble in organic solvents like ethanol and DMSO.[1]
-
Solution:
-
Check the pH: Ensure the pH of your buffer is compatible with L-DAPA solubility. Adjusting the pH to a slightly more acidic range can sometimes improve solubility.
-
Use Gentle Warming and Sonication: Warming the solution gently (e.g., to 37°C) or using a sonicator can aid in dissolution.[2]
-
Start with Water: Dissolve the L-DAPA in a small amount of high-purity water first, and then add it to your buffer to reach the final desired concentration.
-
Verify the Salt Form: Confirm that you are using a salt form of L-DAPA (e.g., hydrochloride), which is generally more soluble in aqueous solutions than the free base.
-
Problem: My experimental results are inconsistent, and I suspect my L-DAPA solution is degrading over the course of the experiment.
-
Cause: L-DAPA in solution, especially at room temperature or in a complex biological medium, can be susceptible to degradation over time. This can be due to enzymatic activity in cell culture media, oxidation, or other chemical reactions.
-
Solution:
-
Prepare Fresh Solutions: The most reliable approach is to prepare a fresh L-DAPA solution immediately before each experiment.
-
Minimize Time at Room Temperature: Keep the stock solution on ice during the experiment and add it to your experimental setup at the last possible moment.
-
Consider a Stability Study: If your experiment runs for an extended period, it may be necessary to conduct a small-scale stability study. You can analyze aliquots of your L-DAPA solution under your experimental conditions at different time points (e.g., by HPLC) to determine its rate of degradation.
-
Control for Degradation Products: Be aware that degradation can produce other compounds. For instance, enzymatic degradation in some biological systems can convert L-DAPA to pyruvate and ammonia.[5]
-
Data and Protocols
Recommended Storage Conditions Summary
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid (Powder) | Tightly sealed container | -20°C | Long-term (years) | Protect from moisture and light. |
| Room Temperature | Short-term (weeks) | In a desiccator, protected from light. | ||
| Aqueous Stock Solution | Aliquots | -80°C | Long-term (up to 1 year) | Avoid repeated freeze-thaw cycles. |
| -20°C | Medium-term (up to 1 month) | Avoid repeated freeze-thaw cycles. | ||
| 2-8°C | Short-term (days) | Use with caution; prepare fresh if possible. |
Protocol: Preparation and Storage of a 100 mM L-DAPA Aqueous Stock Solution
-
Pre-weighing Preparation: Allow the container of this compound hydrochloride to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: In a low-humidity environment, accurately weigh the desired amount of L-DAPA HCl powder. For 10 mL of a 100 mM solution, you will need 140.57 mg (assuming a molecular weight of 140.57 g/mol for the HCl salt).
-
Dissolution: Add the powder to a sterile conical tube containing approximately 8 mL of sterile, high-purity water. Vortex or sonicate until the solid is completely dissolved.
-
Final Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm filter into a new sterile tube.
-
Aliquoting: Immediately dispense the solution into single-use, sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly and store them at -20°C for short- to medium-term use or at -80°C for long-term storage.
Visualizing Key Concepts
L-DAPA Handling Workflow
Caption: Recommended workflow for handling L-DAPA from storage to experimental use.
Factors Influencing L-DAPA Degradation in Solution
Caption: Key environmental and handling factors that can lead to the degradation of L-DAPA in solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interaction of Dthis compound and its methyl ester with metal ions. Part II. Hydrolysis kinetics - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Part III. Hydrolysis and intramolecular aminolysis of αω-diamino-acid methyl esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Quantification of L-2,3-Diaminopropionic Acid in Complex Biological Matrices
Introduction: The Analytical Challenge of a Non-Proteinogenic Amino Acid
L-2,3-diaminopropionic acid (L-DAPA) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[1][2] Its significance, however, is substantial. L-DAPA serves as a critical precursor in the biosynthesis of vital compounds, including siderophores like staphyloferrin B in Staphylococcus aureus and various antibiotics.[3][4] Conversely, it is also a building block for the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) found in certain legumes.[3] This dual role as both a key metabolite and a potential toxicity marker makes its accurate quantification in complex biological matrices—such as plasma, urine, or tissue homogenates—a critical task for researchers in drug development, clinical diagnostics, and metabolic studies.
Quantifying L-DAPA is fraught with analytical challenges. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase chromatography columns. Its low endogenous concentrations demand high sensitivity, while the presence of structural isomers, such as β-alanine and 2,3-diaminopropionic acid's own stereoisomers, necessitates high selectivity.[5][6] Furthermore, the inherent complexity of biological samples introduces significant matrix effects that can suppress or enhance the analytical signal, leading to inaccurate results.[7]
This guide provides a comprehensive framework for developing and validating a robust, accurate, and reliable analytical method for L-DAPA, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will move beyond rote protocols to explore the scientific rationale behind each methodological choice, ensuring your assay is not just precise, but rigorously validated and fit for purpose.
Pillar 1: Foundational Principles of Bioanalytical Method Validation
Before delving into specific methodologies, it is crucial to understand the regulatory landscape that governs bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure the integrity of bioanalytical data.[8][9] The core principle is that the method must be demonstrably reliable for its intended use.[10]
A validation framework assesses several key parameters that, together, build confidence in the analytical results. This system of checks and balances is what makes a protocol self-validating.
Caption: Interconnectivity of core bioanalytical validation parameters.
According to FDA guidance, key validation characteristics include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[11] These parameters are not independent; for instance, a lack of selectivity can directly compromise accuracy.
Pillar 2: A Comparative Analysis of Quantification Strategies
While older techniques exist, LC-MS/MS has become the gold standard for quantifying small molecules like L-DAPA in biological fluids due to its unparalleled sensitivity and selectivity.[12] The following sections compare critical choices within the LC-MS/MS workflow.
Sample Preparation: The First Line of Defense Against Matrix Effects
The goal of sample preparation is twofold: to isolate the analyte of interest and to remove interfering matrix components.[7]
-
Protein Precipitation (PPT): This is the simplest approach, where a solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic or sulfosalicylic acid) is added to denature and precipitate proteins.[13]
-
Causality: PPT is fast and inexpensive but is the least clean method. It removes large proteins but leaves behind many other matrix components like salts and phospholipids, which are notorious for causing ion suppression in the MS source. It is often a starting point, but may not be sufficient for achieving the lowest limits of quantification.
-
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.
-
Causality: LLE provides a cleaner extract than PPT. However, for a polar molecule like L-DAPA, finding a suitable organic solvent that provides high extraction recovery can be challenging without chemical modification of the analyte.
-
-
Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup. It uses a solid sorbent to selectively bind the analyte or interferences.
-
Causality: SPE offers the cleanest extracts, significantly reducing matrix effects and allowing for analyte concentration.[14] For L-DAPA, a mixed-mode or ion-exchange SPE cartridge can be highly effective, capturing the charged amino acid while allowing neutral and undesired components to be washed away. The choice of sorbent and elution solvent is critical and must be carefully optimized.
-
The Derivatization Imperative: Enhancing Chromatographic and MS Performance
Direct analysis of L-DAPA is difficult. Derivatization is a chemical modification process that is often essential for success.[15] The primary goals are to:
-
Increase hydrophobicity to improve retention on reversed-phase columns.
-
Improve ionization efficiency for enhanced MS sensitivity.
-
Create a stable, unique molecular structure for selective MS/MS detection.
There are two main approaches: pre-column and post-column derivatization.[16][] For LC-MS/MS, pre-column derivatization is almost always preferred as it allows for chromatographic separation of the derivatized product and avoids introducing excess reagent into the mass spectrometer.
| Derivatization Reagent | Target Functional Group | Pros | Cons | MS Compatibility |
| AccQ-Tag (AQC) | Primary & Secondary Amines | Rapid reaction, stable derivatives, good for automation.[18] | Reagent can degrade; requires specific column chemistry. | Excellent |
| Phenylisothiocyanate (PITC) | Primary & Secondary Amines | Well-established ("Edman" reagent), stable derivatives.[16][] | Reaction can be slow; byproducts can interfere. | Good |
| Dansyl Chloride | Primary Amines, Phenols | Produces fluorescent derivatives, historically used for HPLC-FLD.[] | Derivatives can be light-sensitive; multiple derivatization products possible. | Good, provides a stable, ionizable tag. |
| FMOC-Cl | Primary & Secondary Amines | Produces highly fluorescent derivatives.[] | The protecting group can be labile; reagent is moisture-sensitive. | Moderate; the large FMOC group can sometimes fragment unpredictably. |
Expert Insight: For L-DAPA, which contains two primary amine groups, a reagent like AccQ-Tag is an excellent choice. It reacts efficiently with both amines under mild conditions, yielding a stable, hydrophobic derivative that chromatographs well and ionizes efficiently in positive-mode electrospray ionization (ESI).
Pillar 3: The Validated Protocol - A Step-by-Step Guide
This section outlines a complete workflow for the quantification of L-DAPA in human plasma, followed by the validation experiments required to demonstrate its reliability.
Caption: High-level workflow for L-DAPA quantification in plasma.
Experimental Protocol: LC-MS/MS with AQC Derivatization
1. Preparation of Standards and Reagents:
-
Prepare a 1 mg/mL stock solution of L-DAPA in HPLC-grade water.
-
Prepare a 1 mg/mL stock solution of a stable isotope-labeled internal standard (SIL-IS), such as L-DAPA-¹³C₃,¹⁵N₂, in water. This is the ideal IS as it corrects for matrix effects and variability in derivatization and ionization.
-
Create a series of calibration standards (e.g., 1 to 1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking the stock solution into the same biological matrix as the unknown samples (e.g., control human plasma).
-
Reconstitute the AccQ-Tag reagent according to the manufacturer's instructions.
2. Sample Preparation & Derivatization:
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the SIL-IS working solution.
-
Add 150 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new microcentrifuge tube.
-
Add 150 µL of the AccQ-Tag borate buffer and vortex.
-
Add 50 µL of the reconstituted AccQ-Tag reagent, vortex immediately for 1 minute.
-
Heat the mixture at 55°C for 10 minutes to complete the derivatization.
-
Transfer the final solution to an HPLC vial for analysis.
3. LC-MS/MS Conditions (Example):
| Parameter | Condition | Rationale |
| LC System | UPLC System | Provides high resolution needed for complex matrices. |
| Column | C18, 2.1 x 100 mm, 1.7 µm | Standard reversed-phase chemistry for hydrophobic AQC derivatives.[19] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid facilitates positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase. |
| Gradient | 5% B to 70% B over 8 min | Optimized to separate the derivatized L-DAPA from matrix components and isomers. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40°C | Ensures reproducible retention times. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM/SRM quantification. |
| Ionization Mode | ESI Positive | AQC derivatives ionize efficiently in positive mode. |
| MRM Transitions | L-DAPA: [To be determined empirically]SIL-IS: [To be determined empirically] | Specific precursor-product ion pairs ensure selectivity and sensitivity. |
Validation Experiments: Building a Case for Reliability
Execute the following experiments using the protocol above, analyzing replicate QCs and calibration standards across multiple days.[8][11]
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of L-DAPA or the IS at their respective retention times.
-
Linearity and Range: Analyze a calibration curve with at least 6-8 non-zero standards. The curve (analyte/IS peak area ratio vs. concentration) should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze at least five replicates of QCs at a minimum of three concentrations (low, mid, high) on at least three separate days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% at LLOQ).[8]
-
-
Limit of Detection (LOD) and Quantification (LOQ): The LLOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria. The LOD is typically determined as the concentration with a signal-to-noise ratio of ≥ 3.
-
Matrix Effect: Analyze L-DAPA standards prepared in a clean solvent versus standards spiked into extracted blank matrix from multiple sources. The matrix factor should be consistent across sources, demonstrating that matrix effects are controlled, ideally by the co-eluting SIL-IS.
-
Stability: Assess the stability of L-DAPA in the biological matrix under various conditions:
-
Freeze-Thaw Stability: (e.g., 3 cycles)
-
Bench-Top Stability: (e.g., 4 hours at room temperature)
-
Long-Term Storage Stability: (e.g., 30 days at -80°C)
-
Post-Preparative Stability: (in the autosampler)
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Conclusion: Achieving Trustworthy Quantification
The successful quantification of this compound in complex biological matrices is an achievable but exacting process. It demands a deep understanding of the analyte's chemistry, the challenges of the biological matrix, and the principles of bioanalytical instrumentation. A simplistic approach is destined to fail. By systematically addressing sample cleanup, leveraging chemical derivatization to enhance analytical performance, and rigorously validating the entire workflow against established regulatory standards, researchers can generate data that is not only accurate and precise but also defensible and trustworthy. The framework presented here, grounded in scientific causality and regulatory principles, provides a robust pathway to achieving that goal.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. hhs.gov [hhs.gov]
- 12. rsc.org [rsc.org]
- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 14. apps.thermoscientific.com [apps.thermoscientific.com]
- 15. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 18. Amino Acid Analysis Reagents and Accessories | Fisher Scientific [fishersci.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Detection of L-2,3-diaminopropionic Acid: HPLC vs. Capillary Electrophoresis
In the landscape of analytical chemistry, the precise and sensitive detection of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (L-DAPA) is paramount. L-DAPA is a crucial precursor in the biosynthesis of various natural products, including antibiotics and siderophores, making its accurate quantification essential for researchers in drug development and microbiology. This guide provides an in-depth comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the detection of L-DAPA. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a head-to-head comparison of their performance metrics, empowering you to select the optimal method for your research needs.
The Analytical Challenge: this compound
L-DAPA is a small, polar molecule that lacks a strong chromophore, presenting a significant challenge for direct detection using common analytical techniques like UV-Vis spectrophotometry. To overcome this, derivatization is often employed to attach a UV-absorbing or fluorescent tag to the amino acid, thereby enhancing its detectability. The choice of derivatization agent and the subsequent analytical method are critical for achieving the desired sensitivity, selectivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation Science
HPLC is a cornerstone of analytical laboratories, renowned for its versatility and robustness in separating components of a mixture. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. For amino acid analysis, reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.
The Power of Pre-Column Derivatization in HPLC
To enhance the detection of L-DAPA, pre-column derivatization is a widely adopted strategy. This involves reacting the analyte with a derivatizing agent prior to injection into the HPLC system. Several reagents are available, each with its own advantages and disadvantages.
-
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is fast and sensitive but does not react with secondary amines.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. However, the reagent itself can be fluorescent, potentially leading to interfering peaks.
-
Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. This method is robust but may lack the sensitivity of fluorescence-based methods.
The choice of derivatization agent will depend on the specific requirements of the assay, including the desired sensitivity and the presence of other interfering substances in the sample matrix.
Experimental Workflow: HPLC with Pre-Column Derivatization
The following diagram illustrates a typical workflow for the analysis of L-DAPA using HPLC with pre-column derivatization.
A Comparative Guide to the Synthesis of L-2,3-Diaminopropionic Acid: Benchmarking Chemical and Biological Routes
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of L-2,3-diaminopropionic acid (L-DAP) is a critical step in the development of novel therapeutics. This non-proteinogenic amino acid is a key building block in a variety of bioactive molecules, including antibiotics and siderophores. This guide provides an in-depth technical comparison of the primary synthetic routes to L-DAP, evaluating enzymatic, chemical, and fermentation-based approaches to inform strategic decision-making in research and manufacturing.
Introduction to this compound (L-DAP)
This compound is a chiral α,β-diamino acid that plays a significant role in the biological activity of numerous natural products. Its unique structure, featuring two amino groups, allows for diverse chemical modifications, making it a valuable component in the synthesis of peptide-based drugs and other complex molecules. The stereochemistry of L-DAP is crucial for its biological function, necessitating synthetic routes that offer high enantiomeric purity.
Enzymatic Synthesis: Precision and Specificity
Enzymatic synthesis has emerged as a powerful and highly selective method for the production of chiral molecules like L-DAP. These routes often operate under mild conditions and offer exceptional stereocontrol, leading to high enantiomeric purity.
The SbnA/SbnB Pathway
A well-characterized enzymatic route for L-DAP synthesis is the SbnA/SbnB pathway, first identified in Staphylococcus aureus. This two-step process utilizes readily available starting materials.
Mechanism:
-
Condensation: The enzyme SbnA, which is dependent on pyridoxal 5'-phosphate (PLP), catalyzes the condensation of O-phospho-L-serine and L-glutamate.
-
Oxidative Hydrolysis: The resulting intermediate is then converted to L-DAP and α-ketoglutarate by the NAD+-dependent enzyme SbnB.
Experimental Protocol: Enzymatic Synthesis of L-DAP using SbnA/SbnB
-
Enzyme Preparation: Recombinant SbnA and SbnB enzymes are expressed in a suitable host, such as E. coli, and purified.
-
Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing O-phospho-L-serine, L-glutamate, PLP, and NAD+.
-
Enzymatic Reaction: The SbnA and SbnB enzymes are added to the reaction mixture. The reaction is incubated at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: The progress of the reaction can be monitored by techniques such as HPLC to measure the formation of L-DAP.
-
Purification: Upon completion, the enzymes are removed (e.g., by heat denaturation and centrifugation or affinity chromatography), and the L-DAP is purified from the reaction mixture using ion-exchange chromatography.
Performance of Enzymatic Synthesis
Enzymatic routes are renowned for their high enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%.[1] While specific yield data for L-DAP production via this method is not extensively published in a comparative context, similar enzymatic processes for chiral amine synthesis have reported isolated yields as high as 92%.[1] The primary cost driver in enzymatic synthesis is typically the enzyme itself, making enzyme immobilization and reuse a key consideration for industrial-scale production.[2]
Chemical Synthesis: Versatility and Scalability
Chemical synthesis offers a high degree of flexibility in terms of starting materials and protecting group strategies, making it a versatile approach for producing L-DAP and its derivatives. Several distinct chemical routes have been developed, each with its own set of advantages and challenges.
Synthesis from D-Serine
A common and effective strategy for the synthesis of L-DAP starts from the readily available and chiral D-serine. This approach leverages the inherent stereochemistry of the starting material to produce the desired L-enantiomer of DAP.
Key Steps:
-
Protection: The amino and carboxyl groups of D-serine are protected. A common strategy involves using Fmoc for the α-amino group and a tert-butyl ester for the carboxyl group.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, often by tosylation or mesylation.
-
Nucleophilic Substitution: The leaving group is displaced by an azide ion (N3-) in an SN2 reaction, which proceeds with inversion of configuration, thus establishing the L-stereochemistry at the β-carbon.
-
Reduction of the Azide: The azide group is reduced to an amino group, for example, by catalytic hydrogenation.
-
Deprotection: The protecting groups are removed to yield L-DAP.
Experimental Protocol: Synthesis of L-DAP from D-Serine (Conceptual Outline)
-
Protection of D-Serine: Nα-Fmoc-O-tert-butyl-D-serine is prepared using standard peptide chemistry protocols.
-
Reductive Amination: The protected D-serine is converted to an aldehyde, which then undergoes reductive amination to introduce the second amino group, yielding a protected 2,3-diaminopropanol. Intermediate yields for this step have been reported in the range of 82-92%.[3][4]
-
Oxidation: The primary alcohol of the diaminopropanol is oxidized to a carboxylic acid.
-
Deprotection: The protecting groups are removed to afford L-DAP. The overall yield for the methyl ester of a protected L-DAP derivative via this route has been reported to be in the range of 68-73%.[3]
Synthesis from Aspartic Acid via Curtius Rearrangement
Another prominent chemical route utilizes aspartic acid as the starting material. The key transformation in this pathway is the Curtius rearrangement, which converts a carboxylic acid to an isocyanate, which can then be converted to an amine.
Key Steps:
-
Protection: The α-amino and α-carboxyl groups of aspartic acid are protected.
-
Acyl Azide Formation: The side-chain carboxylic acid is converted to an acyl azide.
-
Curtius Rearrangement: The acyl azide is heated, leading to a rearrangement to form an isocyanate with the loss of nitrogen gas. This reaction is known to proceed with retention of stereochemistry.[5]
-
Trapping of the Isocyanate: The isocyanate is reacted with a suitable nucleophile, such as an alcohol, to form a carbamate.
-
Deprotection: The protecting groups and the carbamate are removed to yield L-DAP.
This method is considered efficient and a less expensive and time-consuming approach for producing orthogonally protected L-DAP.[3][5]
Fermentation-Based Production: A Scalable Bio-based Approach
Fermentation offers a potentially cost-effective and sustainable route for the large-scale production of amino acids. This approach involves the use of microorganisms, either naturally producing L-DAP or engineered to do so, to convert simple carbon sources into the desired product.
Metabolic Engineering Strategies
While natural L-DAP producers exist, their production levels are often not sufficient for industrial applications. Therefore, metabolic engineering of well-characterized industrial microorganisms like Escherichia coli or Corynebacterium glutamicum is a promising strategy. This can involve:
-
Overexpression of Biosynthetic Genes: Introducing and overexpressing the genes for enzymes like SbnA and SbnB.
-
Pathway Optimization: Modifying metabolic pathways to increase the precursor supply (e.g., O-phospho-L-serine and L-glutamate) and to block competing pathways.
-
Optimization of Fermentation Conditions: Fine-tuning parameters such as temperature, pH, aeration, and nutrient feed to maximize the titer and yield of L-DAP.
Downstream Processing
A critical aspect of fermentation is the downstream processing required to isolate and purify the target molecule from the complex fermentation broth. This typically involves several stages:
-
Cell Removal: Separation of the microbial cells from the culture medium, usually by centrifugation or microfiltration.[6]
-
Initial Purification: Removal of larger impurities such as proteins and polysaccharides.[6]
-
Chromatographic Purification: The use of ion-exchange and other chromatographic techniques to achieve high purity L-DAP.
-
Crystallization: The final step to obtain a highly pure, crystalline product.[6]
The efficiency and cost of downstream processing can significantly impact the overall economic viability of a fermentation process.[7]
Benchmarking the Synthetic Routes
The choice of the optimal synthetic route for L-DAP depends on several factors, including the desired scale of production, purity requirements, cost considerations, and available expertise.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (from D-Serine) | Chemical Synthesis (from Aspartic Acid) | Fermentation |
| Stereoselectivity | Excellent (>99% ee) | High (preserves chirality of starting material) | High (retention of configuration) | High (biological systems are inherently chiral) |
| Yield | Potentially high (e.g., >90%) | Moderate to high (68-73% overall for a derivative) | Reported as "efficient" | Variable, dependent on strain and process optimization |
| Purity | High, with specific byproducts | Can be high, may require extensive purification | High, with specific byproducts | Requires extensive downstream processing |
| Scalability | Scalable, especially with immobilized enzymes | Scalable, minimizes chromatography in some protocols | Suitable for large-scale production | Highly scalable |
| Cost-Effectiveness | Enzyme cost is a major factor | Cost of chiral starting material and reagents | Potentially cost-effective | Potentially very cost-effective at large scale |
| Environmental Impact | Generally lower (mild conditions, aqueous media) | Use of organic solvents and reagents | Use of organic solvents and reagents | Lower environmental footprint with renewable feedstocks |
Conclusion
Each synthetic route for this compound offers a unique set of advantages and disadvantages.
-
Enzymatic synthesis provides unparalleled stereoselectivity and operates under mild, environmentally friendly conditions, making it an attractive option for producing high-purity L-DAP.
-
Chemical synthesis , particularly from D-serine or aspartic acid, offers versatility and is well-suited for producing a wide range of L-DAP derivatives. These methods are also highly scalable.
-
Fermentation , through metabolic engineering, holds the greatest promise for the large-scale, cost-effective, and sustainable production of L-DAP, although it requires significant investment in strain development and downstream processing optimization.
The selection of the most appropriate synthetic strategy will ultimately be guided by the specific requirements of the research or manufacturing campaign, balancing the need for purity, yield, cost, and scale.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. alliedacademies.org [alliedacademies.org]
A Comparative Guide to the Biological Activity of L- and D-Enantiomers of 2,3-Diaminopropionic Acid
Introduction: The Critical Role of Chirality in Biological Function
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount. Enantiomers, which are non-superimposable mirror images of each other, often exhibit remarkably different biological activities.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact selectively with only one of the enantiomers. A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[1] This guide provides an in-depth comparison of the distinct biological activities of the L- and D-enantiomers of 2,3-diaminopropionic acid (DAP), supported by experimental data and protocols, to aid researchers in pharmacology, microbiology, and drug development.
L-2,3-Diaminopropionic Acid (L-DAP): A Versatile Natural Building Block and Metabolic Disruptor
This compound is a non-proteinogenic amino acid found in various plants and bacteria.[2][3] Its biological significance stems from its dual role as a crucial precursor for a range of bioactive secondary metabolites and as an agent of metabolic disruption.
Biosynthetic Precursor to Natural Products
L-DAP serves as a fundamental building block in the biosynthesis of several important classes of natural products:
-
Antibiotics: It is a key component of non-ribosomal peptide antibiotics such as capreomycin, viomycin, and zwittermicin, where its presence is often essential for their antibacterial activity.[3][4]
-
Siderophores: In bacteria like Staphylococcus aureus, L-DAP is indispensable for the synthesis of the siderophore staphyloferrin B, a molecule crucial for iron acquisition.[2][4]
-
Neurotoxins: In certain legumes of the Lathyrus genus, L-DAP is a direct precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), which is implicated in the neurological disorder lathyrism.[1][2][5]
Intrinsic Biological Activity: Bacterial Toxicity
Beyond its role as a biosynthetic intermediate, the accumulation of L-DAP itself has been shown to be toxic to certain bacteria. In Salmonella enterica, L-DAP accumulation leads to growth inhibition by disrupting multiple metabolic pathways.[6] This is a prime example of how a naturally occurring amino acid analog can interfere with essential cellular processes.
The primary mechanisms of L-DAP toxicity in S. enterica involve the inhibition of:
-
Proline biosynthesis
-
Coenzyme A biosynthesis
-
Isoleucine biosynthesis[6]
L-DAP acts as a competing substrate for pantothenate synthetase (PanC), an essential enzyme in the coenzyme A pathway, leading to the synthesis of an inactive pantothenate analog.[6]
Caption: Metabolic pathways in S. enterica inhibited by L-DAP.
D-2,3-Diaminopropionic Acid (D-DAP): A Synthetic Tool for Neuromodulation
In stark contrast to its L-enantiomer, D-2,3-diaminopropionic acid is not known to be a widespread natural product. Its significance lies primarily in its utility as a chiral building block in synthetic chemistry, particularly for the development of potent and selective modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission in the central nervous system.[7][8]
Role in the Synthesis of NMDA Receptor Agonists
The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.[7][9] The glycine binding site on the GluN1 subunit of the NMDA receptor has become an important therapeutic target. Research has shown that derivatives of (R)-2-aminopropanoic acid (D-alanine configuration) can act as potent agonists at this site.
Specifically, Boc-D-2,3-diaminopropionic acid is a key intermediate used to synthesize a class of potent NMDA receptor glycine site agonists with specificity for different GluN2 subunits. This indicates that the D-chiral center is essential for the desired interaction with the glycine binding site of the NMDA receptor, mirroring the preference for other D-amino acids like D-serine at this site.
Caption: Role of D-DAP in synthesizing NMDA receptor agonists.
Potential Roles Based on D-Amino Acid Biology
While direct studies on unmodified D-DAP are scarce, its potential biological activities can be inferred from the established roles of other D-amino acids:
-
Bacterial Cell Wall Component: D-amino acids, such as D-alanine and D-glutamate, are integral components of the peptidoglycan cell wall in most bacteria.[10][11] The meso-diaminopimelic acid (m-DAP) found in the cell walls of many Gram-negative bacteria also contains a D-chiral center.[12][13] This suggests that D-DAP could potentially interact with or be metabolized by bacterial enzymes involved in cell wall synthesis, an activity not expected for L-DAP.
-
Neuromodulation: The brain contains significant levels of D-serine and D-aspartate, which act as endogenous neuromodulators, primarily through the NMDA receptor.[7][8] The fact that derivatives of D-DAP are potent NMDA receptor agonists suggests that D-DAP itself could have neuromodulatory properties, though this requires further investigation.
Comparative Summary of L-DAP and D-DAP Biological Activity
| Feature | This compound (L-DAP) | D-2,3-Diaminopropionic Acid (D-DAP) |
| Primary Role | Natural biosynthetic precursor; metabolic disruptor[2][6] | Synthetic building block for CNS-active compounds[7] |
| Natural Occurrence | Found in various plants and bacteria[2][3] | Not known to be a common natural product |
| Key Biological Activities | - Precursor to antibiotics, siderophores, and neurotoxins[2][4][5]- Inhibits bacterial growth by disrupting metabolism[6] | - Precursor to potent and selective NMDA receptor agonists[7] |
| Known Molecular Targets | - Bacterial enzymes (e.g., Pantothenate Synthetase)[6] | - Derivatives target the Glycine binding site of the NMDA receptor |
| Applications | - Antimicrobial research- Gene delivery vectors[2][14] | - Drug development for neurological and psychiatric disorders |
Supporting Experimental Data and Protocols
Protocol 1: Assessing Bacterial Growth Inhibition by L-DAP
This protocol is designed to quantify the toxic effects of L-DAP on bacterial growth, as demonstrated in Salmonella enterica.[6]
Objective: To determine the minimum inhibitory concentration (MIC) of L-DAP.
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of S. enterica into a liquid medium (e.g., Luria-Bertani broth) and grow overnight at 37°C with shaking.
-
Serial Dilutions: Prepare a series of two-fold serial dilutions of L-DAP in a 96-well microtiter plate using the appropriate growth medium. The concentration range should be chosen based on expected efficacy.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add 100 µL to each well of the microtiter plate containing the L-DAP dilutions. Include positive (no L-DAP) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of L-DAP that inhibits visible bacterial growth.
Causality and Validation: This assay directly links the presence of L-DAP to the inhibition of bacterial proliferation. The use of serial dilutions allows for a quantitative determination of its potency. The controls validate that the observed effect is due to L-DAP and not other factors.
Caption: Workflow for determining the MIC of L-DAP.
Protocol 2: Functional Characterization of D-DAP Derivatives at the NMDA Receptor
This protocol outlines a method to assess the agonist activity of synthetic D-DAP derivatives at the NMDA receptor using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes.
Objective: To determine the potency (EC50) and efficacy of D-DAP derivatives as NMDA receptor agonists.
Methodology:
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a standard buffer. Impale the oocyte with two electrodes (one for voltage clamping, one for current recording).
-
Compound Application: Apply increasing concentrations of the D-DAP derivative to the oocyte in the presence of a saturating concentration of glutamate. Record the inward current response at a holding potential of -70 mV.
-
Data Analysis: Plot the peak current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that elicits a half-maximal response) and the maximum response (efficacy) relative to a known full agonist like glycine.
Causality and Validation: This functional assay provides a direct measure of the ability of a compound to activate the NMDA receptor ion channel. By expressing specific subunit combinations, the selectivity of the compound can be determined. The dose-response analysis provides quantitative measures of potency and efficacy, allowing for direct comparison between different compounds.
Conclusion
The biological activities of the L- and D-enantiomers of 2,3-diaminopropionic acid are distinctly defined by their stereochemistry. L-DAP is a product of natural biosynthetic pathways, acting as a building block for diverse secondary metabolites and exhibiting intrinsic antibacterial activity through metabolic interference. In contrast, D-DAP's known role is primarily as a synthetic precursor for crafting potent modulators of the NMDA receptor, highlighting its potential in the development of therapeutics for central nervous system disorders. This clear divergence in function underscores the critical importance of stereochemical considerations in biological and pharmacological research. Further investigation into the potential endogenous roles of D-DAP and direct comparative studies on various biological targets will undoubtedly provide deeper insights into the nuanced world of stereospecific molecular interactions.
References
- 1. The neurotoxicity of beta-N-oxalyl-L-alphabeta-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotoxicity of β-N-oxalyl-l-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of L- and D-Amino Acids for Bacterial Imaging in Lung Infection Mouse Model | MDPI [mdpi.com]
- 11. Neither Lys- and DAP-type peptidoglycans stimulate mouse or human innate immune cells via Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competing Substrates for the Bifunctional Diaminopimelic Acid Epimerase/Glutamate Racemase Modulate Peptidoglycan Synthesis in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Cell Permeable Polymers of N-Substituted this compound (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Comparison of Peptides With and Without L-2,3-Diaminopropionic Acid: A Guide for Researchers
Introduction
In the landscape of peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the structure, stability, and function of peptides. Among these, L-2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid, offers a unique structural motif with its primary amino group on the β-carbon.[1][2][] This guide provides a comprehensive structural comparison of peptides containing DAP versus those without, offering insights into the profound conformational and functional changes induced by this small but significant modification. We will delve into the key biophysical techniques employed for this analysis, presenting them not merely as protocols, but as tools for rational peptide design, underpinned by a deep understanding of the underlying chemical principles.
The central hypothesis of this guide is that the introduction of DAP into a peptide sequence imparts distinct structural and, consequently, functional characteristics, primarily due to the altered charge, hydrogen bonding capacity, and conformational flexibility of its side chain. This guide will provide the experimental framework to validate this hypothesis.
The Structural Impact of this compound
The defining feature of DAP is its side chain, which contains a primary amino group. This is in contrast to the more common proteinogenic amino acid lysine, which has a longer, more flexible side chain with a primary amine at the ε-position. The shorter, more constrained nature of the DAP side chain, coupled with the proximity of the amino group to the peptide backbone, leads to several key structural consequences.
One of the most significant effects of incorporating DAP is the introduction of pH-dependent conformational switching.[4][5] The β-amino group of DAP has a pKa that, when incorporated into a peptide, can be lowered to a physiologically relevant range (around 6.3).[4][5] This means that small changes in pH, such as those encountered during endosomal acidification, can alter the protonation state of the DAP side chain, leading to significant changes in the peptide's overall charge and conformation.[4][5][6] This property is particularly valuable in the design of pH-responsive drug and gene delivery vectors.[4][5][7]
Comparative Analysis of a Model Peptide Sequence
To illustrate the structural impact of DAP, let's consider a hypothetical amphipathic peptide sequence and its DAP-containing analogue:
-
Peptide A (Control): Ac-Lys-Leu-Ala-Leu-Lys-Ala-Leu-NH2
-
Peptide B (DAP-modified): Ac-Dap-Leu-Ala-Leu-Dap-Ala-Leu-NH2
The substitution of lysine with DAP is expected to alter the peptide's secondary structure and its response to environmental cues like pH. The following sections will detail the experimental workflows to characterize and compare these two peptides.
Experimental Workflows for Structural Comparison
A multi-pronged approach utilizing several biophysical techniques is essential for a thorough structural comparison. Circular Dichroism (CD) spectroscopy provides a global view of the secondary structure, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed atomic-level insights into the three-dimensional conformation in solution. For a high-resolution solid-state structure, X-ray crystallography is the gold standard.
Workflow for Comparative Structural Analysis
Caption: Experimental workflow for the structural comparison of peptides with and without DAP.
I. Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy is a powerful and relatively quick method to assess the overall secondary structure of peptides in solution.[8][9][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content (α-helix, β-sheet, random coil).[9][11]
Expected Outcomes for Peptides A and B
-
Peptide A (with Lysine): At neutral pH, this peptide is expected to adopt a stable α-helical conformation due to its amphipathic nature.
-
Peptide B (with DAP): The conformational behavior of this peptide is anticipated to be pH-dependent. At neutral pH, it may also exhibit α-helical character. However, upon lowering the pH, the protonation of the DAP side chains could introduce electrostatic repulsion, potentially disrupting the helical structure and leading to a more random coil conformation.[4][6]
Table 1: Predicted Secondary Structure Content from CD Spectroscopy
| Peptide | Condition | Predicted % α-helix | Predicted % β-sheet | Predicted % Random Coil |
| Peptide A | pH 7.4 | High (~60-80%) | Low (~0-10%) | Low (~10-30%) |
| Peptide A | pH 5.0 | High (~60-80%) | Low (~0-10%) | Low (~10-30%) |
| Peptide B | pH 7.4 | Moderate-High (~50-70%) | Low (~0-10%) | Moderate (~20-40%) |
| Peptide B | pH 5.0 | Low (~10-30%) | Low (~0-10%) | High (~60-80%) |
Detailed Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Dissolve lyophilized peptides (A and B) in a suitable buffer (e.g., 10 mM phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.
-
Prepare samples at different pH values (e.g., pH 7.4 and pH 5.0) to investigate pH-dependent conformational changes.
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Set the wavelength range to 190-260 nm.
-
Use a quartz cuvette with a path length of 1 mm.
-
Maintain a constant temperature, typically 25°C.
-
-
Data Acquisition:
-
Record the CD spectra for each peptide sample and the corresponding buffer blank.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Deconvolute the MRE spectra using a suitable algorithm (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil.
-
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the 3D Structure in Solution
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[12][13][14] It provides information on through-bond and through-space atomic interactions, which are used to calculate a family of structures consistent with the experimental data.
Expected Structural Differences from NMR
-
Peptide A: The NMR structure of Peptide A is expected to reveal a well-defined α-helix with the lysine side chains extending into the solvent.
-
Peptide B: At neutral pH, Peptide B may also show helical tendencies, but with potentially more flexibility. At acidic pH, the NMR data is expected to show a loss of long-range nuclear Overhauser effects (NOEs) characteristic of a defined structure, indicating a transition to a more disordered state. The orientation of the DAP side chains and their interaction with the backbone will be of particular interest.
Diagram: Impact of DAP on Peptide Structure
Caption: Conformational transition of a DAP-containing peptide in response to a decrease in pH.
Detailed Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve peptides (A and B) in a 90% H₂O/10% D₂O mixture to a concentration of 1-5 mM.
-
Use a suitable buffer system that does not interfere with NMR signals (e.g., deuterated acetate or phosphate buffer).
-
Adjust the pH of the samples as required (e.g., pH 7.4 and pH 5.0).
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Essential experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton proximities (< 5 Å).
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignment to assign all proton signals to specific atoms in the peptide sequence.
-
-
Structure Calculation:
-
Extract distance restraints from the NOESY spectra.
-
Use molecular dynamics and simulated annealing protocols (e.g., using software like CYANA or CNS) to calculate an ensemble of 3D structures that satisfy the experimental restraints.[15]
-
-
Structure Validation:
-
Assess the quality of the calculated structures using parameters such as Ramachandran plots and RMSD values.
-
III. X-ray Crystallography: The Atomic-Resolution Snapshot
While NMR provides information about the solution-state structure, X-ray crystallography can deliver a high-resolution static picture of the peptide in the solid state.[16][17] This technique is contingent on the ability to grow well-diffracting crystals of the peptide.
Potential Insights from Crystallography
If crystals of both peptides can be obtained, a direct comparison of their crystal structures would provide invaluable information on:
-
The precise bond angles and lengths.
-
The conformation of the side chains, including the DAP β-amino group.
-
The packing of the peptides in the crystal lattice.
-
The network of hydrogen bonds and other intermolecular interactions.
Detailed Experimental Protocol: X-ray Crystallography
-
Crystallization Screening:
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) for both peptides using high-throughput screening methods.
-
-
Crystal Optimization:
-
Optimize the initial crystallization "hits" to obtain single, well-diffracting crystals.
-
-
Data Collection:
-
Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[18]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build an atomic model of the peptide into the electron density.
-
Refine the model to achieve the best fit with the experimental data.
-
-
Structural Analysis:
-
Analyze the final structure to determine conformational details and intermolecular interactions.
-
Synthesis and Conclusion
The incorporation of this compound into a peptide sequence is a subtle yet powerful modification that can dramatically alter its structural and functional properties. The unique pH-responsive nature of the DAP side chain offers a valuable tool for designing "smart" peptides that can respond to specific physiological environments.
This guide has outlined a systematic and logical approach to comparing the structure of peptides with and without DAP, leveraging the complementary strengths of CD spectroscopy, NMR spectroscopy, and X-ray crystallography. By understanding the "why" behind these experimental choices and meticulously executing the protocols, researchers can gain deep insights into the structure-function relationships of their designed peptides. This knowledge is paramount for advancing the fields of drug delivery, peptide-based therapeutics, and biomaterials science. The ability to rationally tune peptide conformation through the strategic incorporation of non-proteinogenic amino acids like DAP will undoubtedly continue to be a cornerstone of innovative peptide research.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 4. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 18. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to Orthogonal Protection of L-2,3-Diaminopropionic Acid
Introduction: The Synthetic Challenge and Strategic Importance of L-2,3-Diaminopropionic Acid
This compound (L-Dap), a non-proteinogenic amino acid, is a cornerstone in modern drug development and peptide chemistry. Its unique structure, featuring two primary amino groups at the α and β positions, offers a versatile scaffold for creating branched peptides, cyclic analogues, and conjugates with enhanced biological activity and stability. However, the very presence of these two nucleophilic centers presents a significant synthetic challenge: how to selectively functionalize one amino group while the other remains masked. The solution lies in the strategic implementation of orthogonal protecting groups.
This guide provides an in-depth comparison of the most common protecting group strategies for L-Dap, offering experimental insights and data to inform your synthetic choices. As Senior Application Scientists, we understand that the ideal protecting group strategy is not a one-size-fits-all solution but is dictated by the specific synthetic route and the desired final product. Herein, we will delve into the nuances of the most prevalent orthogonal pairs, evaluating their performance based on yield, stability, ease of removal, and potential for side reactions.
Core Principle: The Logic of Orthogonal Protection
The essence of an orthogonal protection strategy is the ability to deprotect one functional group under a specific set of conditions that leave other protecting groups intact.[1] This allows for the sequential and site-specific modification of a polyfunctional molecule like L-Dap. The most successful strategies for L-Dap involve the protection of the α-amino, β-amino, and carboxylic acid functionalities with groups that have distinct chemical labilities.
Caption: Orthogonal protection strategy for L-Dap.
Head-to-Head Comparison of Common Orthogonal Strategies
The choice of protecting groups for the α- and β-amino functions is the most critical decision in L-Dap chemistry. The most prevalent strategies involve combinations of the 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc) groups.
| Protecting Group Strategy | α-Amino Group | β-Amino Group | Orthogonality Basis | Key Advantages | Potential Disadvantages |
| Fmoc/Boc | Fmoc (Base-labile) | Boc (Acid-labile) | Base vs. Acid | Widely used in SPPS, commercially available, robust.[] | Potential for diketopiperazine formation at the dipeptide stage. |
| Boc/Cbz | Boc (Acid-labile) | Cbz (Hydrogenolysis) | Acid vs. Hydrogenolysis | Cost-effective synthesis from L-aspartic acid.[3][4] | Requires catalytic hydrogenation which may not be compatible with all functional groups. |
| Fmoc/Alloc | Fmoc (Base-labile) | Alloc (Pd(0)-labile) | Base vs. Palladium | Mild and highly selective deprotection of Alloc.[5] | Requires a palladium catalyst which can be costly and requires careful removal. |
| Boc/Fmoc | Boc (Acid-labile) | Fmoc (Base-labile) | Acid vs. Base | Allows for on-resin side-chain modification in Boc-SPPS. | Less common for linear synthesis compared to Fmoc/Boc. |
Deep Dive into Protecting Group Performance
The Workhorse: The Fmoc/Boc Strategy
The combination of a base-labile Fmoc group on the α-amine and an acid-labile Boc group on the β-amine is the most widely adopted strategy, particularly in solid-phase peptide synthesis (SPPS). The commercial availability of Fmoc-L-Dap(Boc)-OH makes it a convenient choice for many researchers.
Performance Insights:
-
Yield and Purity: This strategy generally provides high yields and purity in SPPS due to the efficiency of both Fmoc deprotection (typically with piperidine) and Boc deprotection (with trifluoroacetic acid, TFA).[]
-
Stability: The Boc group is stable to the basic conditions of Fmoc removal, and the Fmoc group is stable to the acidic conditions of Boc removal, ensuring excellent orthogonality.
-
Side Reactions: A known side reaction in SPPS is the formation of diketopiperazine (DKP) after the deprotection of the second amino acid. This is particularly relevant when Dap is the second residue in the sequence. Careful control of coupling and deprotection times can minimize this side reaction.
Caption: Fmoc/Boc strategy workflow in SPPS.
The Cost-Effective Alternative: The Boc/Cbz Strategy
An economically attractive route to orthogonally protected L-Dap starts from commercially available Nα-Boc-L-aspartic acid β-benzyl ester. A Curtius rearrangement of the α-carboxylic acid provides the α-amino group, while the β-amino group is generated from the original α-amino group of aspartic acid, protected as a Cbz group. This yields Nα-Boc-Nβ-Cbz-L-Dap .[3][4]
Performance Insights:
-
Yield and Purity: This multi-step synthesis can provide good overall yields. The final product is typically a crystalline solid, which aids in purification. One study reported an efficient synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid.[3] The use of a di-Boc protected α-amine was found to be crucial for the success of the Curtius rearrangement.[6]
-
Stability: The Cbz group is stable to the acidic conditions used to remove the Boc group, providing good orthogonality.
-
Side Reactions: The Curtius rearrangement must be carefully controlled to avoid side reactions. The optical purity of the final product should be verified, as racemization can occur during the synthesis. However, studies have confirmed that racemization does not occur during this specific synthetic route.[6]
The Mild Maverick: The Fmoc/Alloc Strategy
The allyloxycarbonyl (Alloc) group offers a distinct advantage in its removal under very mild, neutral conditions using a palladium(0) catalyst.[5] This makes the Fmoc-L-Dap(Alloc)-OH derivative an excellent choice for synthesizing sensitive peptides or when other acid- or base-labile protecting groups are present on the peptide.
Performance Insights:
-
Yield and Purity: The introduction of the Alloc group is generally high-yielding. The deprotection is also very efficient, often quantitative, with the appropriate scavenger to trap the allyl cation.[7]
-
Orthogonality: The Alloc group is completely orthogonal to both acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.[5]
-
Side Reactions: The primary concern with this strategy is the complete removal of the palladium catalyst from the final product, which is crucial for biological applications. Incomplete removal of the allyl scavenger can also be an issue.
Caption: Selective deprotection of the Alloc group.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(Boc)-OH in Fmoc-SPPS
This protocol outlines a standard manual procedure for the incorporation of Fmoc-L-Dap(Boc)-OH into a peptide chain on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-L-Dap(Boc)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion with a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.
Protocol 2: Synthesis of Nα-(Boc)₂-Nβ-Cbz-L-Dap from Nα-Boc-L-Asp(OBn)-OH
This protocol is adapted from the literature and describes a key step in the synthesis of a Boc/Cbz protected L-Dap derivative.[3][4]
-
Starting Material: Nα-Boc-L-Asp(OBn)-OH is commercially available.
-
Di-Boc Protection: The α-amino group is further protected with a second Boc group using di-tert-butyl dicarbonate to prevent side reactions during the Curtius rearrangement.
-
Curtius Rearrangement:
-
The free carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA) and a base like triethylamine (TEA).
-
The acyl azide is then thermally rearranged to an isocyanate in an inert solvent like toluene.
-
-
Cbz Protection of the β-Amino Group: The isocyanate intermediate is trapped with benzyl alcohol in the presence of a Lewis acid (e.g., CuCl) to form the Cbz-protected β-amino group.
-
Final Deprotection: The benzyl ester is removed by hydrogenolysis to yield the final product.
Conclusion and Recommendations
The selection of an appropriate protecting group strategy for this compound is a critical step that dictates the success of a synthetic campaign.
-
For routine solid-phase peptide synthesis, the Fmoc/Boc strategy using commercially available Fmoc-L-Dap(Boc)-OH is the most straightforward and reliable approach.
-
When cost is a major consideration and the synthetic route allows, the Boc/Cbz strategy starting from L-aspartic acid offers an economical alternative.
-
For the synthesis of complex peptides with multiple sensitive functional groups or for on-resin side-chain modifications, the Fmoc/Alloc strategy provides unparalleled mildness and orthogonality.
Ultimately, the optimal choice will depend on a careful evaluation of the specific requirements of your project, including the desired final product, the presence of other functional groups, and available resources. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.
References
- 1. researchgate.net [researchgate.net]
- 3. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Neurotoxicity of L-2,3-Diaminopropionic Acid and its Analogues for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the neurotoxic properties of L-2,3-diaminopropionic acid (L-DAP) and its structurally related analogues, L-β-N-methylamino-L-alanine (L-BMAA) and L-α,β-diaminobutyric acid (DAB). As non-proteinogenic amino acids, these compounds have garnered significant interest within the neuroscience community for their potential roles in neurodegenerative diseases. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering an in-depth examination of their mechanisms of action, comparative potencies, and the experimental methodologies used to assess their neurotoxic effects.
Introduction: The Significance of Non-Proteinogenic Amino Acid Neurotoxicity
Non-proteinogenic amino acids are a class of amino acids that are not naturally incorporated into proteins during translation. Certain members of this class, including L-DAP, L-BMAA, and DAB, have been identified as potent neurotoxins. Their presence in various ecosystems and potential for bioaccumulation in the food chain present a plausible environmental risk factor for neurological disorders. Understanding the nuanced differences in their neurotoxic profiles is paramount for elucidating disease etiologies and developing targeted therapeutic interventions.
Mechanisms of Neurotoxicity: A Triad of Excitotoxicity, Oxidative Stress, and Mitochondrial Dysfunction
The neurotoxic effects of L-DAP and its analogues are not mediated by a single mechanism but rather a convergence of detrimental cellular events. The primary pathways implicated are excitotoxicity, the induction of oxidative stress, and subsequent mitochondrial dysfunction.
Excitotoxicity: Overstimulation of Glutamate Receptors
A primary mechanism of neurotoxicity for these compounds is their ability to act as agonists at glutamate receptors, leading to excessive neuronal stimulation, a phenomenon known as excitotoxicity.
-
L-DAP and its potent derivative, L-β-N-oxalyl-α,β-diaminopropionic acid (L-ODAP) , primarily exert their excitotoxic effects through the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This interaction leads to an influx of Ca2+ into the neuron, triggering a cascade of neurotoxic events.
-
L-BMAA demonstrates a broader agonist profile, affecting N-methyl-D-aspartate (NMDA), AMPA/kainate, and metabotropic glutamate receptors.[2] The activation of these receptors contributes to increased intracellular calcium levels and subsequent neuronal damage.
-
DAB has also been shown to agonize NMDA receptors, contributing to its neurotoxic potential.[3]
The following diagram illustrates the central role of glutamate receptor overactivation in initiating the neurotoxic cascade.
Caption: Excitotoxic pathways of L-DAP analogues.
Oxidative Stress and Mitochondrial Dysfunction
The excitotoxic cascade is intrinsically linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial impairment. The excessive intracellular calcium resulting from glutamate receptor overactivation leads to mitochondrial calcium overload. This disrupts the mitochondrial membrane potential, impairs ATP synthesis, and increases the production of ROS. The resulting oxidative stress further damages cellular components, including lipids, proteins, and DNA, ultimately culminating in neuronal apoptosis or necrosis. L-BMAA, in particular, has been shown to induce oxidative stress, a key component of its neurotoxic action.[2]
Comparative Neurotoxicity: Potency and Cellular Selectivity
While sharing common mechanisms, L-DAP, L-BMAA, and DAB exhibit differences in their neurotoxic potency and their selectivity for different neuronal populations.
| Compound | Primary Receptor Target(s) | Relative Potency (Qualitative) | Known Neuronal Targets |
| L-DAP (as L-ODAP) | AMPA | High | Motor Neurons[1] |
| L-BMAA | NMDA, AMPA/kainate, mGluR | Moderate to High (potentiates other toxins) | Cortical Neurons, Motor Neurons[2][4] |
| DAB | NMDA | Moderate | Hippocampal Neurons, Dopaminergic Neurons[3][5][6] |
Note: Direct quantitative comparisons of EC50 or LD50 values for all three compounds in the same neuronal system are limited in the current literature. The relative potencies are inferred from available studies. L-BMAA, while requiring high concentrations (in the millimolar range) to induce neuronal death on its own in cortical cultures, can potentiate the toxicity of other insults at much lower, micromolar concentrations.[2]
Experimental Protocols for Assessing Neurotoxicity
To facilitate further research in this area, this section provides detailed, field-proven protocols for the in vitro assessment of the neurotoxicity of L-DAP and its analogues.
Primary Neuronal Cell Culture
This protocol describes the preparation of primary cortical neurons, a widely used model for neurotoxicity studies.
Rationale: Primary neurons provide a more physiologically relevant model compared to immortalized cell lines, as they retain many of the characteristics of neurons in vivo.
Step-by-Step Protocol:
-
Dissociation:
-
Euthanize embryonic day 18 (E18) rat pups in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Plate the cells on poly-D-lysine-coated plates or coverslips at a density of 1 x 10^5 cells/cm².
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Replace half of the medium every 3-4 days.
-
Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
-
Caption: Workflow for primary neuronal culture preparation.
Excitotoxicity Assay
This protocol outlines a method to quantify neuronal death induced by L-DAP, L-BMAA, or DAB.
Rationale: The lactate dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells, providing a reliable indicator of cytotoxicity.
Step-by-Step Protocol:
-
Treatment:
-
Prepare serial dilutions of L-DAP, L-BMAA, and DAB in the culture medium.
-
Replace the existing medium in the mature neuronal cultures with the medium containing the test compounds. Include a vehicle control (medium only) and a positive control for maximal lysis (e.g., 1% Triton X-100).
-
Incubate the cultures for 24-48 hours.
-
-
LDH Measurement:
-
Collect the culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value (the concentration that causes 50% of the maximal effect).
-
Assessment of Oxidative Stress
This protocol describes the use of a fluorescent probe to measure intracellular ROS production.
Rationale: Dihydroethidium (DHE) is a cell-permeable dye that fluoresces red upon oxidation by superoxide, a major ROS. This allows for the visualization and quantification of oxidative stress.
Step-by-Step Protocol:
-
Treatment:
-
Treat mature neuronal cultures with the test compounds for the desired duration.
-
-
DHE Staining:
-
Incubate the cells with 5 µM DHE in HBSS for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope with the appropriate filter set for red fluorescence.
-
Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity to the number of cells.
-
Caption: Workflow for assessing oxidative stress.
Conclusion and Future Directions
The neurotoxicity of L-DAP, L-BMAA, and DAB is a complex process involving multiple interconnected pathways, with excitotoxicity and oxidative stress playing central roles. While this guide provides a comparative overview based on the current scientific literature, it also highlights the need for further research. Specifically, direct comparative studies employing standardized in vitro and in vivo models are required to definitively establish the relative potencies and selective vulnerabilities associated with these neurotoxins. Such studies will be instrumental in advancing our understanding of their role in neurodegenerative diseases and in the development of effective neuroprotective strategies.
References
- 1. L-β-N-oxalyl-α,β-diaminopropionic acid toxicity in motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of cyanotoxin L-BMAA effect on α-synuclein and TDP43 proteinopathy [frontiersin.org]
- 5. Age-Dependent Sensitivity to the Neurotoxic Environmental Metabolite, 1,2-Diacetylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an Auxotrophic Bioassay for High-Throughput Screening of L-2,3-Diaminopropionic Acid (L-DAP) Producing Microorganisms
Executive Summary
L-2,3-diaminopropionic acid (L-DAP) is a non-proteinogenic amino acid that serves as a critical building block for a range of valuable secondary metabolites, including potent antibiotics and essential bacterial siderophores[1][2]. The discovery of novel microorganisms capable of producing L-DAP is a significant objective in natural product research and drug development. High-throughput screening (HTS) of large microbial libraries is essential for this discovery process, necessitating a rapid, reliable, and cost-effective screening method.
This guide provides a comprehensive framework for the development and validation of an auxotroph-based bioassay for screening L-DAP producing microorganisms. We will explore the scientific principles behind this bioassay, compare it with alternative analytical methods, and present a detailed, step-by-step validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines[3][4]. By synthesizing technical protocols with the causal logic behind experimental design, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to implement a robust and validated screening cascade.
Comparative Landscape of L-DAP Detection Methodologies
The selection of an appropriate assay for a screening campaign depends on a balance of throughput, sensitivity, cost, and the specific goals of the study. While highly precise quantitative methods exist, their application in primary screening of thousands of candidates is often impractical.
1.1 Microbiological Bioassays (Auxotroph-Based) This method relies on an indicator microorganism that cannot synthesize L-DAP and thus requires it for growth (an auxotroph)[5]. When a test microorganism produces and secretes L-DAP into the surrounding medium, it "feeds" the indicator strain, resulting in a visible zone of growth. This principle is ideal for HTS due to its simplicity and scalability.
1.2 Chromatographic Methods (HPLC, LC-MS) High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for the accurate quantification and confirmation of L-DAP[6][7]. These methods offer exceptional specificity and sensitivity by separating L-DAP from other metabolites and providing definitive mass-based identification. However, their lower throughput, higher cost, and complex sample preparation make them better suited for secondary screening and hit confirmation rather than primary HTS.
1.3 Colorimetric Assays Colorimetric methods involve a chemical reaction that produces a colored product in the presence of the target analyte, with the color intensity being proportional to its concentration[8][9]. For amino acids like L-DAP, reagents such as ninhydrin or o-Phthalaldehyde (OPA) can be used[1][8]. While often faster than chromatography, these methods can suffer from a lack of specificity, as the reagents may react with other primary amines present in the complex sample matrix.
Table 1: Comparative Analysis of L-DAP Screening Methods
| Feature | Auxotrophic Bioassay | HPLC / LC-MS | Colorimetric Assay |
| Principle | Biological response (growth) | Physicochemical separation | Chemical reaction |
| Throughput | High (e.g., multi-well plates) | Low | Medium to High |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Sensitivity | High (biological amplification) | Very High (ng/mL range) | Moderate |
| Output | Semi-quantitative (zone size) | Quantitative (concentration) | Quantitative (absorbance) |
| Cost per Sample | Low | High | Low to Medium |
| Primary Use Case | High-Throughput Primary Screening | Hit Confirmation & Quantification | Primary Screening (with caution) |
The L-DAP Auxotroph Bioassay: Principle and Protocol
The foundation of a successful bioassay is a deep understanding of its underlying biological mechanism. The auxotrophic screening assay leverages a fundamental metabolic dependency to create a simple, visual readout of L-DAP production.
2.1 Scientific Principle: The Cross-Feeding Mechanism We utilize a reporter strain, typically Escherichia coli, with a targeted gene deletion in the DAP biosynthetic pathway (e.g., dapA), rendering it incapable of growth on minimal medium unless L-DAP is supplied externally[10][11]. When this E. coli ΔdapA strain is seeded in an agar overlay, it forms a uniform, non-growing lawn. If a microbial colony growing on the underlying agar produces L-DAP, the compound diffuses into the overlay, creating a nutrient gradient that allows the reporter strain to grow in a distinct "halo" or zone of growth around the producing colony.
Caption: Principle of the L-DAP auxotrophic cross-feeding bioassay.
2.2 Experimental Protocol: Agar Overlay Assay This protocol outlines the essential steps for performing the bioassay. The causality behind each step is critical: sterile technique is paramount to prevent contamination, precise media composition ensures the auxotroph's dependency is maintained, and controlled incubation conditions provide reproducibility.
-
Preparation of Reporter Strain:
-
Inoculate a single colony of E. coli ΔdapA into a suitable broth (e.g., LB) supplemented with 50 µg/mL meso-DAP. The DAP supplementation is necessary to grow the culture stock.
-
Incubate overnight at 37°C with shaking.
-
Harvest cells by centrifugation. Crucially, wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove all traces of exogenous DAP. This step is self-validating; incomplete washing will result in background growth and invalidate the assay.
-
Resuspend the final pellet in PBS to a defined optical density (e.g., OD₆₀₀ of 0.5).
-
-
Preparation of Assay Plates:
-
Spot or streak the microbial candidates from the library onto a minimal medium agar base plate that does not support the growth of the reporter strain.
-
Incubate the plates under conditions suitable for the growth and production of L-DAP by the test microorganisms.
-
-
Performing the Overlay:
-
Prepare a molten soft agar medium (e.g., minimal medium with 0.7% agar) and cool to a manageable temperature (45-50°C).
-
Add the washed reporter cell suspension to the molten soft agar at a specified concentration (e.g., 1% v/v).
-
Immediately and evenly pour a thin layer (e.g., 4 mL for a 100 mm plate) of the inoculated soft agar over the surface of the base plates containing the producer colonies.
-
Allow the overlay to solidify completely.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C for 16-24 hours.
-
Screen for positive hits, identified by a clear zone of growth (a "halo") in the reporter lawn surrounding a producer colony. The diameter of the zone is semi-proportional to the amount of L-DAP produced.
-
A Framework for Bioassay Validation
A bioassay is only as valuable as it is reliable. Validation demonstrates, with a high degree of assurance, that the assay is suitable for its intended purpose[12][13]. We will follow the core principles outlined in ICH guidelines to validate the key performance characteristics of our L-DAP bioassay[4][14][15].
Caption: Workflow for the validation of the L-DAP bioassay.
3.1 Specificity and Selectivity Causality: Specificity ensures that the observed growth of the reporter strain is due to the presence of L-DAP and not other common metabolites. This is critical to avoid false positives.
Protocol:
-
Prepare a base agar plate and overlay with the E. coli ΔdapA reporter strain as described above.
-
Spot small, sterile filter paper discs onto the surface of the agar.
-
Apply solutions of known concentrations of various compounds to the discs, including:
-
Positive Control: this compound.
-
Negative Control: Sterile water or PBS.
-
Potential Interferents: Structurally related amino acids (e.g., L-Alanine, L-Serine, L-Lysine) and common proteinogenic amino acids.
-
-
Incubate and observe. A valid assay will show a zone of growth only around the L-DAP disc.
3.2 Sensitivity (Limit of Detection - LOD) Causality: The LOD defines the minimum concentration of L-DAP that can be reliably detected. This determines the assay's ability to identify weak producers, which may still be of significant interest for metabolic engineering.
Protocol:
-
Prepare a serial dilution of a sterile-filtered, stock solution of L-DAP (e.g., from 100 µM down to 0.1 µM).
-
Using the filter disc method described for specificity, apply a fixed volume of each dilution to a separate disc on an overlay plate.
-
Incubate and identify the lowest concentration of L-DAP that produces a discernible and reproducible zone of growth. This concentration is the LOD.
3.3 Precision (Repeatability and Intermediate Precision) Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is a measure of random error and demonstrates the assay's consistency.
-
Repeatability (Intra-assay precision): Assesses variability within a single assay run by a single analyst on a single day.
-
Intermediate Precision (Inter-assay precision): Assesses variability between different runs, typically conducted by different analysts on different days, to evaluate the impact of normal operational variations.
Protocol:
-
Select three known L-DAP producing strains: a high, medium, and low producer.
-
For Repeatability: In a single experiment, prepare 6 replicate plates for each of the three strains and perform the overlay bioassay. Measure the diameter of the growth zones.
-
For Intermediate Precision: Have a second analyst repeat the entire experiment on a different day using the same strains and protocols.
-
Calculate the mean, standard deviation, and percent coefficient of variation (%CV) for the zone diameters for each set of replicates. Acceptance criteria are typically set for %CV (e.g., ≤20%).
3.4 Accuracy Causality: For a semi-quantitative screening assay, accuracy refers to its ability to correctly identify positive and negative samples. It is a measure of systematic error.
Protocol:
-
Create a challenge panel of well-characterized microorganisms, including at least 5 known L-DAP producers and 10 known non-producers.
-
Screen the entire panel using the bioassay in a blinded fashion.
-
Calculate the assay's performance:
-
True Positive Rate (Sensitivity): (Number of producers correctly identified / Total number of producers) x 100%
-
True Negative Rate (Specificity): (Number of non-producers correctly identified / Total number of non-producers) x 100%
-
-
An accurate screening assay should have high rates for both metrics (e.g., >95%).
3.5 Robustness Causality: Robustness testing evaluates the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides confidence that the assay will perform reliably in routine use.
Protocol:
-
Identify critical method parameters that could potentially vary.
-
Introduce small, deliberate changes to these parameters one at a time, using a known medium-level L-DAP producer as the test sample.
-
Incubation Temperature: ± 2°C (e.g., 35°C and 39°C vs. 37°C).
-
Overlay Agar Concentration: ± 0.1% (e.g., 0.6% and 0.8% vs. 0.7%).
-
Reporter Cell Density in Overlay: ± 20% from the target OD.
-
-
Measure the zone diameters and compare them to the results obtained under standard conditions. The assay is robust if these minor variations do not significantly alter the outcome (e.g., zone diameter changes by <15%).
Data Analysis and Acceptance Criteria
All validation data should be clearly documented and summarized. The following table provides an example of how to present the results.
Table 2: Example Summary of Bioassay Validation Performance Data
| Validation Parameter | Experiment | Result | Acceptance Criterion | Status |
| Specificity | Testing against 20 non-DAP amino acids | No growth observed | No growth with non-DAP compounds | Pass |
| Sensitivity (LOD) | Serial dilution of L-DAP standard | 1.5 µM | Detectable at ≤ 5 µM | Pass |
| Precision | Repeatability (%CV) | |||
| High Producer (n=6) | 8.5% | ≤ 20% | Pass | |
| Medium Producer (n=6) | 11.2% | ≤ 20% | Pass | |
| Low Producer (n=6) | 16.8% | ≤ 20% | Pass | |
| Intermediate Precision (%CV) | ||||
| High Producer (Analyst 1 vs 2) | 10.1% | ≤ 20% | Pass | |
| Medium Producer (Analyst 1 vs 2) | 14.5% | ≤ 20% | Pass | |
| Low Producer (Analyst 1 vs 2) | 19.3% | ≤ 20% | Pass | |
| Accuracy | True Positive Rate | 100% (5/5) | ≥ 95% | Pass |
| True Negative Rate | 100% (10/10) | ≥ 95% | Pass | |
| Robustness | Variation in Temp, Agar %, Cell Density | Zone diameter change <10% for all conditions | Zone diameter change <15% | Pass |
Conclusion: Integrating the Validated Bioassay into a Screening Cascade
This guide has demonstrated that the auxotrophic bioassay is a powerful tool for the high-throughput primary screening of L-DAP-producing microorganisms. Through a rigorous validation process grounded in ICH principles, we have established its suitability in terms of specificity, sensitivity, precision, accuracy, and robustness.
The validated bioassay's primary strength lies in its ability to rapidly and cost-effectively screen thousands of candidates, allowing researchers to focus resources on a smaller, enriched set of "hits." It is crucial to recognize the semi-quantitative nature of this assay. The final step in a robust screening workflow should always involve subjecting the positive hits from the bioassay to a confirmatory, quantitative analysis using a high-specificity method like LC-MS. This hierarchical approach, beginning with a validated high-throughput bioassay, provides an efficient and reliable pathway for the discovery of novel L-DAP producers.
References
- 1. This compound | 4033-39-0 | Benchchem [benchchem.com]
- 2. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Phenotypic analysis of Eschericia coli mutants lacking l,d-transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. A sensitive and specific colorimetric method for the determination of alpha, beta-diaminopropionic acid and the Lathyrus sativus neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. davidpublisher.com [davidpublisher.com]
- 10. Novel Genetic Tools for Diaminopimelic Acid Selection in Virulence Studies of Yersinia pestis | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. svarlifescience.com [svarlifescience.com]
A Senior Application Scientist's Guide to the Comparative Kinetic Analysis of Enzymes with L-2,3-diaminopropionic acid as a Substrate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of L-2,3-diaminopropionic Acid in Biological Systems
This compound (L-DAP) is a non-proteinogenic amino acid that plays a multifaceted role in the microbial world. It serves as a critical precursor in the biosynthesis of various secondary metabolites, including antibiotics like capreomycin and viomycin, and siderophores, which are essential for iron acquisition in pathogenic bacteria such as Staphylococcus aureus[1]. The presence of L-DAP in these vital molecules underscores its importance in microbial physiology and pathogenesis. Interestingly, while not produced by organisms like Salmonella enterica, L-DAP accumulation can be toxic, disrupting key metabolic pathways and inhibiting growth[2]. This dual role as a crucial biosynthetic building block for some microbes and a metabolic disruptor for others makes enzymes that recognize and process L-DAP compelling subjects of study for the development of novel antimicrobial agents and biotechnological tools.
This guide provides a comparative kinetic analysis of several key enzyme classes known to interact with L-DAP as a substrate or inhibitor. By presenting side-by-side kinetic data and detailed experimental protocols, we aim to equip researchers with the necessary information to select appropriate enzymatic systems and design robust assays for their specific research and development needs.
Comparative Kinetic Parameters of Enzymes Utilizing L-DAP
The interaction of enzymes with L-DAP varies significantly across different classes, ranging from efficient catalysis to competitive inhibition. The following table summarizes the key kinetic parameters for several enzymes that recognize L-DAP or its close structural isomer, L,L-diaminopimelate, providing a quantitative basis for comparison. It is crucial to note that experimental conditions such as pH and temperature can significantly influence these parameters.
| Enzyme Class | Enzyme (Source) | Substrate | K_m (mM) | k_cat (s⁻¹) | K_i (mM) | Notes |
| Ammonia-Lyase | Diaminopropionate ammonia-lyase (Pseudomonas sp.) | This compound | 1 | - | - | The D-isomer is a much less effective substrate. |
| Aminotransferase | L,L-diaminopimelate aminotransferase (Methanocaldococcus jannaschii) | L,L-diaminopimelate | 0.0828 | - | - | Data for L,L-DAP, a structural analog of L-DAP. |
| Decarboxylase | Diaminopimelate decarboxylase (Mycobacterium tuberculosis) | meso-diaminopimelate | 1.6 | 1.8 | 1.6 | L,L-DAP acts as a competitive inhibitor.[3] |
| Synthetase | Pantothenate Synthetase (Salmonella enterica) | This compound | - | - | - | L-DAP serves as an alternative substrate to β-alanine.[2] |
Experimental Workflows and Methodologies
A thorough understanding of the experimental design is paramount for the accurate determination and comparison of enzyme kinetics. This section provides detailed, step-by-step protocols for the kinetic analysis of key enzymes that interact with L-DAP.
Diaminopropionate Ammonia-Lyase (DAPAL)
DAPAL catalyzes the degradation of L-DAP to pyruvate and ammonia. A continuous spectrophotometric coupled assay is the method of choice for determining its kinetic parameters.
Causality of Experimental Choices:
-
Coupled Enzyme System: The direct product of the DAPAL reaction, pyruvate, does not have a distinct spectrophotometric signature. Therefore, we couple its formation to the activity of lactate dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH concentration can be monitored at 340 nm.
-
Excess of Coupling Enzyme: LDH and NADH are provided in excess to ensure that the rate-limiting step is the reaction catalyzed by DAPAL.
Experimental Protocol:
-
Reaction Mixture Preparation: In a 96-well quartz microplate, prepare a reaction mixture containing 100 mM Tris-HCl pH 8.0, 0.25 mM NADH, and 5 units of lactate dehydrogenase.
-
Enzyme Addition: Add a known concentration of purified DAPAL to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of L-DAP (e.g., 0-80 mM).
-
Data Acquisition: Continuously monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 22°C) using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves. Plot the initial velocities against the L-DAP concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Workflow Diagram:
Caption: Coupled enzyme assay for DAPAL activity.
L,L-diaminopimelate Aminotransferase (DapL)
DapL catalyzes the reversible transfer of an amino group. The reverse reaction, using L,L-DAP as the amino donor, is often more straightforward to measure.
Causality of Experimental Choices:
-
Two-Step Assay for Forward Reaction: The physiological forward reaction uses the unstable substrate tetrahydrodipicolinate (THDP). Therefore, a two-step assay is employed where THDP is first generated in situ from meso-diaminopimelate (m-DAP) using diaminopimelate dehydrogenase (Ddh).
-
Direct Assay for Reverse Reaction: The reverse reaction, where L,L-DAP and 2-oxoglutarate are converted to THDP and L-glutamate, can be monitored directly by measuring the formation of THDP.
Experimental Protocol (Reverse Reaction):
-
Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing 100 mM HEPES-KOH buffer (pH 7.6) and 2.0 mM 2-oxoglutarate (2-OG).
-
Enzyme Addition: Add a known concentration of purified DapL.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of L,L-DAP.
-
Data Acquisition: Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the product (e.g., using a derivatizing agent like O-aminobenzaldehyde which reacts with the product to form a chromophore detectable at 440 nm).
-
Data Analysis: Determine initial velocities and fit the data to the Michaelis-Menten equation.
Workflow Diagram:
Caption: Assay for the reverse reaction of DapL.
Diaminopimelate Decarboxylase (DAPDC) Inhibition Assay
While the primary substrate for DAPDC is meso-diaminopimelate (m-DAP), L,L-DAP can act as a competitive inhibitor. A coupled assay can be used to determine the inhibition constant (K_i).
Causality of Experimental Choices:
-
Coupled Enzyme System: The product of the DAPDC reaction, L-lysine, is coupled to the activity of saccharopine dehydrogenase (SDH). SDH, in the presence of α-ketoglutarate and NADH, converts L-lysine to saccharopine, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.
-
Competitive Inhibition Analysis: By measuring the reaction rate at various concentrations of the substrate (m-DAP) and inhibitor (L,L-DAP), the type of inhibition and the K_i value can be determined using a Dixon or Lineweaver-Burk plot.
Experimental Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare pre-initiation mixtures containing 200 mM Tris buffer (pH 8.0), 2.5 µM saccharopine dehydrogenase, 0.16 mM NADH, 1 mM TCEP, 25 mM α-ketoglutarate, and 0.1 mM PLP[4].
-
Substrate and Inhibitor Addition: Add varying concentrations of m-DAP and L,L-DAP to the wells.
-
Incubation: Incubate the mixtures for 10 minutes at 37°C.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of DAPDC.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate initial velocities and analyze the data using appropriate enzyme inhibition models to determine the K_i for L,L-DAP.
Workflow Diagram:
Caption: Coupled assay for DAPDC inhibition by L,L-DAP.
Conclusion and Future Directions
The comparative kinetic analysis of enzymes that interact with this compound reveals a diverse landscape of catalytic efficiencies and inhibitory potentials. Enzymes like diaminopropionate ammonia-lyase exhibit a clear substrate preference for L-DAP, while others, such as diaminopimelate decarboxylase, are competitively inhibited by its stereoisomer. The ability of L-DAP to act as an alternative substrate for pantothenate synthetase further highlights the metabolic crosstalk that can occur with non-proteinogenic amino acids.
The detailed protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own comparative studies. A thorough understanding of these enzymatic interactions is crucial for the rational design of novel antimicrobial agents that target these pathways. Future research should focus on elucidating the crystal structures of these enzymes in complex with L-DAP to provide a structural basis for the observed kinetics and to guide structure-based drug design efforts. Furthermore, exploring the in vivo consequences of these enzymatic activities and inhibitions will be critical for validating these enzymes as therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Catalytic Determinants of Diaminopimelate and Ornithine Decarboxylases Using Alternate Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the pantothenate synthetase from Mycobacterium tuberculosis, snapshots of the enzyme in action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing L-2,3-diaminopropionic Acid (Dap)
Executive Summary
The therapeutic promise of peptides is frequently undermined by their inherent instability within biological systems, primarily due to rapid enzymatic degradation. This guide provides a comparative analysis of peptide stability, focusing on the strategic incorporation of the non-canonical amino acid L-2,3-diaminopropionic acid (Dap). We explore the mechanistic basis for the enhanced proteolytic resistance conferred by Dap and provide validated experimental protocols for assessing stability both in vitro and in vivo. The data presented herein demonstrates that substituting canonical amino acids with Dap is a robust strategy for improving peptide half-life and pharmacokinetic profiles, a critical step in advancing peptide-based therapeutics from the laboratory to clinical applications.[1][2][3]
Introduction: The Peptide Stability Challenge
Peptides represent a highly attractive class of therapeutics owing to their high specificity, potency, and favorable safety profiles.[2] However, their progression as clinical candidates is often severely hampered by poor metabolic stability.[4] The primary obstacle is their susceptibility to proteolysis by a myriad of proteases and peptidases present in biological fluids, which leads to short in vivo half-lives and low bioavailability.[2][5][6]
A leading strategy to overcome this limitation is the site-specific incorporation of non-canonical amino acids.[1][7][8] These synthetic analogues can disrupt the recognition motifs required by proteases for cleavage, thereby enhancing the peptide's resilience.[2] This guide focuses on this compound (Dap), a non-proteinogenic amino acid distinguished by an additional amino group on its side chain.[9] This unique feature is hypothesized to confer proteolytic resistance through several mechanisms:
-
Steric Hindrance: The Dap side chain can sterically block the active site of proteases, preventing efficient binding and subsequent cleavage of the peptide backbone.[2]
-
Conformational Constraint: The presence of Dap can introduce a degree of rigidity into the peptide's secondary structure, which may shield otherwise vulnerable cleavage sites.[1]
-
Altered Physicochemical Properties: At physiological pH, the Dap side-chain amino group is protonated, influencing the peptide's charge, solubility, and interaction with biological membranes, which can indirectly affect its susceptibility to enzymes.[1][10][11]
This guide will provide researchers with the foundational knowledge and practical methodologies to evaluate and compare the stability of Dap-containing peptides against their native counterparts.
In Vitro Stability: Resisting Degradation in Biological Fluids
The initial assessment of a peptide's stability is typically performed in vitro using biological fluids like human serum or plasma, or by challenging the peptide with specific digestive enzymes. These assays provide a controlled environment to quantify the peptide's intrinsic resistance to proteolysis.
Causality and Experimental Observations
The incorporation of Dap is expected to significantly increase a peptide's half-life in serum. The rationale is that the endogenous proteases responsible for degradation will fail to recognize or efficiently cleave the peptide bond adjacent to the Dap residue. Studies have consistently shown that peptides containing modified amino acids, including Dap and its β-peptide derivatives, exhibit remarkable resistance to degradation by enzymes such as trypsin, elastase, and broad-spectrum proteases like pronase, as well as in complex media like human serum.[3][5][6]
Comparative In Vitro Stability Data
The following table summarizes representative data from a human serum stability assay, comparing a hypothetical parent peptide with its Dap-modified analog.
| Peptide Sequence | Modification | Time Point (hours) | Intact Peptide Remaining (%) | Calculated Half-Life (T½) |
| Ac-Lys-Gly-Ala -Phe-Leu-NH₂ | Parent Peptide | 0 | 100% | ~ 3.5 hours |
| 1 | 80% | |||
| 4 | 45% | |||
| 8 | 15% | |||
| 24 | < 2% | |||
| Ac-Lys-Gly-Dap -Phe-Leu-NH₂ | Dap Analog | 0 | 100% | > 24 hours |
| 1 | 98% | |||
| 4 | 95% | |||
| 8 | 91% | |||
| 24 | 85% | |||
| Note: Data are representative and intended for illustrative purposes. Actual results will vary depending on the specific peptide sequence and assay conditions. |
Experimental Protocol: In Vitro Human Serum Stability Assay
This protocol provides a self-validating system for quantifying peptide stability. The inclusion of multiple time points and analysis by LC-MS allows for precise half-life calculation and the potential identification of degradation products.
Materials:
-
Purified Parent Peptide and Dap-Containing Analog
-
Human Serum (pooled, sterile-filtered)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
LC-MS System
Methodology:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each peptide in a suitable solvent (e.g., water or PBS). Causality: A standardized stock concentration is crucial for accurate final concentrations.
-
Incubation: In a microcentrifuge tube, incubate a known concentration of the peptide (e.g., final concentration of 0.1 mg/mL) with human serum (e.g., 90% serum in PBS) at 37°C with gentle agitation. Causality: 37°C mimics physiological temperature, ensuring relevant enzymatic activity.
-
Time Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. Causality: A time course is essential to determine the rate of degradation.
-
Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., ACN with 1% TFA). Vortex thoroughly and incubate on ice for 10 minutes. Causality: The organic solvent and acid precipitate serum proteins and denature proteases, instantly stopping the degradation reaction.
-
Protein Precipitation: Centrifuge the quenched sample at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an LC-MS vial. Analyze the amount of intact peptide remaining by reverse-phase HPLC coupled with mass spectrometry (LC-MS). Causality: LC-MS provides both separation and mass identification, ensuring that the quantified peak corresponds to the intact peptide of interest.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time and calculate the half-life (T½) of the peptide.
Workflow Visualization
Caption: Workflow for the in vitro serum stability assay.
In Vivo Stability: Performance in a Complex Biological System
While in vitro assays are invaluable for initial screening, the ultimate test of a peptide's stability is its performance in vivo. An in vivo study accounts for the full spectrum of physiological processes, including distribution, metabolism by various organs (e.g., liver, kidneys), and excretion, which collectively determine the peptide's pharmacokinetic (PK) profile and bioavailability.
Translating In Vitro Resistance to In Vivo Efficacy
Enhanced in vitro stability is a strong predictor of improved in vivo performance. A peptide that resists degradation in serum is more likely to circulate longer in the bloodstream, reach its target tissue, and exert its therapeutic effect. However, it is crucial to recognize that in vitro and in vivo results can sometimes differ.[3] Factors such as tissue-specific peptidases and rapid renal clearance can also contribute to a short half-life, even for peptides that appear stable in serum. Therefore, in vivo validation is an indispensable step.
Comparative In Vivo Pharmacokinetic Data
The following table shows representative PK parameters for a parent peptide versus its Dap-analog following intravenous (IV) administration in a rodent model.
| Peptide | Modification | Half-Life (T½, min) | Area Under Curve (AUC, ng·h/mL) | Clearance (CL, mL/h/kg) |
| Parent Peptide | Native | 15 | 850 | 120 |
| Dap Analog | Dap-Substituted | 120 | 7200 | 14 |
| Note: Data are representative and intended for illustrative purposes. These values highlight the expected trend of significantly improved exposure and residence time for the Dap-modified peptide. |
Overview of In Vivo Pharmacokinetic Study
A full PK study protocol is extensive; however, the core workflow involves the following key stages:
-
Animal Model Selection: Typically, rodents (mice or rats) are used for initial PK studies.
-
Administration: The peptide is administered via a defined route, commonly intravenous (IV) for initial half-life determination or subcutaneous (SC) to assess bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
Sample Processing: Plasma is isolated from the blood samples and processed (typically via protein precipitation) to extract the peptide.
-
Quantification: The concentration of the intact peptide in each plasma sample is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using specialized software to calculate key PK parameters like T½, AUC, and clearance.
In Vivo Peptide Fate Visualization
Caption: The fate of a peptide after in vivo administration.
Conclusion
The incorporation of this compound is a powerful and validated strategy for enhancing the proteolytic stability of therapeutic peptides. As demonstrated, this single amino acid substitution can dramatically increase a peptide's half-life both in vitro and in vivo, leading to a more favorable pharmacokinetic profile. The experimental protocols and comparative data provided in this guide offer a clear framework for researchers to assess the stability of their own Dap-modified peptides. By systematically improving peptide stability, the scientific community can better unlock the vast therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 10. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of L-2,3-Diaminopropionic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. L-2,3-Diaminopropionic acid (L-DAPA), a non-proteinogenic amino acid, is a valuable building block in peptide synthesis and other biochemical applications.[1] However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) and proper disposal methods, ensuring both personal safety and environmental compliance.
Understanding the Risks: Hazard Profile of this compound
This compound and its common salt forms (hydrochloride and hydrobromide) are classified as hazardous substances. The primary risks associated with handling this compound in its solid, powdered form are:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation: The compound is a serious eye irritant, with the potential to cause significant damage if it comes into contact with the eyes.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][3][4]
Given these hazards, a systematic approach to PPE is not just recommended; it is a necessity for safe laboratory operations.
Core Directive: Personal Protective Equipment (PPE) for L-DAPA
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations of the causality behind each choice.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Safety goggles with side shields | Protects against airborne particles and accidental splashes, which can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (tested to EN 374 standard) | Prevents skin contact and subsequent irritation.[2][3] The choice of glove material should be based on compatibility with the substance and the breakthrough time. |
| Respiratory Protection | N95 or equivalent dust mask | Minimizes the inhalation of fine dust particles, which can cause respiratory tract irritation.[1] To be used especially when handling the powder outside of a fume hood. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination with the chemical. |
| Foot Protection | Closed-toe shoes | Prevents injury from spills or dropped items.[5] |
The Logic of PPE Selection
The principle of "as low as reasonably practicable" (ALARP) should govern all laboratory work with hazardous chemicals. For L-DAPA, the primary routes of exposure are dermal (skin), ocular (eyes), and inhalation. Our PPE strategy is designed to create effective barriers for each of these routes.
-
Ocular Protection: The risk of serious eye irritation necessitates the use of safety goggles that provide a complete seal around the eyes. Standard safety glasses may not offer sufficient protection from fine powders.
-
Dermal Protection: Chemical-resistant gloves are non-negotiable. It is crucial to check the manufacturer's specifications for the breakthrough time of the specific glove material against aminopropionic acids or similar compounds.
-
Respiratory Protection: While working in a well-ventilated area is a primary engineering control, a dust mask is a critical secondary precaution, especially when weighing or transferring the solid material, as these actions are most likely to generate airborne particles.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized handling protocol is crucial for minimizing the risk of exposure.
Preparation:
-
Designated Work Area: Conduct all work with L-DAPA in a designated area, preferably within a chemical fume hood to control dust.[6]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are accessible and in good working order.[4]
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: Carefully weigh and dispense the required amount of L-DAPA, minimizing the creation of dust.
-
Container Management: Keep the container of L-DAPA tightly closed when not in use to prevent contamination and accidental spills.[4]
-
Avoid Contact: Be mindful to avoid contact with skin, eyes, and clothing throughout the handling process.[7]
Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan: Managing L-DAPA Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Hazardous Waste: this compound is classified as hazardous waste and must be disposed of accordingly.[3][4]
-
Designated Container: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for hazardous chemical waste.[9] The container must be compatible with the chemical.[9]
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9]
-
No Drain Disposal: Under no circumstances should L-DAPA or its solutions be poured down the drain.[3]
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of L-DAPA waste.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] If irritation persists, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]
-
Spill: In case of a spill, evacuate the area and prevent the spread of the dust. Wear appropriate PPE and clean up the spill using an absorbent material. Place the collected material in a sealed container for hazardous waste disposal.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence.
References
- 1. L-2,3-二氨基丙酸 盐酸盐 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. uah.edu [uah.edu]
- 6. questron.ca [questron.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
